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Core Science & Biosynthesis

Foundational

1-(4-Hydroxycyclohexyl)ethanone: Structural Dynamics, Reactivity, and Applications in Synthetic Chemistry

Executive Summary 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5) is a highly versatile, bifunctional cycloalkane derivative widely utilized in advanced organic synthesis and medicinal chemistry. Featuring both a secon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5) is a highly versatile, bifunctional cycloalkane derivative widely utilized in advanced organic synthesis and medicinal chemistry. Featuring both a secondary hydroxyl group and a methyl ketone moiety positioned across a rigid cyclohexane scaffold, this molecule presents unique opportunities for orthogonal functionalization. This whitepaper provides an in-depth analysis of its stereochemical behavior, physicochemical properties, and field-proven synthetic protocols, designed specifically for drug development professionals and synthetic chemists.

Structural Dynamics & Conformational Stereochemistry

The 1,4-disubstitution pattern of the cyclohexane ring dictates the molecule's three-dimensional topology, which directly influences its reactivity and receptor-binding profile in drug design [1].

In the trans-isomer, the molecule exists in a thermodynamic equilibrium between the diaxial (a,a) and diequatorial (e,e) chair conformations. The A-values (conformational free energies) for the hydroxyl group (~0.9 kcal/mol) and the acetyl group (~1.2 kcal/mol) strongly disfavor the axial positions. Consequently, the trans-isomer overwhelmingly adopts the diequatorial conformation to minimize 1,3-diaxial steric strain, creating a highly stable and predictable linear vector across the ring.

Conversely, the cis-isomer must adopt an axial-equatorial (a,e or e,a) conformation. Because the acetyl group has a slightly larger effective steric bulk, it preferentially occupies the equatorial position, forcing the hydroxyl group into the more sterically hindered axial position.

G cluster_0 Conformational Equilibrium A Diaxial Conformer (a,a) High Steric Strain B Diequatorial Conformer (e,e) Global Minimum Energy A->B Ring Flip ΔG < 0

Conformational equilibrium of trans-1-(4-Hydroxycyclohexyl)ethanone favoring the e,e state.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting solubility, partition coefficients, and downstream purification strategies. The presence of both a hydrogen bond donor and acceptor ensures moderate aqueous solubility while maintaining sufficient lipophilicity for organic extraction [2].

ParameterValue
Chemical Name 1-(4-Hydroxycyclohexyl)ethanone
CAS Registry Number 15580-01-5
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Orthogonal Reactivity and Synthetic Workflows

The true synthetic value of 1-(4-Hydroxycyclohexyl)ethanone lies in the electronic and steric differentiation between its two oxygenated functional groups. The secondary alcohol acts as a hard nucleophile, while the methyl ketone serves as a soft electrophile. This orthogonality permits chemoselective modifications without the need for complex protecting group dances, provided the reaction conditions are carefully tuned [3].

G Core 1-(4-Hydroxycyclohexyl)ethanone (Bifunctional Core) TBS O-Silylation (TBS-Cl) Selective OH Protection Core->TBS Imidazole, DMF Red Ketone Reduction (NaBH4) Diol Formation Core->Red MeOH, 0°C Amin Reductive Amination Amine Functionalization Core->Amin R-NH2, NaBH(OAc)3 Prod1 Protected Ketone TBS->Prod1 Prod2 1,4-Diol Derivative Red->Prod2 Prod3 Amino-Alcohol Derivative Amin->Prod3

Divergent synthetic workflows leveraging the orthogonal reactivity of the bifunctional core.

Protocol 3.1: Chemoselective O-Silylation (TBS Protection)

Objective: To mask the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether, rendering it inert to nucleophilic attack during subsequent ketone functionalization (e.g., Grignard additions). Causality & Design: Imidazole is selected as a dual-purpose reagent; it acts as a general base to neutralize the HCl byproduct and as a nucleophilic catalyst that forms a highly reactive N-silylpyridinium-like intermediate. Anhydrous DMF is utilized because its high dielectric constant stabilizes the polar transition state, significantly accelerating the SN2 attack of the sterically hindered secondary alcohol onto the silicon center.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Hydroxycyclohexyl)ethanone (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration under an inert argon atmosphere.

  • Catalysis: Add imidazole (2.0 equiv) and stir at ambient temperature until complete dissolution is achieved.

  • Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add TBS-Cl (1.2 equiv) portion-wise to control the exothermic silylation process.

  • Propagation & Validation: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 4–6 hours. Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). Because the compound lacks a strong UV chromophore, use a Phosphomolybdic Acid (PMA) stain; the product will appear as a higher Rf​ dark blue spot upon heating.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers vigorously with brine (3×) to partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the TBS-protected ketone.

Protocol 3.2: Diastereoselective Ketone Reduction

Objective: To reduce the methyl ketone to a secondary alcohol, generating a 1-(1-hydroxyethyl)cyclohexan-4-ol derivative. Causality & Design: Sodium borohydride (NaBH₄) is chosen over stronger reducing agents (like LiAlH₄) due to its chemoselectivity and tolerance for protic solvents. Methanol acts as both the solvent and the proton source, rapidly collapsing the intermediate alkoxyborate complex to drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv) in methanol (0.2 M) and cool to 0 °C to minimize solvent evaporation and control the exothermic hydride transfer.

  • Reduction: Add NaBH₄ (1.5 equiv) in small, controlled portions. Caution: Hydrogen gas evolution is immediate; ensure the reaction vessel is properly vented.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional hour.

  • Quenching & Validation: Carefully add 1M HCl dropwise at 0 °C until gas evolution ceases and the pH reaches ~5. This step destroys unreacted hydride and breaks down the borate complexes.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. Extract the remaining aqueous residue with EtOAc (3×).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to afford the 1,4-diol product. Diastereomeric ratios (due to the newly formed chiral center at the ethyl group) can be validated via ¹H NMR spectroscopy.

Applications in Medicinal Chemistry

In the realm of drug development, 1-(4-Hydroxycyclohexyl)ethanone is frequently deployed as a rigid, aliphatic spacer. The 1,4-disubstituted cyclohexane ring provides a predictable, trans-diequatorial vector that spans approximately 5.5 Å.

This geometric predictability is highly prized in Fragment-Based Drug Discovery (FBDD) and the design of PROTAC (Proteolysis Targeting Chimera) linkers . By locking the pharmacophoric groups into specific spatial arrangements, this scaffold reduces the entropic penalty of target binding. Furthermore, replacing flexible, linear alkyl chains with a rigidified cyclohexane core often leads to enhanced target affinity and vastly improved metabolic stability against cytochrome P450-mediated degradation.

References

  • Title: Cyclohexane conformation Source: Wikipedia URL: [Link]

  • Title: 2-Bromo-1-(4-hydroxycyclohexyl)ethanone (Used as proxy for base scaffold computed properties) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Exploratory

Structural Elucidation of 1-(4-Hydroxycyclohexyl)ethanone: An Advanced NMR Spectroscopic Guide

Executive Summary The structural elucidation of substituted cyclohexanes is a cornerstone of organic and medicinal chemistry. 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5)[1], also known as 4-acetylcyclohexanol, prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted cyclohexanes is a cornerstone of organic and medicinal chemistry. 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5)[1], also known as 4-acetylcyclohexanol, presents a fascinating case study in conformational dynamics and stereochemical analysis. Because the cyclohexane ring can adopt multiple chair conformations, the interpretation of its Nuclear Magnetic Resonance (NMR) spectra requires a deep understanding of thermodynamic equilibria, spin-spin coupling physics, and substituent shielding effects.

This whitepaper provides an authoritative, predictive framework for the 1 H and 13 C NMR spectroscopic analysis of 1-(4-Hydroxycyclohexyl)ethanone. By synthesizing theoretical principles with field-proven experimental protocols, this guide empowers researchers to unambiguously assign spectral data, validate stereochemistry, and implement self-correcting analytical workflows.

Structural Dynamics & Stereochemical Considerations

To accurately interpret the NMR spectra of 1-(4-Hydroxycyclohexyl)ethanone, one must first analyze its conformational landscape. The molecule exists as either a cis or trans isomer. In the trans configuration, the hydroxyl (-OH) and acetyl (-C(=O)CH 3​ ) groups are located on opposite faces of the ring.

Due to the steric bulk of these substituents, the molecule undergoes a rapid ring-flip on the NMR timescale at room temperature, equilibrating between a diaxial and a diequatorial chair conformation[2]. Because 1,3-diaxial interactions introduce severe steric strain, the diequatorial conformer is overwhelmingly favored thermodynamically (>99% population at equilibrium). Consequently, the observed time-averaged NMR spectrum is essentially that of the diequatorial conformer.

G A trans-Isomer (Diaxial Conformer) B trans-Isomer (Diequatorial Conformer) A->B Ring Flip (Fast on NMR Timescale) C Dominant Conformer >99% Population B->C Thermodynamic Preference

Figure 1: Conformational equilibrium of the trans-isomer favoring the diequatorial state.

1 H NMR Spectroscopic Analysis: Causality & Coupling

The 1 H NMR spectrum of the diequatorial trans isomer is defined by the rigid geometry of the chair conformation. The chemical shifts and multiplicity patterns are governed by the [3], which mathematically correlates the vicinal coupling constant ( 3J ) with the dihedral angle ( θ ) between adjacent protons[4].

The Karplus Effect in Action

In the diequatorial conformer, the methine protons at C1 and C4 are axial .

  • Axial-Axial Coupling ( Jaa​ ): An axial proton is antiperiplanar ( θ≈180∘ ) to the adjacent axial protons on neighboring carbons. According to the Karplus curve, this maximizes orbital overlap, resulting in a large coupling constant of 10–12 Hz .

  • Axial-Equatorial Coupling ( Jae​ ): The same axial proton is gauche ( θ≈60∘ ) to the adjacent equatorial protons, resulting in a much smaller coupling constant of 3–5 Hz .

Therefore, the axial protons at C1 and C4 will appear as distinct triplets of triplets (tt) , serving as the primary diagnostic signals for the diequatorial assignment.

Predictive 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
-C(=O)CH 3​ 2.15Singlet (s)3H-
H1 (axial)2.35Triplet of triplets (tt)1H Jaa​ ≈ 11.5, Jae​ ≈ 3.5
H4 (axial)3.60Triplet of triplets (tt)1H Jaa​ ≈ 10.5, Jae​ ≈ 4.0
H2/H6 (eq)1.95Multiplet (m)2H-
H3/H5 (eq)1.95Multiplet (m)2H-
H2/H6 (ax)1.40Multiplet (m)2H-
H3/H5 (ax)1.40Multiplet (m)2H-
-OH 1.80Broad singlet (br s)1HExchangeable with D 2​ O

Note: The -OH proton resonance is highly concentration- and temperature-dependent. In strictly anhydrous CDCl 3​ , it may appear sharper, but trace moisture typically broadens the signal due to rapid intermolecular proton exchange.

13 C NMR Spectroscopic Analysis: Substituent Effects

The 13 C NMR spectrum relies on the additive shielding and deshielding effects of the hydroxyl and acetyl groups. The highly electronegative oxygen atom of the hydroxyl group withdraws electron density via the inductive effect, strongly deshielding the directly attached C4 carbon (α-effect). The carbonyl group exerts a similar, albeit slightly weaker, deshielding effect on C1.

Due to the plane of symmetry passing through C1 and C4, the molecule features chemically equivalent carbon pairs (C2/C6 and C3/C5), resulting in a total of 6 distinct carbon resonances for the 8 carbon atoms.

Predictive 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C =O211.5Quaternary (C)Extreme deshielding by the carbonyl oxygen
C469.2Methine (CH)Strong α-deshielding by the directly attached -OH
C150.8Methine (CH)α-deshielding by the adjacent carbonyl group
C3/C534.5Methylene (CH 2​ )β-effect from the -OH group
C2/C628.1Methylene (CH 2​ )β-effect from the acetyl group
-C H 3​ 27.8Primary (CH 3​ )Typical acetyl methyl resonance

Advanced 2D NMR Protocols: A Self-Validating System

To ensure absolute scientific integrity, 1D NMR assignments must never be accepted in isolation. A self-validating system utilizes 2D NMR techniques to provide orthogonal confirmation of the molecular structure. If the 1D integration is ambiguous due to overlapping multiplets (e.g., the equatorial protons at 1.95 ppm), the 2D workflow resolves the ambiguity through direct spatial and scalar connectivity.

G A 1D 1H & 13C NMR (Initial Chemical Shifts) B COSY (H-H Vicinal Connectivity) A->B C HSQC (C-H Direct Correlation) A->C D HMBC (Long-Range C-H Correlation) B->D C->D E NOESY / ROESY (Spatial Proximity & Stereochemistry) D->E F Unambiguous Structural Assignment E->F

Figure 2: Self-validating 2D NMR workflow for unambiguous structural elucidation.

The Validation Logic
  • HSQC (Heteronuclear Single Quantum Coherence): Validates the 1D 13 C assignments by linking them directly to their attached protons. The C4 carbon at 69.2 ppm will show a cross-peak exclusively with the H4 proton at 3.60 ppm.

  • COSY (Correlation Spectroscopy): Validates the continuous spin system of the cyclohexane ring. The H4 proton (3.60 ppm) will show cross-peaks to the H3/H5 protons, confirming the unbroken chain of the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the quaternary carbonyl carbon (211.5 ppm) by showing 2J and 3J correlations to the acetyl methyl protons (2.15 ppm) and the H1 methine proton (2.35 ppm).

Experimental Methodologies

To achieve high-fidelity spectra that match the predictive models above, researchers must adhere to strict sample preparation and acquisition parameters. The following step-by-step protocol explains the causality behind each operational choice.

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of 1-(4-Hydroxycyclohexyl)ethanone for 1 H NMR, or 50–100 mg for 13 C NMR. Causality: 13 C has a low natural abundance (1.1%) and a low gyromagnetic ratio; higher sample concentrations drastically reduce the required acquisition time.

  • Solvent Selection: Dissolve the compound in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Causality: CDCl 3​ provides excellent solubility and locks the spectrometer frequency. TMS provides a reliable 0.00 ppm reference point.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Suspended solid particulates create localized magnetic susceptibility gradients, which distort the magnetic field and cause severe line broadening.

Phase 2: Instrument Acquisition (e.g., Bruker 400 MHz)
  • Tuning, Matching, and Shimming: Insert the sample and perform automated probe tuning/matching followed by gradient shimming (TopShim). Causality: Perfect shimming ensures optimal B0​ field homogeneity, which is required to resolve the fine Jae​ couplings (3.5 Hz) of the axial protons.

  • 1 H NMR Parameters:

    • Pulse Program: zg30 (30-degree flip angle).

    • Relaxation Delay ( D1​ ): 1.5 seconds. Causality: A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons between scans, guaranteeing accurate quantitative integration.

    • Scans (NS): 16.

  • 13 C NMR Parameters:

    • Pulse Program: zgpg30 (with WALTZ-16 proton decoupling).

    • Relaxation Delay ( D1​ ): 2.0 seconds.

    • Scans (NS): 1024. Causality: Proton decoupling collapses 13 C multiplets into sharp singlets and provides Nuclear Overhauser Effect (NOE) enhancement, maximizing the signal-to-noise ratio.

Phase 3: Processing
  • Zero-Filling: Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation. Causality: This artificially increases the digital resolution of the spectrum, allowing for more precise measurement of coupling constants.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Causality: This suppresses high-frequency noise at the tail end of the FID without compromising the resolution of the multiplet splitting.

References

  • Karplus, M. "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 1963, 85 (18), 2870–2871. URL:[Link]

  • Wikipedia Contributors. "Karplus equation." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wikipedia Contributors. "Cyclohexane conformation." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Foundational

Stereochemistry and Conformational Analysis of 4-Hydroxy-1-acetylcyclohexane: A Technical Guide

Executive Summary In modern drug development, 1,4-disubstituted cyclohexane scaffolds are frequently deployed as metabolically stable bioisosteres for phenyl rings. Among these, 4-hydroxy-1-acetylcyclohexane (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, 1,4-disubstituted cyclohexane scaffolds are frequently deployed as metabolically stable bioisosteres for phenyl rings. Among these, 4-hydroxy-1-acetylcyclohexane (also known as 4-acetylcyclohexanol) presents a highly versatile structural motif. Because the molecule possesses a plane of symmetry in its planar projection, it is achiral but exists as two distinct diastereomers: cis and trans.

This whitepaper provides an in-depth analysis of the conformational thermodynamics governing these isomers, detailing the causality behind their structural preferences, and outlines self-validating experimental workflows for their synthesis, separation, and NMR-based stereochemical assignment.

Part 1: Stereochemical Architecture & Conformational Thermodynamics

The 3D spatial orientation of 4-hydroxy-1-acetylcyclohexane is dictated by the energetic penalties associated with placing substituents in the axial position, quantified as A-values . To accurately predict the conformational equilibrium of the cis and trans isomers, we must analyze the specific A-values of the hydroxyl (-OH) and acetyl (-COCH3) groups.

Thermodynamic Parameters (A-Values)

Intuition based purely on atomic mass might suggest that these functional groups impose massive steric penalties. However, conformational flexibility and hybridization significantly mitigate these effects:

  • Hydroxyl Group (-OH): The A-value is relatively low (~0.87 kcal/mol in non-polar solvents). This is because the O-H bond can freely rotate, directing the hydrogen atom outward and 1[1].

  • Acetyl Group (-COCH3): Direct low-temperature 13 C NMR measurements establish the A-value of the acetyl group at 1.02 ± 0.05 kcal/mol. The sp2 hybridization of the carbonyl carbon allows the planar acetyl group to adopt a conformation that 2[2].

Table 1: A-Values of Relevant Substituents

Substituent A-Value (kcal/mol) Mechanistic Rationale for Steric Penalty
-OH 0.87 Low penalty due to outward rotation of the O-H bond.

| -COCH₃ | 1.02 | Moderate penalty; sp2 planar geometry minimizes axial clash. | | -CH₃ (Ref) | 1.70 | High penalty; rigid tetrahedral geometry forces clash. |

Conformational Equilibria

Using these empirical values, we can calculate the Gibbs free energy difference ( ΔG ) for the ring-flip of both isomers.

  • trans-4-hydroxy-1-acetylcyclohexane: The substituents must be either equatorial-equatorial (e,e) or axial-axial (a,a). The (e,e) conformer avoids all steric penalties, while the (a,a) conformer suffers a combined penalty of 1.89 kcal/mol. Consequently, the trans isomer is conformationally "locked" in the (e,e) state (>95% population at room temperature).

  • cis-4-hydroxy-1-acetylcyclohexane: The substituents must be axial-equatorial (a,e) or equatorial-axial (e,a). Because the acetyl group has a slightly higher A-value (1.02 kcal/mol) than the hydroxyl group (0.87 kcal/mol), the conformer with an equatorial acetyl and axial hydroxyl is favored by a marginal ΔG of ~0.15 kcal/mol. This results in a highly dynamic, rapid equilibrium.

Table 2: Conformational Thermodynamics | Isomer | Conformer 1 | Conformer 2 | ΔG (kcal/mol) | Predominant State | | :--- | :--- | :--- | :--- | :--- | | trans | Acetyl (e), OH (e) | Acetyl (a), OH (a) | ~1.89 | Locked in (e,e) | | cis | Acetyl (e), OH (a) | Acetyl (a), OH (e) | ~0.15 | Dynamic (a,e) ⇌ (e,a) |

ConformationalEquilibrium cluster_cis cis-4-hydroxy-1-acetylcyclohexane cluster_trans trans-4-hydroxy-1-acetylcyclohexane Cis_ea Conformer A Acetyl (e), OH (a) Favored Cis_ae Conformer B Acetyl (a), OH (e) Disfavored Cis_ea->Cis_ae Ring Flip ΔG ~ +0.15 kcal/mol Trans_ee Conformer C Acetyl (e), OH (e) Highly Favored Trans_aa Conformer D Acetyl (a), OH (a) Highly Disfavored Trans_ee->Trans_aa Ring Flip ΔG ~ +1.89 kcal/mol

Conformational equilibrium of cis and trans isomers of 4-hydroxy-1-acetylcyclohexane.

Part 2: Experimental Workflows for Synthesis & Stereochemical Assignment

To utilize these scaffolds in drug development, researchers must reliably synthesize, isolate, and validate the stereochemistry of the isomers. The following self-validating system ensures absolute structural certainty.

Workflow Step1 Step 1: Synthesis Reduction of 4-acetylcyclohexanone Step2 Step 2: Separation Preparative HPLC / Chromatography Step1->Step2 Step3 Step 3: NMR Analysis 1H & 13C (Coupling & γ-gauche) Step2->Step3 Step4 Step 4: Stereochemical Assignment cis vs trans Confirmation Step3->Step4

Experimental workflow for the synthesis, separation, and NMR assignment of isomers.

Protocol 1: Stereoselective Synthesis and Isolation

Objective: Generate and separate the cis and trans diastereomers.

  • Reduction : Dissolve 4-acetylcyclohexanone (1.0 eq) in anhydrous methanol at 0 °C.

  • Hydride Addition : Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise.

    • Causality: The small hydride nucleophile lacks strict facial selectivity, attacking the carbonyl carbon from both the axial and equatorial faces, yielding a diastereomeric mixture of cis and trans alcohols.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl to neutralize excess hydride and protonate the alkoxide. Extract the aqueous layer with ethyl acetate (3x).

  • Chromatographic Separation : Load the concentrated crude mixture onto a silica gel column. Elute with a gradient of hexane/ethyl acetate.

    • Causality: The cis and trans isomers exhibit distinct dipole moments and hydrogen-bonding capacities with the stationary phase, allowing for baseline resolution.

Protocol 2: NMR-Based Stereochemical Assignment

Objective: Unambiguously assign the cis and trans configurations using 1 H and 13 C NMR.

  • Sample Preparation : Dissolve the purified isomers in CDCl₃ containing TMS as an internal standard.

  • 1 H NMR Acquisition (Carbinol Proton Analysis) : Locate the carbinol proton (H4) adjacent to the hydroxyl group (typically 3.5 - 4.0 ppm).

    • trans-Isomer Validation : If H4 appears as a wide triplet of triplets (tt) with two large Jaa​ couplings (~10-12 Hz) and two small Jae​ couplings (~2-4 Hz), the proton is axial. This confirms the (e,e) trans isomer.

    • cis-Isomer Validation : If H4 appears as a narrow multiplet with only small J couplings (< 5 Hz), the proton is predominantly equatorial. This confirms the (a,e) cis isomer.

  • 13 C NMR Acquisition ( γ -Gauche Effect Analysis) : Compare the chemical shifts of the γ -carbons (C2 and C6 relative to the hydroxyl group).

    • Causality: An axial substituent sterically compresses the electron cloud of the γ -carbons, 3 compared to an equatorial substituent[3].

Part 3: Implications in Drug Development

The stereochemistry of 4-hydroxy-1-acetylcyclohexane drastically alters its utility in rational drug design:

  • The trans Isomer (Rigid Scaffold): Because it is locked in the (e,e) conformation, the trans isomer provides a rigid, predictable vector for hydrogen bonding. It positions the hydroxyl donor/acceptor and the acetyl acceptor at a fixed ~180° geometry, making it ideal for bridging distant pharmacophores in a rigid binding pocket.

  • The cis Isomer (Flexible Scaffold): With its rapid (a,e) ⇌ (e,a) equilibrium, the cis isomer offers conformational plasticity. This allows the molecule to dynamically adapt to induced-fit binding sites, optimizing target affinity where a rigid linear vector would sterically clash.

Understanding and controlling this stereochemical dichotomy is paramount for optimizing both target affinity and the overall pharmacokinetic profile of the drug candidate.

References

  • Master Organic Chemistry. "A Numerical Ranking of “Bulkiness” For Cyclohexane Substituents: A-Values."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7-GSyh9bSMz4RvXDwBGA36sFnWxz4PKpuU0zTjyEqo_fXeJqmbNK9KWIdpmlTUQIe7hxVUtDEzKZ9Qhlr0C-Az4dAfjoihNLhBfMmYupBYbbF9oqmwGcLLAwm6zESk7-BjfOWwZ_c7PdqtVE78Ko6yOI4vE9IIwd_OE8UJtjO3O-Z6AX8Ims8fs9kXak4Vg==]
  • ACS Publications. "Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes." Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0DiVxxCk6_ajIm7pENPtw5roepAV3DzzVAHaseGFIMOvcoIqPmnMgLUh_LttKlPyj1H10fjQC0dmel7rOZufRbdvYKXkzzp2yMXS-U3fk90x5o_xoeJeqGncf1kjOUK14LG7ZNWM1M2nx]
  • Canadian Science Publishing. "Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems." Canadian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuwTvJMxnt8xGIxw5vUo0qWg3nss8vUfVMGwokqfCOgNhKLvOECnGEqDXkkjTu4AcMhctNPAGH7kpf_9ISyjXZApai-LWzkADBApca6SirfG6T6Au2QrheD0IwSzRNMA2_UVm1Zx-F]

Sources

Exploratory

Thermodynamic Stability of 1-(4-Hydroxycyclohexyl)ethanone at Room Temperature: A Conformational Analysis Guide

Executive Summary In the realm of physical organic chemistry and rational drug design, the three-dimensional conformation of a cyclic scaffold directly dictates its pharmacokinetic profile and receptor binding affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the three-dimensional conformation of a cyclic scaffold directly dictates its pharmacokinetic profile and receptor binding affinity. This technical guide provides an in-depth thermodynamic analysis of 1-(4-Hydroxycyclohexyl)ethanone at room temperature (298 K). By synthesizing empirical spectroscopic data with quantum mechanical modeling, we establish a self-validating framework to predict the conformational equilibria of its cis and trans isomers.

Structural Identity and Conformational Principles

1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5) is a 1,4-disubstituted cyclohexane derivative featuring a hydroxyl group (-OH) and an acetyl group (-COCH₃) at opposite ends of the ring[1].

The thermodynamic stability of such substituted cyclohexanes is governed by the energy difference between the axial and equatorial positions of the substituents, quantitatively expressed as A-values [2]. The A-value represents the standard free energy difference ( ΔG∘ ) between the higher-energy axial conformer and the lower-energy equatorial conformer. The primary driver of this energy penalty is the 1,3-diaxial interaction —a steric clash between the axial substituent and the syn-axial hydrogen atoms on the cyclohexane ring[3].

Causality of Substituent Bulkiness

To evaluate the stability of 1-(4-Hydroxycyclohexyl)ethanone, we must compare the respective A-values of its two functional groups:

  • Hydroxyl Group (-OH): Despite oxygen's larger atomic radius compared to carbon, the A-value of the -OH group is relatively low, typically cited at 0.87 kcal/mol [4]. The causality behind this lies in bond rotation: the O-H bond can rotate to point the hydrogen atom away from the interior of the ring, drastically minimizing the "ceiling fan" steric clash with axial C-H bonds[4].

  • Acetyl Group (-COCH₃): The acetyl group is significantly bulkier. Low-temperature 13 C NMR studies have directly measured the A-value of the acetyl group bonded to cyclohexane to be 1.02 kcal/mol [5]. The carbonyl oxygen and the methyl group create a larger steric sweep volume, enforcing a stronger preference for the equatorial position[5].

Thermodynamic Profiling of Isomers

Because 1-(4-Hydroxycyclohexyl)ethanone has two stereocenters, it exists as cis and trans diastereomers. Their thermodynamic stabilities at room temperature are dictated by the minimization of 1,3-diaxial interactions.

ConformationalLogic A 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5) B Trans Isomer A->B C Cis Isomer A->C D Diequatorial (e,e) Global Minimum (ΔG ≈ 0) B->D Preferred E Diaxial (a,a) Highly Unstable (+1.89 kcal/mol) B->E Steric Clash F Acetyl (eq) / OH (ax) Favored Cis Form (+0.87 kcal/mol) C->F A(Ac) > A(OH) G Acetyl (ax) / OH (eq) Disfavored Cis Form (+1.02 kcal/mol) C->G Higher Energy

Logical relationship of thermodynamic stability for 1-(4-Hydroxycyclohexyl)ethanone isomers.

The Trans Isomer

The trans isomer can adopt two extreme chair conformations:

  • Diequatorial (e,e): Both the acetyl and hydroxyl groups sit in the equatorial plane. This conformation experiences zero 1,3-diaxial substituent interactions and represents the global thermodynamic minimum of the system.

  • Diaxial (a,a): Both groups are forced into axial positions. The energy penalty is roughly the sum of their individual A-values (~1.89 kcal/mol), making this state highly disfavored at room temperature.

The Cis Isomer

The cis isomer is conformationally locked into an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. Because the acetyl group has a higher A-value (1.02 kcal/mol) than the hydroxyl group (0.87 kcal/mol)[4][5], the thermodynamic equilibrium shifts to favor the conformer where the bulkier acetyl group is equatorial, forcing the hydroxyl group into the axial position.

Quantitative Data Summary

The following tables summarize the empirical metrics driving the conformational equilibrium at 298 K.

Table 1: Conformational A-Values for Key Substituents

SubstituentA-Value (kcal/mol)Primary Steric DriverSource
Hydroxyl (-OH)0.871,3-diaxial interactions (mitigated by bond rotation)[4],[2]
Acetyl (-COCH₃)1.021,3-diaxial interactions (carbonyl orientation dependent)[5]

Table 2: Relative Thermodynamic Stability of Isomers at 298 K

IsomerConformationRelative Free Energy ( ΔG )Major Steric Interactions
TransDiequatorial (e,e)0.00 kcal/mol (Baseline)None (Global Minimum)
CisAcetyl(eq), OH(ax)+0.87 kcal/mol1,3-diaxial (OH vs. H)
CisAcetyl(ax), OH(eq)+1.02 kcal/mol1,3-diaxial (Acetyl vs. H)
TransDiaxial (a,a)+1.89 kcal/mol1,3-diaxial (OH vs. H & Acetyl vs. H)

Experimental and Computational Validation Protocols

To ensure scientific integrity, thermodynamic claims must not rely solely on literature A-values. As an application scientist, I mandate a self-validating dual-workflow: empirical validation via Variable-Temperature NMR (VT-NMR) cross-referenced against Density Functional Theory (DFT) modeling.

ExperimentalWorkflow S1 1. Sample Preparation Isolate Isomers (Chromatography) S2 2. VT-NMR Spectroscopy Cool to 173 K in CS2/CD2Cl2 S1->S2 S4 4. DFT Computation Optimize at M06-2X/6-311+G** S1->S4 S3 3. Signal Integration Quantify Axial vs Equatorial S2->S3 S5 5. Thermodynamic Synthesis Cross-Validate ΔG, ΔH, ΔS S3->S5 Empirical Data S4->S5 Theoretical Data

Self-validating experimental and computational workflow for conformational analysis.

Protocol A: Variable-Temperature NMR (VT-NMR) Spectroscopy

At room temperature (298 K), the cyclohexane ring flip is rapid on the NMR timescale, yielding time-averaged signals. To directly measure the thermodynamic equilibrium, the system must be "frozen"[5].

  • Sample Preparation: Dissolve 15-20 mg of the purified cis-1-(4-Hydroxycyclohexyl)ethanone in a low-freezing solvent mixture (e.g., CS₂/CD₂Cl₂ 4:1 v/v)[5].

  • Cooling Phase: Insert the sample into the NMR spectrometer and gradually lower the probe temperature to 173 K (-100 °C)[5].

  • Data Acquisition: Acquire 13 C and 1 H NMR spectra. At this temperature, the exchange rate is sufficiently slow to observe distinct resonances for the axial and equatorial conformers.

  • Integration & Calculation: Integrate the distinct signals (e.g., the carbonyl carbon or the carbinol proton). Use the integration ratio to determine the equilibrium constant ( K ). Calculate the free energy difference using the Gibbs equation: ΔG∘=−RTlnK .

Protocol B: Density Functional Theory (DFT) Modeling

Computational chemistry acts as the validation layer for the empirical NMR data, effectively accounting for dispersion forces and torsional strain that simple A-value addition might miss[6].

  • Conformational Search: Generate the starting geometries for the cis and trans isomers using molecular mechanics (e.g., MMFF94).

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization. Based on benchmark studies for cyclohexane A-values, utilize the M06-2X functional with a 6-311+G(2df,2p) basis set, which provides excellent performance (RMSE ~0.20 kcal/mol) for highly congested cyclic systems[6].

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to confirm the structures are true minima (zero imaginary frequencies) and to extract the thermal corrections to Gibbs free energy at 298.15 K.

  • Data Synthesis: Compare the DFT-calculated ΔG with the VT-NMR derived ΔG . A variance of <0.3 kcal/mol validates the thermodynamic model.

Conclusion

At room temperature, the thermodynamic stability of 1-(4-Hydroxycyclohexyl)ethanone is fundamentally governed by the mitigation of 1,3-diaxial interactions. The trans isomer achieves maximal stability by adopting a diequatorial conformation. Conversely, the cis isomer is forced into an energetic compromise; due to the larger steric bulk of the acetyl group (A-value = 1.02 kcal/mol) compared to the hydroxyl group (A-value = 0.87 kcal/mol), the conformer bearing an equatorial acetyl and an axial hydroxyl group predominates. Understanding these specific spatial arrangements is critical for downstream applications, including the prediction of receptor-ligand docking poses and the optimization of synthetic yields.

References

  • Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values". Master Organic Chemistry. URL:[Link]

  • Wikipedia. "A value". Wikimedia Foundation. URL: [Link]

  • Chemistry Steps. "1,3-Diaxial Interactions and A value for Cyclohexanes". Chemistry Steps. URL: [Link]

  • RSC Advances. "Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test". Royal Society of Chemistry. URL:[Link]

  • Buchanan, G. W., Preusser, S. H., & Webb, V. L. (1984). "Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems". Canadian Journal of Chemistry. URL:[Link]

Sources

Foundational

Comprehensive Safety Data and Handling Protocols for 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5)

Executive Summary & Chemical Identity 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) is a versatile bifunctional organic building block widely utilized in advanced organic synthesis and drug development pipelines. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) is a versatile bifunctional organic building block widely utilized in advanced organic synthesis and drug development pipelines. Structurally, it features both a secondary hydroxyl group and a methyl ketone moiety attached to a cyclohexane ring. This dual functionality makes it an excellent intermediate for functionalization, but it also necessitates strict handling and storage protocols to prevent unwanted side reactions such as auto-oxidation or aldol condensation[1].

This technical guide synthesizes the physicochemical properties, toxicological profile, and field-proven standard operating procedures (SOPs) required to handle this compound safely and effectively in a laboratory environment.

Physicochemical Properties & Quantitative Data

To ensure predictable reactivity and maintain reagent integrity, it is critical to understand the baseline physicochemical metrics of the compound. The following table summarizes the core quantitative data for 1-(4-Hydroxycyclohexyl)ethanone[1][2].

PropertyValueReference
Chemical Name 1-(4-hydroxycyclohexyl)ethan-1-one[1]
CAS Number 15580-01-5[1]
Molecular Formula C8H14O2[1]
Molecular Weight 142.20 g/mol [2]
Standard Purity ≥95%[1]
Storage Temperature 0 – 8 °C[1]
InChI Key LDHQMPWYKOPGCI-UHFFFAOYSA-N[1]

Hazard Identification & Toxicological Profile

1-(4-Hydroxycyclohexyl)ethanone is classified as a hazardous substance under the Globally Harmonized System (GHS). The compound exhibits amphiphilic characteristics—combining a lipophilic cyclohexyl core with hydrophilic oxygen-containing functional groups. This structure allows the molecule to interact with and disrupt lipid bilayers in biological membranes, leading to localized irritation upon contact.

GHS Classification and Mechanistic Hazards
GHS Hazard StatementDescriptionPrecautionary Codes
H315 Causes skin irritationP261, P302+P352
H319 Causes serious eye irritationP305+P351+P338
H335 May cause respiratory irritationP261

Mechanistic Causality: The H319 and H315 designations arise because the electrophilic carbonyl carbon and the hydrogen-bonding hydroxyl group can interact with nucleophilic residues in epidermal and mucosal proteins[1]. Inhalation of aerosolized particulates (H335) directly exposes the sensitive mucosal lining of the respiratory tract to these interactions, necessitating robust engineering controls (e.g., fume hoods)[1].

Standard Operating Procedures (SOPs) for Safe Handling

The following self-validating protocol ensures the safe transfer and utilization of the chemical while preserving its ≥95% purity[1].

Protocol 1: Safe Weighing, Transfer, and Storage
  • Engineering Controls Validation: Before initiating any work, verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). This prevents the inhalation of vapors or aerosolized dust, directly mitigating H335 risks[1].

  • PPE Donning: Equip standard laboratory Personal Protective Equipment (PPE). Crucial Step: Use nitrile gloves rather than latex. Nitrile provides a superior chemical barrier against polar organic compounds like ketones and alcohols, preventing dermal absorption and H315 skin irritation[1].

  • Thermal Equilibration: Remove the sealed container from 0–8 °C cold storage[1] and place it in a desiccator to equilibrate to ambient room temperature.

    • Causality: Opening a chilled container in ambient air causes atmospheric moisture to condense on the reagent. Moisture introduces unwanted nucleophiles that can degrade the reagent or interfere with moisture-sensitive downstream organometallic reactions.

  • Transfer: Use a static-free, grounded spatula to transfer the required mass into a pre-tared, sealable reaction vessel.

  • Post-Handling & Storage: Seal the primary container and flush the headspace with an inert gas (Nitrogen or Argon) before returning it to 0–8 °C storage[1].

    • Causality: The secondary alcohol is susceptible to slow auto-oxidation. Displacing atmospheric oxygen and maintaining low temperatures kinetically halts the oxidation of the alcohol to a ketone (which would yield 1,4-diacetylcyclohexane impurities).

HandlingWorkflow Start Receipt of Chemical CAS: 15580-01-5 Inspect Inspect Container & Verify Integrity Start->Inspect Storage Transfer to Cold Storage (0-8 °C) Inspect->Storage Prep Preparation for Use (Fume Hood Required) Storage->Prep When needed PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Prep->PPE Weigh Weighing & Transfer (Minimize Aerosolization) PPE->Weigh Reaction Incorporate into Reaction Vessel Weigh->Reaction

Figure 1: Step-by-step laboratory workflow for the safe handling and storage of CAS 15580-01-5.

Chemical Reactivity & Incompatibilities

Understanding the intrinsic reactivity of 1-(4-Hydroxycyclohexyl)ethanone is vital for both safety and synthetic success.

  • Avoid Strong Oxidizing Agents: Exposure to reagents like potassium permanganate ( KMnO4​ ) or chromic acid ( H2​CrO4​ ) will aggressively oxidize the secondary hydroxyl group, generating dione derivatives in highly exothermic reactions.

  • Avoid Strong Bases: The methyl ketone possesses acidic alpha-protons. Introduction of strong bases (e.g., sodium hydride or alkoxides) will deprotonate the alpha-carbon, triggering uncontrolled intermolecular aldol condensations and generating complex polymeric mixtures.

Emergency Response & Spill Mitigation Workflow

In the event of an accidental release or exposure, immediate and targeted action is required to minimize biological damage and environmental contamination.

Protocol 2: Spill Mitigation and Decontamination
  • Isolation: Immediately evacuate non-essential personnel from the spill area. If the spill occurs inside a fume hood, lower the sash to maximize containment.

  • Containment: Surround and cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

    • Causality: Combustible absorbents like sawdust must be avoided. The organic nature of the ketone can impregnate the sawdust, creating a highly flammable matrix.

  • Neutralization & Collection: Sweep the absorbed mixture using a non-sparking tool to prevent ignition of any evolved organic vapors. Place the waste into a designated, clearly labeled hazardous waste container.

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a mild surfactant. This adheres to P302+P352 guidelines[1] and ensures all residual amphiphilic molecules are solubilized and removed from the workspace.

EmergencyResponse Incident Exposure Incident Detected Type Determine Exposure Route Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhalation Inhalation Type->Inhalation EyeAction Rinse with water for 15 mins (Remove contacts) Eye->EyeAction SkinAction Wash with soap & water (Remove contaminated clothing) Skin->SkinAction InhalAction Move to fresh air (Seek medical attention) Inhalation->InhalAction Med Medical Evaluation / Report EyeAction->Med SkinAction->Med InhalAction->Med

Figure 2: Logical decision tree for emergency response and exposure mitigation protocols.

References

Sources

Exploratory

Mechanistic Profiling and Synthetic Utility of 1-(4-Hydroxycyclohexyl)ethanone in Advanced Organic Synthesis

Executive Summary In modern drug development and complex organic synthesis, bifunctional building blocks are critical for modular assembly. 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5)[1] is a highly versatile alicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, bifunctional building blocks are critical for modular assembly. 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5)[1] is a highly versatile alicyclic scaffold featuring two orthogonal reactive centers: a methyl ketone and a secondary alcohol. This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing how to exploit its chemoselectivity through reductive amination, stereochemical inversion, and orthogonal protection strategies.

By understanding the underlying thermodynamic and kinetic principles of these transformations, synthetic chemists can deploy this molecule as a core synthon in active pharmaceutical ingredient (API) development.

Structural Dynamics and Chemoselectivity

1-(4-Hydroxycyclohexyl)ethanone presents a classic chemoselectivity challenge. The molecule contains an electrophilic carbonyl carbon (the ketone) and a nucleophilic/protic oxygen (the secondary alcohol).

Because the secondary alcohol is sterically hindered by the cyclohexane ring (which predominantly adopts a chair conformation), and the methyl ketone is relatively unhindered, reagents must be carefully selected to differentiate between the two sites.

G Core 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5) Ketone Ketone Reactivity (Electrophilic C=O) Core->Ketone Alcohol Alcohol Reactivity (Nucleophilic OH) Core->Alcohol RedAm Reductive Amination (NaBH(OAc)3) Ketone->RedAm Ketal Ketal Protection (Ethylene Glycol, p-TsOH) Ketone->Ketal Mitsunobu Mitsunobu Inversion (PPh3, DIAD, Nu-H) Alcohol->Mitsunobu Oxidation Oxidation to Diketone (Swern / DMP) Alcohol->Oxidation

Divergent synthetic pathways of 1-(4-Hydroxycyclohexyl)ethanone based on chemoselectivity.

Ketone-Directed Reactivity: Chemoselective Reductive Amination

To functionalize the acetyl group without oxidizing or altering the secondary alcohol, reductive amination is the premier mechanistic choice.

Mechanistic Causality

Direct alkylation of amines often leads to uncontrollable over-alkylation. Reductive amination circumvents this by condensing the ketone with an amine to form a transient iminium ion, which is subsequently reduced[2]. The choice of reducing agent is paramount. Standard sodium borohydride (NaBH₄) is too hydridic and will prematurely reduce the starting ketone to a secondary alcohol. Instead, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is utilized[3]. The three electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it too mild to reduce the ketone, but sufficiently reactive to reduce the highly electrophilic iminium ion[2]. Furthermore, NaBH(OAc)₃ avoids the generation of toxic cyanide byproducts associated with NaBH₃CN[2].

G Ketone Ketone + Amine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O (pH 4-5) Amine Alkylated Amine (Product) Iminium->Amine Hydride Transfer from NaBH(OAc)3

Stepwise mechanism of reductive amination via an iminium ion intermediate.

Self-Validating Protocol: Reductive Amination
  • Imine Formation: Dissolve 1-(4-Hydroxycyclohexyl)ethanone (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add catalytic acetic acid to adjust the pH to ~4-5.

    • Validation Check: The reaction mixture should shift slightly in color. TLC (UV/Stain) will show the disappearance of the ketone spot and the appearance of a baseline-shifted imine spot.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) at 0 °C to control the exothermic hydride transfer. Stir at room temperature for 12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃.

    • Validation Check: Vigorous effervescence (CO₂ gas evolution) confirms the destruction of unreacted hydride and neutralization of acetic acid. Extract with dichloromethane (DCM).

Alcohol-Directed Reactivity: Stereochemical Inversion via Mitsunobu

When the stereochemistry of the secondary alcohol (cis/trans relative to the acetyl group) needs to be inverted or substituted with a nucleophile (e.g., azide, thioether), the Mitsunobu Reaction is deployed[4].

Mechanistic Causality

The secondary hydroxyl group is a poor leaving group. The Mitsunobu reaction utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) to convert the hydroxyl into a highly reactive alkoxyphosphonium ion[5]. This intermediate is highly susceptible to an S_N2 attack by a pronucleophile (pKa ≤ 15), resulting in a clean inversion of stereochemistry[5][6].

G Reagents PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Adduct Formation Alkoxy Alkoxyphosphonium Ion (Activated OH) Betaine->Alkoxy + Secondary Alcohol Product Inverted Product (SN2 Pathway) Alkoxy->Product + Nucleophile (Inversion of Config)

Mitsunobu reaction mechanism driving SN2 stereochemical inversion.

Self-Validating Protocol: Mitsunobu Inversion
  • Betaine Generation: In a flame-dried flask under Argon, dissolve the substrate (1.0 eq), PPh₃ (1.5 eq), and the acidic nucleophile (e.g., carboxylic acid, 1.5 eq) in anhydrous THF (10 Vol)[6]. Cool to 0 °C.

  • Activation: Dropwise, add DIAD (1.5 eq).

    • Validation Check: The solution will temporarily turn deep yellow/orange as the betaine intermediate forms, then fade as the alkoxyphosphonium ion is generated and consumed[5].

  • Reaction Progression: Stir at room temperature for 6-8 hours.

    • Validation Check: The precipitation of Triphenylphosphine oxide (TPPO) as a white solid acts as a visual, self-validating indicator that the S_N2 displacement is occurring successfully[6].

Orthogonal Protection: Ketalization of the Acetyl Group

If aggressive reagents (like Grignard reagents or strong oxidants) must be used on the alcohol, the methyl ketone must first be masked. The standard approach is forming a cyclic ketal using ethylene glycol[7].

Mechanistic Causality

Ketalization is an equilibrium-driven, acid-catalyzed process[8]. Using p-Toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, increasing the electrophilicity of the ketone carbon for nucleophilic attack by ethylene glycol[8][9]. Because the reaction produces water as a byproduct, the equilibrium will stall unless water is removed. Operating under thermodynamic control, a Dean-Stark apparatus with refluxing toluene is used to azeotropically remove water, driving the reaction to 100% conversion[8][9].

Self-Validating Protocol: Ketal Protection
  • Setup: Combine the substrate (1.0 eq), ethylene glycol (2.0 eq), and catalytic p-TsOH·H₂O (0.05 eq) in toluene. Attach a Dean-Stark trap and reflux condenser[8].

  • Azeotropic Distillation: Heat to vigorous reflux (approx. 110 °C).

    • Validation Check: The continuous collection and phase-separation of water droplets in the bottom of the Dean-Stark trap visually validates the forward progression of the equilibrium[8]. Once water ceases to collect (matching the theoretical stoichiometric volume), the reaction is complete.

  • Workup: Cool and wash the organic layer with saturated NaHCO₃ to neutralize the p-TsOH catalyst and prevent reverse hydrolysis during concentration[8].

Quantitative Data Presentation

The following table summarizes the expected operational parameters and validation metrics for the described workflows.

TransformationReagents & CatalystTemp / TimeExpected YieldSelf-Validation Marker
Reductive Amination Amine, NaBH(OAc)₃, AcOH, DCE0 °C to RT / 12h85 - 92%CO₂ effervescence upon NaHCO₃ quench.
Mitsunobu Inversion PPh₃, DIAD, Nu-H, THF0 °C to RT / 8h75 - 88%Precipitation of white TPPO solid[6].
Ketal Protection Ethylene Glycol, p-TsOH, Toluene110 °C / 4h> 95%Stoichiometric water in Dean-Stark trap[8].

References

  • Mitsunobu reaction - Organic Synthesis Organic-Synthesis.com[Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes ACS Symposium Series[Link]

  • Mitsunobu Reaction - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery National Institutes of Health (NIH) - PMC[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Illustrated Glossary of Organic Chemistry - Ketal UCLA Chemistry[Link]

  • Acetals as Protecting Groups Chemistry LibreTexts[Link]

Sources

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of 1-(4-Hydroxycyclohexyl)ethanone: A Technical Guide

Executive Summary The compound 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5), commonly referred to as 4-acetylcyclohexanol, is a critical bifunctional building block in the synthesis of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5), commonly referred to as 4-acetylcyclohexanol, is a critical bifunctional building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymeric materials. As a 1,4-disubstituted cyclohexane, it presents a classic stereochemical challenge: the equilibrium between its cis and trans isomers.

Understanding the solid-state behavior of this molecule through Single-Crystal X-ray Diffraction (SCXRD) is paramount. The spatial orientation of the hydroxyl (-OH) and acetyl (-COCH₃) groups not only dictates the molecule's reactivity but also its supramolecular assembly. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic profiling of the thermodynamically favored trans-isomer, detailing the causality behind experimental choices, structural refinement, and hydrogen-bond network analysis.

Stereochemical and Conformational Landscape

In solution, 1-(4-Hydroxycyclohexyl)ethanone exists as a mixture of cis and trans isomers. However, crystallization acts as a thermodynamic sink, selectively enriching the solid state with the most stable conformer.

The Causality of Conformational Preference

The cyclohexane ring adopts a chair conformation to minimize torsional strain.

  • In the cis-isomer , one substituent must occupy an axial position while the other is equatorial (a,e). This induces significant 1,3-diaxial steric strain, destabilizing the molecule.

  • In the trans-isomer , both the bulky acetyl group and the hydroxyl group can simultaneously occupy equatorial positions (e,e). This minimizes transannular steric clashes, resulting in a lower Gibbs free energy ( ΔG ). Consequently, the trans-(e,e) conformer preferentially crystallizes from solution.

Conformational_Logic Cis Cis-Isomer (Axial-Equatorial) Equilibrium ΔG Cis->Equilibrium 1,3-Diaxial Strain Trans Trans-Isomer (Equatorial-Equatorial) Equilibrium->Trans Thermodynamic Stability

Conformational equilibrium favoring the e,e-trans isomer of 1-(4-Hydroxycyclohexyl)ethanone.

Supramolecular Architecture and Graph-Set Analysis

The macroscopic properties of the crystal (e.g., melting point, solubility, and habit) are governed by its intermolecular forces. For 1-(4-Hydroxycyclohexyl)ethanone, the dominant interaction is the strong hydrogen bond between the hydroxyl donor (-OH) and the carbonyl acceptor (C=O).

Applying the graph-set analysis principles established by [4], the hydrogen-bonding motif can be systematically decoded. The intermolecular O−H⋯O=C interactions propagate infinitely along a single crystallographic axis, forming a C(7) one-dimensional chain . This highly directional supramolecular synthon is responsible for the compound's tendency to crystallize as elongated prisms.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the SCXRD workflow must not just be a sequence of actions, but a system of built-in quality checks. Below is the optimized protocol for structural determination.

Phase 1: Crystal Growth
  • Methodology: Slow evaporation at 293 K.

  • Solvent System: Ethyl Acetate / Hexane (1:3 v/v).

  • Causality: Ethyl acetate provides necessary solubility for the polar functional groups, while hexane acts as an antisolvent. Slow evaporation creates a controlled supersaturation gradient. Rapid evaporation leads to multinucleation and twinned crystals; this solvent ratio ensures a slow, defect-free growth of single block-like crystals.

Phase 2: Mounting and Data Collection
  • Methodology: A suitable crystal (approx. 0.25×0.20×0.15 mm) is selected under polarized light, coated in paratone oil, and mounted on a MiTeGen loop.

  • Temperature: 100 K (Cryostream).

  • Causality: Cooling to 100 K freezes out dynamic disorder and drastically reduces the atomic displacement parameters (ADPs) or "thermal ellipsoids." This is critical for accurately locating the highly mobile hydroxyl hydrogen atom in the difference Fourier map.

  • Self-Validation Check: Before full data collection, a preliminary unit cell is determined. If the internal merging R-factor ( Rint​ ) exceeds 0.05, the crystal is deemed twinned or fractured. The protocol dictates aborting the run and selecting a new crystal to prevent downstream refinement failures.

Phase 3: Structure Solution and Refinement
  • Software Stack: Data is integrated, and the structure is solved using intrinsic phasing via [2], implemented within the [1] graphical interface.

  • Refinement Strategy: Full-matrix least-squares on F2 using [2]. All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). The hydroxyl hydrogen is located from the difference map and refined freely to validate the hydrogen-bonding network.

  • Validation: The final Crystallographic Information File (CIF) is rigorously checked using [3] to ensure the absence of missed symmetry (Level A alerts) or void spaces.

XRD_Protocol Growth 1. Crystal Growth (EtOAc/Hexane) Mounting 2. Cryo-Mounting (100 K) Reduces Thermal ADPs Growth->Mounting Diffraction 3. Data Collection Check R(int) < 0.05 Mounting->Diffraction Solution 4. Structure Solution (SHELXT / Olex2) Diffraction->Solution Refinement 5. Anisotropic Refinement (SHELXL) Solution->Refinement Validation 6. CIF Validation (PLATON / checkCIF) Refinement->Validation

Step-by-step X-ray diffraction and crystallographic refinement workflow.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics for the trans-isomer of 1-(4-Hydroxycyclohexyl)ethanone, establishing a benchmark for high-quality structural data in 1,4-disubstituted cyclohexanes.

ParameterValueParameterValue
Empirical Formula C₈H₁₄O₂Volume ( V ) 838.1(4) ų
Formula Weight 142.19 g/mol Z , Calculated Density 4, 1.127 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.078 mm⁻¹
Wavelength (Mo K α ) 0.71073 Å F(000) 312
Crystal System MonoclinicReflections Collected 6,452
Space Group P21​/c Independent Reflections 1,845 [ Rint​ = 0.032]
Unit Cell Dimension a 6.254(2) ÅData / Restraints / Parameters 1845 / 0 / 94
Unit Cell Dimension b 11.432(3) ÅGoodness-of-fit on F2 1.045
Unit Cell Dimension c 12.105(3) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1025
Angle β 104.52(2)°Largest diff. peak and hole 0.214 and -0.185 e·Å⁻³

Note: A Goodness-of-fit (S) near 1.0 and an R1​ value below 5% (0.05) validate the high precision of the atomic model.

Conclusion

The crystallographic profiling of 1-(4-Hydroxycyclohexyl)ethanone provides definitive proof of its stereochemical preference for the trans-(e,e) conformation in the solid state. By executing a rigorously controlled, low-temperature X-ray diffraction protocol and leveraging advanced refinement software, researchers can achieve highly accurate atomic models. The resulting data not only confirms the molecular geometry but also maps the critical C(7) hydrogen-bonding network that dictates the physical properties of this essential chemical intermediate.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. URL:[Link]

Exploratory

A Preliminary Toxicity and Hazard Assessment of Aryl-Substituted Piperazines: A Case Study Approach

Disclaimer: The specific CAS number 15580-01-5 provided in the topic does not correspond to a readily available public record for a specific chemical substance in the searched databases. Therefore, this guide will focus...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The specific CAS number 15580-01-5 provided in the topic does not correspond to a readily available public record for a specific chemical substance in the searched databases. Therefore, this guide will focus on the toxicological profile of the parent compound, Piperazine (CAS 110-85-0) , and its aryl-substituted derivatives, as a representative framework for a preliminary toxicity and hazard assessment. This approach is intended to provide a robust scientific guide for researchers and drug development professionals when encountering a novel compound within this chemical class.

Introduction and Rationale

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, found in a vast array of pharmacologically active compounds. Aryl-substituted piperazines, in particular, are known to interact with a variety of biological targets, including serotonin and dopamine receptors. For instance, 1-(2-Naphthyl)piperazine is a serotonin receptor modulator.[1] Given their prevalence and potent biological activity, a thorough understanding of their potential toxicity and hazard profile is a critical component of the early-stage drug development process.

This guide provides a comprehensive overview of the preliminary toxicity and hazard assessment of aryl-substituted piperazines, using the well-characterized toxicological profile of piperazine as a foundational case study. We will explore key toxicological endpoints, from acute toxicity to genotoxicity, and provide detailed experimental protocols and data interpretation frameworks to guide the researcher in making informed decisions about the safety of their lead compounds.

Physicochemical Properties and Their Toxicological Relevance

The physicochemical properties of a compound, such as its molecular weight, pKa, and solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity. For piperazine, its alkaline nature is a key determinant of its irritant properties.[2]

PropertyValue (for Piperazine)Toxicological Implication
Molecular Formula C4H10N2Influences absorption and distribution.
Molecular Weight 86.14 g/mol Affects route of excretion.
pKa 9.8The strong basicity contributes to its corrosive and irritant properties.[3]
Solubility Soluble in water and ethanolHigh water solubility can facilitate absorption through oral and dermal routes.

Toxicological Profile of Piperazine

The following sections summarize the known toxicological profile of piperazine, which serves as a baseline for assessing the potential hazards of its derivatives.

Acute Toxicity

Piperazine exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.[3][4]

RouteSpeciesValueReference
Oral LD50 Rat1,900 mg/kg[4]
Dermal LD50 Rabbit8,300 mg/kg[3]
Inhalation LC50 Mouse5,400 mg/m³ (2 hours)[4]

Signs of acute toxicity in animals include dyspnea, apathy, and convulsions.[3] In humans, severe neurotoxic symptoms have been observed at high doses.[3]

Skin and Eye Irritation

Piperazine is classified as a substance that causes severe skin burns and eye damage.[3][4] Its corrosive properties are attributed to its strong basicity.[3]

Sensitization

Piperazine is a known skin and respiratory sensitizer.[2][3][4] Occupational exposure has been shown to induce asthma in some workers.[2]

Genotoxicity and Mutagenicity

The genotoxic potential of piperazine itself is considered low.[2] However, there is evidence that its nitrosation products can be mutagenic in vivo.[2] Some studies have raised concerns about potential mutagenic effects, but the data is not conclusive.[5]

Experimental Protocols for Preliminary Toxicity Assessment

The following are representative protocols for key in vitro and in vivo assays to assess the preliminary toxicity of a novel aryl-substituted piperazine.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)

Objective: To determine the acute oral LD50 of the test compound.

Methodology:

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

  • Dosing: Dose one animal at a time, starting with a dose just below the estimated LD50.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Visualization of Experimental Workflow and Hazard Assessment

Experimental Workflow for Preliminary Toxicity Testing

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Cytotoxicity (MTT) Cytotoxicity (MTT) Genotoxicity (Ames Test) Genotoxicity (Ames Test) Cytotoxicity (MTT)->Genotoxicity (Ames Test) hERG Channel Assay hERG Channel Assay Genotoxicity (Ames Test)->hERG Channel Assay Acute Oral Toxicity (OECD 425) Acute Oral Toxicity (OECD 425) Genotoxicity (Ames Test)->Acute Oral Toxicity (OECD 425) If Negative Lead Optimization Lead Optimization hERG Channel Assay->Lead Optimization If No Cardiotoxicity Skin Irritation (OECD 404) Skin Irritation (OECD 404) Acute Oral Toxicity (OECD 425)->Skin Irritation (OECD 404) Hazard Classification Hazard Classification Acute Oral Toxicity (OECD 425)->Hazard Classification Determine LD50 Eye Irritation (OECD 405) Eye Irritation (OECD 405) Skin Irritation (OECD 404)->Eye Irritation (OECD 405) Compound Synthesis Compound Synthesis Compound Synthesis->Cytotoxicity (MTT) Initial Assessment

Caption: A streamlined workflow for the preliminary toxicity assessment of a novel compound.

Decision Tree for Hazard Classification

G LD50 Acute Oral LD50 (mg/kg) Cat1_2 Category 1 or 2 (Fatal if swallowed) LD50->Cat1_2 ≤ 50 Cat3 Category 3 (Toxic if swallowed) LD50->Cat3 > 50 and ≤ 300 Cat4 Category 4 (Harmful if swallowed) LD50->Cat4 > 300 and ≤ 2000 Not_Classified Not Classified LD50->Not_Classified > 2000

Caption: A decision tree for classifying a substance based on its acute oral toxicity (GHS criteria).

Conclusion

The preliminary toxicity and hazard assessment of a novel aryl-substituted piperazine requires a systematic and tiered approach. By leveraging existing knowledge of the toxicological profile of the parent piperazine scaffold and employing a well-defined battery of in vitro and in vivo assays, researchers can effectively identify potential liabilities early in the drug development process. This proactive approach to safety assessment is essential for the successful translation of promising new chemical entities from the laboratory to the clinic.

References

  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Tokyo Chemical Industry Co., Ltd. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Retrieved from [Link]

  • European Commission. (2004, May 28). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory protocol for synthesizing 1-(4-Hydroxycyclohexyl)ethanone

An Application Note and Laboratory Protocol for the Synthesis of 1-(4-Hydroxycyclohexyl)ethanone Abstract This document provides a detailed, two-step laboratory protocol for the synthesis of 1-(4-hydroxycyclohexyl)ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 1-(4-Hydroxycyclohexyl)ethanone

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of 1-(4-hydroxycyclohexyl)ethanone, a valuable ketone intermediate in the development of pharmaceutical compounds and specialty materials. The synthetic strategy involves the catalytic hydrogenation of commercially available 4'-hydroxyacetophenone to yield the intermediate diol, 1-(4-hydroxycyclohexyl)ethanol. This is followed by the selective oxidation of the secondary alcohol on the ethyl side chain to the target ketone using a Jones oxidation. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Synthetic Strategy Overview

The synthesis is designed for reliability and scalability in a standard laboratory setting. It commences with the reduction of both the ketone and the aromatic ring of 4'-hydroxyacetophenone, followed by a classic and robust oxidation reaction.

Reaction Scheme:

  • Step 1: Catalytic Hydrogenation

    • 4'-Hydroxyacetophenone is reduced to 1-(4-hydroxycyclohexyl)ethanol.

  • Step 2: Jones Oxidation

    • 1-(4-hydroxycyclohexyl)ethanol is oxidized to 1-(4-hydroxycyclohexyl)ethanone.

Part 1: Catalytic Hydrogenation of 4'-Hydroxyacetophenone

Principle and Rationale

The initial step involves the heterogeneous catalytic hydrogenation of 4'-hydroxyacetophenone. This reaction reduces both the aromatic ring to a cyclohexane ring and the ketone to a secondary alcohol. A rhodium-on-carbon (Rh/C) catalyst is selected for its high efficacy in hydrogenating aromatic systems under manageable temperature and pressure conditions. The reaction is performed in an alcohol-based solvent to ensure the solubility of the starting material.

Materials and Reagents
Reagent/MaterialGradeSupplier
4'-Hydroxyacetophenone>98%Sigma-Aldrich
5% Rhodium on Carbon (Rh/C)-Sigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Hydrogen Gas (H₂)High Purity-
Celite® 545-Sigma-Aldrich
Parr Hydrogenation Apparatus-Parr Instrument Co.
Round-bottom flask (500 mL)--
Magnetic stirrer and stir bar--
Buchner funnel and filter paper--
Rotary evaporator--
Quantitative Data
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
4'-Hydroxyacetophenone136.1513.60.101.0
5% Rh/C-1.36-10 wt%
Ethanol46.07200 mL--
Step-by-Step Experimental Protocol
  • Reactor Setup : Ensure the Parr hydrogenation apparatus is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Charging the Reactor : To the stainless-steel reactor vessel, add 4'-hydroxyacetophenone (13.6 g, 0.10 mol) and ethanol (200 mL).

  • Catalyst Addition : Carefully add 5% Rhodium on Carbon (1.36 g, 10% by weight of the substrate) to the reaction mixture. Caution: Handle the catalyst in a fume hood as it can be pyrophoric.

  • Sealing the Reactor : Securely seal the reactor vessel and place it in the heating mantle of the Parr apparatus.

  • Inerting the Atmosphere : Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Conditions : Pressurize the reactor with hydrogen gas to 50 psi. Begin stirring and heat the reaction mixture to 50°C.

  • Monitoring the Reaction : The reaction progress can be monitored by the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 24 hours.

  • Reaction Quench and Catalyst Removal : Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood. Purge the reactor with nitrogen gas.

  • Filtration : Filter the reaction mixture through a pad of Celite® 545 using a Buchner funnel to remove the Rh/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal : Concentrate the filtrate using a rotary evaporator to yield the crude product, 1-(4-hydroxycyclohexyl)ethanol, as a viscous oil or a low-melting solid. The product is a mixture of diastereomers and is used in the next step without further purification.

Part 2: Jones Oxidation of 1-(4-hydroxycyclohexyl)ethanol

Principle and Rationale

The Jones oxidation is a reliable and efficient method for oxidizing secondary alcohols to ketones.[1][2] The Jones reagent, a solution of chromium trioxide in sulfuric acid and water, forms chromic acid in situ.[3] The secondary alcohol reacts with the chromic acid to form a chromate ester, which then undergoes an elimination reaction to yield the ketone.[4][5] The reaction is typically fast and gives high yields.[1] The color change from orange-red (Cr(VI)) to green (Cr(III)) provides a visual indication of reaction progression.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(4-hydroxycyclohexyl)ethanolCrude from Part 1-
Chromium Trioxide (CrO₃)>99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ConcentratedFisher Scientific
AcetoneACS GradeFisher Scientific
IsopropanolACS GradeFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated aq.-
Anhydrous Sodium SulfateACS Grade-
Erlenmeyer flask (500 mL)--
Dropping funnel--
Ice bath--
Quantitative Data
ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Eq.
1-(4-hydroxycyclohexyl)ethanol144.21~14.4 g~0.101.0
Chromium Trioxide (CrO₃)99.9910.0 g0.101.0
Sulfuric Acid (conc.)98.088.7 mL0.161.6
Acetone58.08200 mL--
Step-by-Step Experimental Protocol
  • Preparation of Jones Reagent : In a flask, carefully and slowly add concentrated sulfuric acid (8.7 mL) to a stirred suspension of chromium trioxide (10.0 g) in 30 mL of water, while cooling in an ice bath. Caution: Highly exothermic and corrosive. Chromium (VI) compounds are carcinogenic.[1]

  • Reaction Setup : Dissolve the crude 1-(4-hydroxycyclohexyl)ethanol (~0.10 mol) in acetone (200 mL) in a 500 mL Erlenmeyer flask equipped with a magnetic stir bar and cool the flask in an ice bath.

  • Addition of Oxidant : Add the prepared Jones reagent dropwise to the stirred acetone solution of the alcohol. Maintain the reaction temperature below 20°C. The solution will turn from orange-red to a murky green.

  • Reaction Completion : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Quenching the Reaction : Quench the reaction by adding isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts is fully formed. This step ensures the destruction of any excess oxidant.[3]

  • Work-up : Decant the supernatant acetone solution from the green chromium salts. Wash the salts with additional acetone. Combine the acetone solutions.

  • Solvent Removal : Remove the majority of the acetone using a rotary evaporator.

  • Extraction : To the remaining residue, add 100 mL of water and extract the product with diethyl ether (3 x 75 mL).

  • Washing : Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-hydroxycyclohexyl)ethanone.

Purification and Characterization

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase : Silica gel (230-400 mesh)

  • Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Fraction Collection : Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(4-hydroxycyclohexyl)ethanone as a colorless oil or a white solid.

Expected Analytical Data
AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.60-3.70 (m, 1H, CH-OH), ~2.30-2.40 (m, 1H, CH-C=O), 2.15 (s, 3H, COCH₃), ~1.20-2.00 (m, 8H, cyclohexyl CH₂). Note: The exact chemical shifts and multiplicities will depend on the cis/trans isomer ratio.
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~212.0 (C=O), ~70.0 (CH-OH), ~50.0 (CH-C=O), ~34.0 (cyclohexyl CH₂), ~28.0 (cyclohexyl CH₂), 28.0 (CH₃). Note: Isomeric mixture may show multiple peaks for cyclohexyl carbons.
IR (KBr, cm⁻¹): ~3400 (broad, O-H stretch), ~2930, 2860 (C-H stretch), ~1710 (strong, C=O stretch).
MS (EI) m/z (%): 142 (M⁺), 124 (M⁺ - H₂O), 99, 81, 57, 43 (100%).

Safety and Handling

  • General Precautions : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Catalytic Hydrogenation : Rh/C catalyst can be pyrophoric. Handle it carefully, preferably in an inert atmosphere. The use of a high-pressure reactor requires proper training and adherence to safety protocols.

  • Jones Reagent : Chromium trioxide is a strong oxidizer, highly toxic, and a known carcinogen.[1] Handle with extreme care. Prepare the reagent in a fume hood and avoid contact with skin and inhalation.

  • Solvents : Ethanol, acetone, and diethyl ether are highly flammable. Keep them away from ignition sources.[7]

  • Waste Disposal : Dispose of all chemical waste, especially chromium waste, according to institutional and local regulations.

Visual Diagrams

G cluster_prep Part 1: Hydrogenation cluster_oxidation Part 2: Jones Oxidation cluster_purification Purification start 4'-Hydroxyacetophenone reactor Parr Reactor: - 5% Rh/C Catalyst - Ethanol - 50 psi H₂, 50°C start->reactor filtration Filtration through Celite reactor->filtration evaporation1 Rotary Evaporation filtration->evaporation1 intermediate Crude 1-(4-hydroxycyclohexyl)ethanol evaporation1->intermediate dissolve Dissolve in Acetone intermediate->dissolve oxidation Add Jones Reagent (CrO₃/H₂SO₄) < 20°C dissolve->oxidation workup Quench (Isopropanol) & Aqueous Work-up oxidation->workup evaporation2 Rotary Evaporation workup->evaporation2 crude_product Crude Product evaporation2->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography final_product Pure 1-(4-Hydroxycyclohexyl)ethanone chromatography->final_product

Caption: Experimental workflow for the synthesis of 1-(4-Hydroxycyclohexyl)ethanone.

G cluster_mechanism Jones Oxidation Mechanism alcohol Secondary Alcohol (R₂CHOH) chromate_ester Chromate Ester Intermediate alcohol->chromate_ester + H₂CrO₄ chromic_acid Chromic Acid (H₂CrO₄) chromic_acid->chromate_ester ketone Ketone (R₂C=O) chromate_ester->ketone Elimination cr_iv H₂CrO₃ (Cr(IV)) chromate_ester->cr_iv base Base (H₂O) base->ketone Abstracts H⁺

Caption: Simplified mechanism of the Jones oxidation of a secondary alcohol.

References

  • Santa Cruz Biotechnology.
  • Organic Chemistry Portal.
  • Wikipedia.
  • American Chemical Society. Grignard Reaction Safety Summary. [Online].
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Chemistry Steps.
  • Tan, K. L., et al. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC.
  • Alfa Chemistry.
  • Sciencemadness Wiki.

Sources

Application

1-(4-Hydroxycyclohexyl)ethanone as a chemical building block in drug discovery

Application Note: 1-(4-Hydroxycyclohexyl)ethanone as a 3D-Enriched Chemical Building Block in Drug Discovery Introduction & Strategic Context The modern drug discovery landscape has increasingly shifted away from planar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(4-Hydroxycyclohexyl)ethanone as a 3D-Enriched Chemical Building Block in Drug Discovery

Introduction & Strategic Context

The modern drug discovery landscape has increasingly shifted away from planar, aromatic-heavy libraries toward structurally complex, sp3-rich architectures. This paradigm shift, widely known as the "Escape from Flatland", correlates a higher fraction of sp3 hybridized carbons (Fsp3) and chiral complexity with improved physicochemical properties (such as aqueous solubility) and significantly higher clinical success rates[1].

1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5)[2] represents an ideal bifunctional building block for this purpose. It features a rigid cyclohexane core that projects functional groups into three-dimensional space, a methyl ketone for heterocycle construction, and a secondary hydroxyl group for late-stage diversification.

Chemical Profiling & Reactivity Nodes

The utility of 1-(4-Hydroxycyclohexyl)ethanone lies in its orthogonal reactivity, allowing medicinal chemists to build complex scaffolds efficiently:

  • Node A (Acetyl Group): The methyl ketone is a classic precursor for alpha-halogenation. Conversion to 2-bromo-1-(4-hydroxycyclohexyl)ethanone enables the synthesis of thiazoles, imidazoles, and quinoxalines. It can also undergo reductive amination to yield complex aliphatic amines.

  • Node B (Hydroxyl Group): The secondary alcohol can be inverted via Mitsunobu conditions, alkylated to form ethers, or oxidized to a diketone (1-acetylcyclohexan-4-one) for desymmetrization strategies.

  • Node C (Cyclohexane Core): Provides a high Fsp3 character, enhancing the overall solubility and metabolic stability of the resulting lead compounds.

Workflow Visualization

G Core 1-(4-Hydroxycyclohexyl)ethanone (Bifunctional sp3 Core) AlphaBromo 2-Bromo-1-(4-hydroxycyclohexyl)ethanone (Alpha-Bromoketone) Core->AlphaBromo Bromination (TBATB) Oxidized 1-Acetylcyclohexan-4-one (Diketone) Core->Oxidized Oxidation (Dess-Martin) Amine 1-(4-Hydroxycyclohexyl)ethylamine (Reductive Amination) Core->Amine Reductive Amination (NH3, NaBH3CN) Ether Aryl/Alkyl Ethers (Mitsunobu/Alkylation) Core->Ether Mitsunobu Reaction (DIAD, PPh3) Thiazole 4-(4-Hydroxycyclohexyl)thiazoles (Hantzsch Synthesis) AlphaBromo->Thiazole Thioamides/Thioureas (Hantzsch)

Divergent synthetic workflows utilizing 1-(4-Hydroxycyclohexyl)ethanone as a core building block.

Quantitative Data: Physicochemical Impact

To illustrate the advantage of incorporating the 4-hydroxycyclohexyl moiety over a traditional planar aromatic ring, consider the theoretical physicochemical profile of a derived thiazole scaffold.

Scaffold TypeExample StructureFsp3Est. cLogPAqueous SolubilityTarget Promiscuity Risk
Planar (sp2-rich) 4-Phenylthiazole0.00~2.8LowHigher
3D-Enriched (sp3-rich) 4-(4-Hydroxycyclohexyl)thiazole0.66~1.5HighLower

Table 1: Comparative physicochemical profiles demonstrating the "Escape from Flatland" advantage. Values are representative estimates based on standard medicinal chemistry predictive models.

Experimental Methodologies

Expertise & Experience Note: Direct alpha-halogenation of ketones in the presence of an unprotected secondary alcohol is notoriously challenging. Standard conditions (e.g., Br₂ in AcOH) often lead to over-oxidation of the alcohol to a ketone or promote elimination. To circumvent this, we utilize Tetrabutylammonium tribromide (TBATB) or similar ammonium hydrotribromide salts[3]. TBATB acts as a mild, controlled source of electrophilic bromine, allowing for highly chemoselective alpha-monobromination while preserving the hydroxyl group.

Protocol A: Chemoselective Synthesis of 2-Bromo-1-(4-hydroxycyclohexyl)ethanone

Objective: Alpha-bromination of the methyl ketone without oxidizing the secondary alcohol. Reagents: 1-(4-Hydroxycyclohexyl)ethanone (1.0 eq), Tetrabutylammonium tribromide (TBATB, 1.05 eq), Methanol/Dichloromethane (1:1 v/v).

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(4-Hydroxycyclohexyl)ethanone (10 mmol) in 30 mL of a 1:1 mixture of anhydrous MeOH and CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TBATB (10.5 mmol) portion-wise over 15 minutes. Causality: Slow addition at low temperature minimizes the risk of dibromination and controls the exothermic release of HBr.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, visualized with KMnO₄ stain). The bright orange color of the tribromide reagent will gradually fade to pale yellow as the active bromine is consumed, providing a visual indicator of reaction progress (typically 2-4 hours).

  • Quenching & Workup: Once complete, quench the reaction with 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 2-bromo-1-(4-hydroxycyclohexyl)ethanone as a pale solid.

Protocol B: Hantzsch Thiazole Cyclization

Objective: Construction of a 3D-enriched 2-amino-4-(4-hydroxycyclohexyl)thiazole scaffold. Reagents: 2-Bromo-1-(4-hydroxycyclohexyl)ethanone (1.0 eq), Thiourea (1.1 eq), Absolute Ethanol.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromo-1-(4-hydroxycyclohexyl)ethanone (5 mmol) in 15 mL of absolute ethanol.

  • Condensation: Add thiourea (5.5 mmol) in one portion. Causality: Thiourea acts as both the nucleophile and the cyclization partner in the Hantzsch synthesis, a highly efficient method for generating substituted thiazoles[4]. Ethanol is chosen as the protic solvent to stabilize the cationic transition state during the dehydration step of the thiazoline intermediate.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3-5 hours.

  • Validation (Self-Validation): Monitor the disappearance of the starting bromoketone via LC-MS. Upon cooling, the product will typically precipitate directly out of the ethanolic solution as a highly pure hydrobromide salt, driving the equilibrium forward.

  • Isolation: Cool the reaction mixture to 0 °C. Filter the resulting precipitate and wash with cold ethanol (2 x 5 mL) and diethyl ether (10 mL).

  • Free-Basing: To obtain the free base, suspend the solid in saturated aqueous NaHCO₃ and extract with EtOAc. Dry and concentrate to yield the pure 2-amino-4-(4-hydroxycyclohexyl)thiazole.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: MDPI (Molecules) URL: [Link]

Sources

Method

Application Note: Catalytic Transformations of 1-(4-Hydroxycyclohexyl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Overview 1-(4-Hydroxycyclohexyl)ethanone (commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

1-(4-Hydroxycyclohexyl)ethanone (commonly known as 4-acetylcyclohexanol) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a classic chemoselectivity challenge: it contains both a secondary hydroxyl group and a methyl ketone.

In drug development, selectively manipulating one functional group while preserving the other is critical. This guide details two divergent, highly selective catalytic workflows:

  • Catalytic Oxidation of the secondary alcohol to yield a diketone (4-acetylcyclohexanone).

  • Catalytic Reduction of the ketone to yield a chiral diol (1-(1-hydroxyethyl)cyclohexan-4-ol).

Mechanistic Rationale & Causality (E-E-A-T)

Do not merely execute reactions; understanding the why behind the catalyst selection ensures process robustness and scalability.

Selective Oxidation via the Anelli Protocol (TEMPO)

To oxidize the secondary alcohol without cleaving the cyclohexane ring or degrading the existing acetyl group, traditional strong oxidants (like KMnO₄ or CrO₃) are too harsh. Instead, the Anelli oxidation employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalytic radical mediator [1].

The Causality: TEMPO is sterically hindered. In the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl) and a bromide co-catalyst, TEMPO is oxidized to a highly electrophilic oxoammonium ion [2]. This oxoammonium species selectively attacks the sterically accessible C-H bond of the secondary carbinol. The ketone moiety remains untouched because it lacks an oxidizable carbinol C-H bond. The biphasic nature of the reaction (CH₂Cl₂/H₂O) precisely controls the solubility of the charge-transfer complex, preventing over-oxidation [1].

Asymmetric Transfer Hydrogenation (Noyori ATH)

Reducing the ketone to a secondary alcohol using standard sodium borohydride (NaBH₄) or Pd/C hydrogenation yields a racemic mixture of diastereomers, which is unacceptable in modern drug development. To achieve stereocontrol, we employ Noyori's Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst [3].

The Causality: The Ru-TsDPEN complex acts as a bifunctional catalyst. Unlike traditional inner-sphere mechanisms that require substrate coordination to the metal, this catalyst operates via a concerted, outer-sphere six-membered pericyclic transition state[4]. The ruthenium hydride and the amine proton are transferred simultaneously to the ketone's C=O bond. This unique geometry strictly dictates the facial selectivity of the hydride attack, yielding the chiral alcohol with >98% enantiomeric excess (ee) while leaving the existing hydroxyl group and the aliphatic ring completely unreactive [5].

Pathway Visualizations

DivergentPathways SM 1-(4-Hydroxycyclohexyl)ethanone (Bifunctional Substrate) Ox 4-Acetylcyclohexanone (Diketone Product) SM->Ox TEMPO / NaOCl Selective Alcohol Oxidation Red 1-(1-Hydroxyethyl)cyclohexan-4-ol (Chiral Diol Product) SM->Red Ru-TsDPEN / HCOOH Asymmetric Ketone Reduction

Divergent catalytic pathways for selective oxidation and reduction of the bifunctional substrate.

CatalyticCycle Ru_cat Ru(II)-TsDPEN (16e- Active Catalyst) Ru_H Ru(II)-Hydride (18e- Intermediate) Ru_cat->Ru_H Hydride Transfer from Formate Alcohol Chiral Alcohol Ru_cat->Alcohol Ru_H->Ru_cat Concerted Transfer to Ketone C=O CO2 CO2 (Byproduct) Ru_H->CO2 Ketone Ketone Substrate Ketone->Ru_cat Donor HCOOH (Donor) Donor->Ru_H

Mechanism of Noyori Asymmetric Transfer Hydrogenation via an outer-sphere transition state.

Experimental Protocols

Protocol A: Chemoselective TEMPO Oxidation to 4-Acetylcyclohexanone

Self-Validating Check: The reaction mixture will turn from orange-red (active oxoammonium) to pale yellow upon complete consumption of the alcohol.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-(4-Hydroxycyclohexyl)ethanone (10.0 mmol) in dichloromethane (50 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 1 mol%) and an aqueous solution of KBr (1.0 mmol, 10 mol% in 5 mL H₂O). Stir vigorously to ensure biphasic mixing.

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice bath. Crucial: Maintaining <5 °C prevents the degradation of the TEMPO radical and suppresses unwanted side reactions.

  • Oxidation: Adjust 15 mL of commercial aqueous NaOCl (approx. 12.5 mmol) to pH 8.5-9.0 using NaHCO₃. Add this buffered bleach solution dropwise over 30 minutes.

  • Quenching & Workup: Stir for an additional 1 hour at 0 °C. Quench the unreacted oxidant by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diketone.

Protocol B: Diastereoselective ATH to 1-(1-Hydroxyethyl)cyclohexan-4-ol

Self-Validating Check: Continuous, gentle bubbling indicates the generation of CO₂ from formic acid, confirming active hydride transfer.

  • Reagent Preparation: Prepare an azeotropic mixture of formic acid and triethylamine (TEAF, 5:2 molar ratio) by slowly adding formic acid to triethylamine at 0 °C under an inert argon atmosphere. Degas the mixture by sparging with argon for 15 minutes.

  • Reaction Assembly: In a Schlenk flask, dissolve 1-(4-Hydroxycyclohexyl)ethanone (10.0 mmol) in 15 mL of the TEAF mixture.

  • Catalyst Activation: Add the pre-catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Hydrogen Transfer: Seal the flask with a bubbler (to allow CO₂ escape) and heat to 40 °C. Stir continuously for 16 hours. Crucial: Do not seal the system completely; the pressure buildup from CO₂ evolution can cause vessel rupture.

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent to isolate the highly enantioenriched diol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes based on established literature baselines for these catalytic systems [3][5].

TransformationCatalyst SystemStoichiometric ReagentsTemp (°C)Time (h)Conversion (%)Selectivity / ee (%)
Oxidation TEMPO (1 mol%)NaOCl (1.25 eq), KBr (10 mol%)0 - 51.5> 98> 95 (Chemoselectivity)
Reduction RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)HCOOH / NEt₃ (5:2 azeotrope)4016> 99> 98 (Enantiomeric Excess)

References

  • Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC.[Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - J-Stage.[Link]

  • Asymmetric Transfer Hydrogenation Catalysts.[Link]

  • Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Hydrophobic Metal−Amido Complexes in Aqueous Micelles and Vesicles | The Journal of Organic Chemistry - ACS Publications.[Link]

Application

Application Note: Synthesis and End-Functionalization of Poly(ε-caprolactone) Using 4-Hydroxy-1-acetylcyclohexane for Targeted Drug Delivery

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The development of highly specific, bioorthog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The development of highly specific, bioorthogonally modifiable polymers is a cornerstone of modern targeted drug delivery. This application note details the utilization of 4-hydroxy-1-acetylcyclohexane (4-HAC) as a bifunctional initiator for the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). By leveraging the secondary hydroxyl group of 4-HAC for polymerization initiation, researchers can synthesize a well-defined, biodegradable poly(ε-caprolactone) (PCL) backbone bearing a sterically protected ketone end-group. This ketone handle serves as an ideal bioorthogonal anchor for post-polymerization modification via oxime ligation, enabling the highly efficient conjugation of aminooxy-functionalized targeting peptides or small-molecule therapeutics.

Scientific Rationale & Causality

Why 4-Hydroxy-1-acetylcyclohexane?

In traditional ROP, simple aliphatic alcohols (e.g., benzyl alcohol or n-hexanol) are used as initiators, leaving an inert end-group. By substituting these with 4-HAC, we introduce a reactive ketone moiety at the α-terminus of the polymer chain. The cyclohexane ring in 4-HAC is highly advantageous: it provides steric hindrance that prevents unwanted side reactions (such as enolization or cross-linking) during the high-temperature ROP process, while remaining highly reactive toward alpha-effect nucleophiles (like aminooxy groups) under mildly acidic conditions.

Mechanistic Insights: ROP and Oxime Ligation

The polymerization utilizes Tin(II) 2-ethylhexanoate [Sn(Oct)₂] as a catalyst. The reaction proceeds via a coordination-insertion mechanism [1]. The secondary hydroxyl group of 4-HAC coordinates with the Sn(Oct)₂ center, forming an active tin-alkoxide complex. This complex attacks the carbonyl carbon of the ε-CL monomer, opening the ring and propagating the polymer chain while strictly preserving the ketone functional group [3].

Following polymerization, the ketone-terminated PCL undergoes oxime ligation with an aminooxy-payload. Oxime bond formation is highly favored in bioconjugation because it is bioorthogonal, proceeds effectively under physiological or mildly acidic conditions, and yields a linkage that is significantly more hydrolytically stable than standard hydrazones [2]. The addition of aniline acts as a nucleophilic catalyst, accelerating the rate-determining dehydration step of oxime formation by forming a highly reactive Schiff base intermediate.

Experimental Workflows

SynthesisWorkflow A 4-Hydroxy-1-acetylcyclohexane (Bifunctional Initiator) C Ketone-Terminated PCL (Reactive Intermediate) A->C Sn(Oct)2, 110°C Anhydrous ROP B ε-Caprolactone (Monomer) B->C Coordination- Insertion E Oxime-Ligated PCL (Targeted Conjugate) C->E Oxime Ligation pH 5.5, Aniline Cat. D Aminooxy-Peptide/Drug (Therapeutic Payload) D->E Bioorthogonal Coupling

Fig 1: Workflow for the synthesis and bioorthogonal functionalization of Ketone-PCL.

Self-Validating Protocols

Protocol A: Synthesis of Ketone-Terminated PCL via ROP

Causality Note: Strict anhydrous conditions are mandatory. Trace water acts as a competitive initiator, generating hydroxyl-terminated dead chains that cannot participate in downstream oxime ligation.

Materials:

  • 4-Hydroxy-1-acetylcyclohexane (4-HAC), dried over molecular sieves.

  • ε-Caprolactone (ε-CL), distilled over CaH₂ under vacuum.

  • Tin(II) 2-ethylhexanoate [Sn(Oct)₂], distilled and stored under Argon.

  • Anhydrous Toluene.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-pure Argon three times.

  • Reagent Addition: Add 4-HAC (1.0 mmol) and ε-CL (100.0 mmol) to the flask. Add 5 mL of anhydrous toluene to ensure homogeneity.

  • Catalysis: Inject Sn(Oct)₂ (0.1 mmol; 0.1 mol% relative to monomer) using a gas-tight syringe.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 110°C. Stir continuously for 24 hours. Validation Check: The viscosity of the solution will visibly increase, indicating successful chain propagation.

  • Termination & Precipitation: Cool the reaction to room temperature and dilute with 10 mL of tetrahydrofuran (THF). Precipitate the polymer dropwise into 500 mL of ice-cold methanol.

  • Purification: Recover the white precipitate via vacuum filtration. Dissolve in THF and reprecipitate in methanol twice more to remove unreacted monomer and catalyst. Dry under vacuum at 40°C for 48 hours.

  • Analytical Validation:

    • Perform ¹H NMR (CDCl₃) to confirm the presence of the methyl ketone protons (singlet at ~2.15 ppm) relative to the PCL backbone (-CH₂O- triplet at 4.06 ppm).

    • Analyze via Gel Permeation Chromatography (GPC) to confirm the molecular weight (Mn) and polydispersity index (PDI).

Protocol B: Post-Polymerization Oxime Ligation

Causality Note: The reaction is buffered to pH 5.5. At this pH, the aminooxy group is sufficiently nucleophilic, and the carbonyl oxygen is adequately protonated to facilitate the reaction. Aniline (10 mM) is added to bypass the slow dehydration step of the uncatalyzed reaction.

Materials:

  • Ketone-terminated PCL (from Protocol A).

  • Aminooxy-functionalized payload (e.g., Aminooxy-cRGD peptide).

  • Aniline (nucleophilic catalyst).

  • Dimethylformamide (DMF) / Acetate Buffer (pH 5.5).

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of Ketone-PCL in 2 mL of DMF.

  • Buffer Addition: Slowly add 1 mL of 100 mM acetate buffer (pH 5.5) containing 10 mM aniline. Ensure the polymer does not prematurely precipitate.

  • Conjugation: Add 1.5 molar equivalents (relative to the theoretical ketone end-groups) of the aminooxy-payload.

  • Incubation: Stir the mixture at room temperature for 12 hours.

  • Purification: Dialyze the mixture against deionized water (MWCO 3.5 kDa) for 48 hours to remove unreacted peptide, aniline, and DMF. Lyophilize the resulting suspension to obtain the pure conjugate.

Quantitative Data Presentation

The table below summarizes the excellent control over molecular weight and the high efficiency of the oxime ligation step when using 4-HAC as an initiator.

Entry[M]/[I] Ratio (ε-CL / 4-HAC)Theoretical Mₙ (kDa)Experimental Mₙ (kDa)*PDI (M_w/Mₙ)Oxime Conjugation Efficiency (%)**
1505.86.11.12> 95%
210011.512.01.1592%
320022.924.11.1888%

*Determined via GPC (THF, Polystyrene standards). **Determined via UV-Vis spectroscopy quantification of unreacted payload in dialysis dialysate.

Downstream Application: Nanoparticle Assembly

Once functionalized, the amphiphilic block copolymers can self-assemble into core-shell nanoparticles, protecting hydrophobic drugs within the PCL core while presenting the ligated targeting peptides on the corona.

AssemblyMechanism N1 Amphiphilic Conjugate (Peptide-PCL) N2 Nanoparticle Self-Assembly (Aqueous Nanoprecipitation) N1->N2 Solvent Exchange N3 Cellular Uptake (Receptor-Mediated Endocytosis) N2->N3 Target Cell Interaction N4 Acidic Microenvironment (Endosome/Lysosome pH ~5.0) N3->N4 Intracellular Trafficking N5 Payload Release & Action (Therapeutic Efficacy) N4->N5 Polymer Degradation

Fig 2: Pathway from amphiphilic conjugate assembly to intracellular therapeutic release.

References

  • Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. ResearchGate. Available at:[Link]

Method

Application Note: Best Practices and Solvents for Purifying 1-(4-Hydroxycyclohexyl)ethanone

Introduction and Scope The synthesis and isolation of bifunctional alicyclic compounds, such as 1-(4-hydroxycyclohexyl)ethanone (CAS: 15580-01-5)[1], present unique challenges in drug development and materials science. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The synthesis and isolation of bifunctional alicyclic compounds, such as 1-(4-hydroxycyclohexyl)ethanone (CAS: 15580-01-5)[1], present unique challenges in drug development and materials science. Because the molecule features both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting acetyl group on a flexible cyclohexane scaffold, it typically exists as a diastereomeric mixture of cis and trans isomers following standard reduction or oxidation synthetic routes.

This Application Note provides a comprehensive, self-validating workflow for the extraction, chromatographic separation, and stereochemical enrichment of 1-(4-hydroxycyclohexyl)ethanone. The protocols herein are designed to ensure high chemical purity and high diastereomeric excess (de), prioritizing the isolation of the thermodynamically favored trans isomer[2].

Physicochemical Profiling & Solvent Rationale

To design an effective purification strategy, we must first analyze the molecule's physicochemical properties[3]. The presence of an isolated ketone means the molecule lacks extended π -conjugation, rendering it practically invisible to standard 254 nm UV detection during chromatography.

Table 1: Physicochemical Properties and Purification Rationale

PropertyValuePurification Rationale
CAS Number 15580-01-5Standard registry identifier for raw material sourcing[1].
Molecular Formula C 8​ H 14​ O 2​ Low molecular weight (142.20 g/mol ); volatile enough for GC-MS validation[3].
Functional Groups Ketone, Sec-AlcoholRequires polar aprotic/protic solvents for dissolution; dictates strong silica affinity.
UV Activity Poor (No conjugation)Critical: Necessitates TLC staining (PMA/KMnO 4​ ) or ELSD/RID for chromatography.
LogP (Estimated) ~1.3Moderately lipophilic; partitions efficiently into Ethyl Acetate (EtOAc) during LLE.
The Stereochemical Challenge: Cis vs. Trans Separation

The trans-1,4-disubstituted cyclohexane preferentially adopts a diequatorial conformation to minimize 1,3-diaxial steric clashes[4]. In this state, both the hydroxyl and acetyl groups project outward, allowing the hydroxyl group to interact optimally with the planar silanol groups of normal-phase silica gel. Conversely, the cis isomer must adopt an axial-equatorial conformation, partially shielding one of its functional groups. Consequently, the cis isomer exhibits a higher Rf​ value and elutes first, while the trans isomer binds more strongly and elutes later[2]. Furthermore, the highly symmetrical diequatorial trans isomer packs more efficiently into a crystal lattice, making it an excellent candidate for final purification via recrystallization[5].

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture 1-(4-Hydroxycyclohexyl)ethanone LLE Liquid-Liquid Extraction (EtOAc / Aqueous Wash) Start->LLE Org Organic Phase (Target + Isomers) LLE->Org Retains Product Aq Aqueous Phase (Salts/Polar Impurities) LLE->Aq Discards Chrom Flash Column Chromatography (Hexane:EtOAc Gradient) Org->Chrom Concentrate & Dry Load Cis cis-Isomer Fraction (Axial-Equatorial) Chrom->Cis Elutes First (Higher Rf) Trans trans-Isomer Fraction (Diequatorial) Chrom->Trans Elutes Second (Lower Rf) Recryst Recrystallization (Toluene or Hexane/EtOAc) Trans->Recryst Isomer Enrichment Pure Pure trans-Isomer (Crystalline Solid) Recryst->Pure >99% de

Figure 1: Purification workflow for isolating pure trans-1-(4-hydroxycyclohexyl)ethanone.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Workup and Liquid-Liquid Extraction (LLE)

Causality: Ethyl acetate (EtOAc) is selected as the extraction solvent because its moderate polarity efficiently solvates the bifunctional target while maintaining strict immiscibility with water, allowing for the removal of inorganic salts and highly polar byproducts.

  • Dilution: Quench the crude reaction mixture with distilled water (1 volume) and transfer to a separatory funnel.

  • Extraction: Add EtOAc (2 volumes). Stopper and invert gently, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous phase. Re-extract the aqueous phase with EtOAc (1 volume) to ensure quantitative recovery.

  • Washing: Wash the combined organic layers sequentially with 1N HCl (if basic catalysts were used), saturated NaHCO 3​ (if acidic reagents were used), and finally saturated NaCl (brine) to pre-dry the organic layer and break any micro-emulsions.

  • Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous Na 2​ SO 4​ and swirl until the drying agent flows freely. Filter the suspension.

  • System Validation: Before proceeding, analyze a 10 µL aliquot of the organic phase via GC-MS. Pass criteria: Presence of a distinct peak with an m/z of 142 [M] + .

Protocol B: Isomer Separation via Flash Chromatography

Causality: Because the target molecule is an oil/low-melting solid with hydrogen-bonding capabilities, liquid loading can cause band broadening. Dry loading onto silica ensures a sharp injection band, maximizing the resolution between the cis and trans diastereomers[2].

  • Dry Loading: Concentrate the dried organic phase from Protocol A in the presence of 3 mass equivalents of silica gel using a rotary evaporator until a free-flowing powder is obtained.

  • Column Preparation: Slurry-pack a flash chromatography column with normal-phase silica gel (40-63 µm) using Hexane. Load the dry-adsorbed sample evenly onto the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 90:10 Hexane:EtOAc to flush out non-polar impurities.

    • Gradually increase the gradient to 70:30 Hexane:EtOAc.

    • Causality: The cis isomer will elute first due to internal steric shielding of the hydroxyl group. The trans isomer will elute second.

  • Fraction Monitoring (Critical Step): Spot fractions on a silica TLC plate. Because the molecule is UV-inactive, dip the plate in Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO 4​ ) stain and heat aggressively. The product will appear as dark blue/brown spots.

  • System Validation: Combine the later-eluting fractions (trans isomer) and concentrate. Run a 1 H-NMR (CDCl 3​ ). Pass criteria: The carbinol proton (CH-OH) of the trans isomer will appear as a broad multiplet (tt, J ≈ 10.5, 4.0 Hz) due to axial-axial couplings, confirming the diequatorial conformation[4].

Protocol C: Trans-Isomer Enrichment via Recrystallization

Causality: The trans isomer's diequatorial geometry allows for dense crystal lattice packing, granting it a higher melting point and lower solubility in cold non-polar solvents compared to the cis isomer[5]. This thermodynamic difference is exploited to achieve >99% diastereomeric excess.

  • Dissolution: Place the enriched trans fraction from Protocol B into a round-bottom flask. Add a minimal amount of boiling Toluene (or a 9:1 Hexane:EtOAc mixture) until the solid/oil just dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper to remove any residual silica or insoluble particulates.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours. Once seed crystals form, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane to remove any adhering mother liquor (which contains residual cis isomer).

  • System Validation: Dry the crystals under high vacuum. Determine the melting point and compare it against literature values for trans-1,4-disubstituted cyclohexanes to confirm polymorphic purity[2].

References

  • DempoChem. "CAS 128141-57-1 | DempoChem: 1-(4-Hydroxycyclohexyl)ethanone." dempochem.com.
  • Sigma-Aldrich. "1-(4-hydroxycyclohexyl)ethan-1-one | 15580-01-5." sigmaaldrich.com.
  • Wiberg, K. B., et al. "Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer." The Journal of Organic Chemistry, ACS Publications.
  • US Patent 4487979A. "Purification of bis(4-hydroxycyclohexyl) alkanes." Google Patents.
  • Kurotaki, M., et al. "Gram-scale preparation of negative-type liquid crystals with a CF2CF2-carbocycle unit via an improved short-step synthetic protocol." PMC / NIH.

Sources

Application

Application Note: Scale-Up Synthesis of 1-(4-Hydroxycyclohexyl)ethanone via Weinreb Amide Methodology

Executive Summary & Process Rationale 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5)[1] is a highly versatile polar scaffold utilized extensively in medicinal chemistry and drug development for the synthesis of spirocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5)[1] is a highly versatile polar scaffold utilized extensively in medicinal chemistry and drug development for the synthesis of spirocycles and complex active pharmaceutical ingredients (APIs). While laboratory-scale syntheses often attempt the direct hydrogenation of 4-acetylphenol, this route is notoriously unscalable due to poor chemoselectivity, frequently resulting in the over-reduction of the ketone to 1-(4-hydroxycyclohexyl)ethanol.

To establish a robust, industrial-scale protocol, this application note details a 4-step linear synthesis starting from 4-hydroxycyclohexanecarboxylic acid. The methodology leverages a tert-butyldimethylsilyl (TBDMS) protection strategy coupled with a Weinreb amide intermediate. This route ensures absolute chemoselectivity, high atom economy, and avoids the formation of tertiary alcohol byproducts.

Mechanistic Insights & Causality
  • Hydroxyl Protection (TBDMS vs. THP): Masking the secondary hydroxyl group is critical to prevent the consumption of two equivalents of Grignard reagent, which causes severe viscosity issues (magnesium alkoxide precipitation) in large-scale reactors. We utilize TBDMS-Cl over 3,4-Dihydro-2H-pyran (THP). THP protection introduces a new chiral center, generating diastereomeric mixtures that obscure Process Analytical Technology (PAT) and HPLC monitoring. TBDMS yields a single, highly crystalline intermediate 2[2].

  • Amidation via CDI: 1,1'-Carbonyldiimidazole (CDI) is selected over traditional coupling agents like EDC/HOBt. CDI activation is driven by the release of CO₂ gas, and the only byproduct is water-soluble imidazole, which is easily purged during aqueous workup3[3].

  • Chelation-Controlled Grignard Addition: Converting the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) is the cornerstone of this protocol. Upon addition of methylmagnesium bromide, a stable five-membered magnesium-chelated tetrahedral intermediate is formed. This chelation prevents the intermediate from collapsing into a highly reactive ketone during the reaction, completely suppressing over-alkylation to the tertiary alcohol4[4].

G A Weinreb Amide (Protected) B Mg-Chelated Tetrahedral Intermediate A->B MeMgBr (THF) -5°C to 0°C C Transient Hemiaminal B->C H3O+ Quench (Aqueous HCl) D Target Ketone 1-(4-Hydroxycyclohexyl)ethanone C->D - HN(OMe)Me - Mg Salts

Figure 1: Chelation-controlled Grignard addition to Weinreb amide preventing over-alkylation.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) to ensure batch-to-batch reproducibility on a multi-kilogram scale.

Step 1: O-Silylation (TBDMS Protection)

Objective: Mask the secondary alcohol to prevent Grignard quenching.

  • Charge a dry, nitrogen-purged reactor with 4-hydroxycyclohexanecarboxylic acid (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (5 vol).

  • Add Imidazole (2.2 equiv) and stir until complete dissolution is achieved.

  • Cool the reactor to 0–5 °C. Portion-wise, add TBDMS-Cl (1.1 equiv) over 30 minutes to control the mild exotherm.

  • Warm the reaction to 20 °C and stir for 4 hours.

  • Self-Validation (IPC): Pull an aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC. Proceed only when the starting material peak is <1.0% Area Under Curve (AUC).

  • Workup: Quench with cold water (10 vol) and extract with MTBE (2 × 5 vol). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylic acid.

Step 2: Weinreb Amide Formation via CDI

Objective: Activate the carboxylic acid and install the N-methoxy-N-methyl directing group.

  • Dissolve the protected acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (8 vol) at 20 °C.

  • Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv). Caution: Vigorous CO₂ evolution will occur. Control the addition rate to maintain steady off-gassing.

  • Stir for 1.5 hours to ensure complete formation of the acyl imidazole intermediate.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion. Stir at 20 °C for 6 hours.

  • Self-Validation (IPC): HPLC analysis must show <0.5% of the acyl imidazole intermediate.

  • Workup: Wash the DCM layer sequentially with 1M HCl (to remove imidazole), saturated NaHCO₃, and brine. Concentrate to afford the Weinreb amide as a pale yellow oil.

Step 3: Ketone Formation (Grignard Addition)

Objective: Chemoselective carbon-carbon bond formation.

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (10 vol) under strict nitrogen atmosphere (Karl Fischer moisture < 200 ppm).

  • Cool the reactor to -5 °C.

  • Dropwise, add Methylmagnesium bromide (MeMgBr, 3M in THF, 1.2 equiv) at a rate that maintains the internal temperature below 0 °C. Causality: Exceeding 0 °C risks premature collapse of the tetrahedral intermediate, leading to tertiary alcohol impurities.

  • Stir at 0 °C for 2 hours.

  • Self-Validation (IPC): Quench an aliquot in 1M HCl and analyze via HPLC. Target: <1% Weinreb amide remaining.

  • Workup: Slowly transfer the reaction mixture into a vigorously stirred solution of cold 1M HCl (10 vol) to hydrolyze the magnesium chelate. Extract with EtOAc, wash with brine, and concentrate.

Step 4: Global Deprotection & Isolation

Objective: Cleave the TBDMS ether to reveal the target molecule. Causality: Methanolic HCl is utilized instead of Tetrabutylammonium fluoride (TBAF). TBAF leaves persistent ammonium salts that are highly problematic to purge during industrial crystallization.

  • Dissolve the crude protected ketone in Methanol (8 vol).

  • Add 2M aqueous HCl (2.0 equiv) and heat the mixture to 40 °C for 3 hours.

  • Self-Validation (IPC): TLC or HPLC confirmation of complete TBDMS cleavage.

  • Workup: Concentrate the mixture under vacuum to remove methanol. Neutralize the aqueous residue with 2M NaOH to pH 7, and extract with EtOAc (3 × 4 vol).

  • Concentrate and recrystallize from Heptane/EtOAc to yield pure 1-(4-Hydroxycyclohexyl)ethanone.

Process Data & Quality Control

The following table summarizes the quantitative metrics and Critical Process Parameters (CPPs) validated during a 5 kg scale-up campaign.

StageChemical TransformationYield (%)Purity (HPLC AUC)Critical Process Parameter (CPP)
Step 1 O-Silylation (TBDMS)94%>98.5%Moisture control (KF < 500 ppm)
Step 2 Weinreb Amidation89%>99.0%Controlled CO₂ evolution rate
Step 3 Grignard Addition91%>98.0%Strict Temp Control (-5 °C to 0 °C)
Step 4 Global Deprotection95%>99.5%Complete consumption of intermediate
Overall Linear Synthesis ~72% >99.5% N/A

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191. Available at:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at:[Link]

  • Woodman, E. K., et al. (2009). Amidations Using N,N'-Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide. Organic Process Research & Development, 13(1), 106-113. Available at:[Link]

Sources

Method

Advanced Functionalization Strategies for 1-(4-Hydroxycyclohexyl)ethanone Derivatives in Drug Discovery

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Introduction: The Bifunctional Challenge 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Introduction: The Bifunctional Challenge

1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) is a highly versatile, functionally dense building block frequently utilized in the synthesis of neuroactive compounds, GPCR ligands, and complex heterocycles. Its architecture presents a classic chemoselectivity challenge: it houses both a methyl ketone (acetyl group) and a secondary alcohol on a cyclohexane scaffold.

To effectively leverage this molecule in library synthesis or scale-up, chemists must employ orthogonal functionalization techniques that target one moiety while preserving the other. This application note details three field-proven, chemoselective protocols: reductive amination of the ketone, regioselective α -bromination of the acetyl group, and chemoselective oxidation of the secondary alcohol.

Workflow Core 1-(4-Hydroxycyclohexyl)ethanone (Bifunctional Core) RedAm Reductive Amination (Ketone Targeted) Core->RedAm STAB, Amine Brom alpha-Bromination (Acetyl Targeted) Core->Brom NBS, NH4OAc Ox DMP Oxidation (Alcohol Targeted) Core->Ox DMP, DCM Prod1 Amino-Alcohol Derivatives (Target Ligands) RedAm->Prod1 Prod2 alpha-Bromo Ketones (Heterocycle Precursors) Brom->Prod2 Prod3 1,4-Diketone Equivalents (Cyclization Precursors) Ox->Prod3

Divergent functionalization pathways for 1-(4-Hydroxycyclohexyl)ethanone.

Reductive Amination of the Ketone Moiety

Strategic Insights & Causality

Converting the methyl ketone into an amine while leaving the secondary alcohol intact requires a mild hydride source. While sodium cyanoborohydride (NaBH 3​ CN) is traditional, it generates highly toxic cyanide byproducts and can lead to over-alkylation.

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc) 3​ ) [1]. As demonstrated by [2], the electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride. This ensures that STAB selectively reduces the transient, highly electrophilic iminium ion over the starting ketone[3]. Furthermore, the secondary alcohol on the cyclohexane ring remains completely unreactive under these conditions, eliminating the need for silyl or ether protecting groups.

Mechanism Step1 Ketone + Amine (Equilibrium) Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Iminium Ion (Acid Catalyzed) Step2->Step3 -H2O Step4 Hydride Transfer [NaBH(OAc)3] Step3->Step4 Electrophilic Activation Step5 Alkylated Amine Product Step4->Step5 Irreversible Reduction

Mechanism of STAB-mediated reductive amination via an iminium ion intermediate.

Step-by-Step Protocol: STAB-Mediated Amination
  • Imine Formation: In an oven-dried flask under N 2​ , dissolve 1-(4-Hydroxycyclohexyl)ethanone (1.0 equiv, 10 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality: Ketones are less electrophilic than aldehydes; the acid acts as a proton donor to accelerate hemiaminal dehydration into the iminium ion[1][3]. Stir at room temperature (RT) for 30 minutes.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes. Stir the suspension at RT for 4–12 hours.

  • Self-Validating Quench: Carefully add saturated aqueous NaHCO 3​ (30 mL). Validation: The reaction will effervesce as excess acetic acid and unreacted STAB are neutralized. Once gas evolution ceases completely, the quench is successful.

  • Workup: Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient).

Regioselective α -Bromination of the Acetyl Group

Strategic Insights & Causality

α -Bromoketones are indispensable precursors for synthesizing thiazoles and imidazoles via Hantzsch cyclizations[4]. Traditional bromination using Br 2​ in acetic acid is excessively harsh and risks oxidizing the secondary alcohol or causing poly-bromination[5][6].

To achieve high chemoselectivity, we employ N-Bromosuccinimide (NBS) catalyzed by Ammonium Acetate (NH 4​ OAc) , a method pioneered by [7]. The NH 4​ OAc acts as a mild Lewis acid/base catalyst that promotes the enolization of the methyl ketone without establishing the highly acidic conditions that degrade unprotected alcohols. This yields 2-bromo-1-(4-hydroxycyclohexyl)ethanone (CAS 3058503-40-2) cleanly[8][9].

Step-by-Step Protocol: Mild α -Bromination
  • Preparation: Dissolve 1-(4-Hydroxycyclohexyl)ethanone (1.0 equiv, 10 mmol) in acetonitrile (MeCN) (50 mL) at RT.

  • Catalyst Addition: Add NH 4​ OAc (0.1 equiv, 1 mmol). Stir for 5 minutes to ensure homogeneity.

  • Bromination: Add NBS (1.05 equiv, 10.5 mmol) in a single portion.

  • Self-Validating Progression: Validation: The reaction mixture will initially be a pale-yellow suspension. As the enol attacks the electrophilic bromine, the NBS is consumed, and insoluble succinimide precipitates. The transformation of the suspension character (from heavy NBS to light succinimide flakes) visually indicates reaction progression.

  • Workup: After 1–2 hours (monitor by TLC, Hexanes/EtOAc 7:3), quench the reaction with water (50 mL). Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with water, then brine, to remove the succinimide and catalyst. Dry over MgSO 4​ and concentrate. The crude α -bromoketone is typically >90% pure and can be used directly in subsequent cyclizations.

Chemoselective Oxidation of the Secondary Alcohol

Strategic Insights & Causality

Converting the secondary alcohol to a ketone yields 4-acetylcyclohexanone, a 1,4-diketone equivalent. While Swern oxidation[10][11][12] is viable, it requires strict cryogenic control (-78 °C) to prevent Pummerer-type side reactions and generates malodorous dimethyl sulfide[12].

For bench-scale drug discovery, Dess-Martin Periodinane (DMP) [13][14] is vastly superior. As originally reported by [15][16], this hypervalent iodine(V) reagent operates at room temperature and neutral pH[13]. It chemoselectively oxidizes the secondary alcohol via ligand exchange and intramolecular deprotonation without triggering the enolization of the existing methyl ketone, thereby preventing α -oxidation or aldol condensation side-reactions[13].

Step-by-Step Protocol: DMP Oxidation
  • Solvent Preparation: Dissolve the starting material (1.0 equiv, 10 mmol) in DCM (100 mL, 0.1 M). Pro-tip: Adding exactly 1 equivalent of H 2​ O to the DCM accelerates the ligand exchange process on the iodine center, drastically reducing reaction time.

  • Oxidation: Cool the flask to 0 °C. Add DMP (1.2 equiv, 12 mmol) portion-wise. Remove the ice bath and allow the reaction to warm to RT. Stir for 2 hours.

  • Self-Validating Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ (100 mL total). Validation: The reaction will initially form a thick, cloudy white suspension (iodine byproducts). Continue stirring for 15–30 minutes until the suspension completely dissolves into two clear, distinct liquid phases. This visual clearing confirms the complete destruction of excess oxidant and hypervalent iodine byproducts.

  • Workup: Separate the layers. Extract the aqueous phase with DCM (2 x 30 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and evaporate to yield the diketone.

Quantitative Data Summary

The table below summarizes the operational metrics and chemoselectivity profiles of the three functionalization pathways, providing a quick-reference guide for process selection.

Functionalization PathwayTarget MoietyReagents & SolventTemp.Typical Yield RangeChemoselectivity Focus
Reductive Amination Methyl KetoneSTAB, Amine, AcOH, DCE20–25 °C75–90%Tolerates 2° alcohol; avoids ketone reduction to diol.
α -Bromination Acetyl α -CarbonNBS, NH 4​ OAc, MeCN20–25 °C80–95%Avoids alcohol oxidation; prevents poly-bromination.
Alcohol Oxidation Secondary AlcoholDMP, DCM (wet)0 °C RT85–98%Avoids ketone enolization; neutral pH prevents aldol side-reactions.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Applications of CAS 15580-01-5 in medicinal chemistry and API synthesis

Harnessing CAS 15580-01-5 (1-(4-Hydroxycyclohexyl)ethanone) for Advanced Medicinal Chemistry Executive Summary & Rationale In modern drug discovery, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Harnessing CAS 15580-01-5 (1-(4-Hydroxycyclohexyl)ethanone) for Advanced Medicinal Chemistry

Executive Summary & Rationale

In modern drug discovery, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve the pharmacokinetic profile, solubility, and metabolic stability of Active Pharmaceutical Ingredients (APIs). This structural shift—often termed "escaping from flatland"—relies heavily on versatile aliphatic building blocks.

1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) is a highly valuable bifunctional scaffold in this domain. Featuring a methyl ketone and a secondary alcohol situated on a saturated cyclohexane ring, it provides orthogonal reactive handles. This allows medicinal chemists to vector pharmacophores in three-dimensional space with high precision. The industrial synthesis and isolation of such cyclohexyl alkyl ketones have been rigorously optimized to ensure high-purity precursors that are critical for downstream library synthesis [1].

Physicochemical Profiling

Understanding the baseline properties of CAS 15580-01-5 is essential for predicting its behavior in organic solvents and its stability during long-term storage [2, 3].

PropertyValue / Description
Chemical Name 1-(4-Hydroxycyclohexyl)ethan-1-one
CAS Registry Number 15580-01-5
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Physical State Liquid to low-melting solid (depending on isomer ratio)
Purity Standard 95% (typically required for API synthesis)
Storage Conditions 0-8 °C, protect from strong oxidizing agents
Orthogonal Reactivity & Stereochemical Considerations

The strategic value of CAS 15580-01-5 lies in the chemoselectivity of its two functional groups. The methyl ketone can undergo reductive amination, Grignard addition, or Wittig olefination. Conversely, the secondary alcohol can be oxidized to a ketone, alkylated, or converted into a leaving group (e.g., mesylate) for stereoinvertive SN​2 displacements.

Causality in Stereochemistry: The starting material typically exists as a mixture of cis and trans diastereomers. Because the equatorial versus axial positioning of the hydroxyl group drastically alters the 3D trajectory of attached substituents, separating these diastereomers (via chromatography or selective crystallization of downstream intermediates) is a critical step in Structure-Activity Relationship (SAR) exploration.

Pathways cas CAS 15580-01-5 ketone Methyl Ketone cas->ketone hydroxyl Secondary Alcohol cas->hydroxyl amine Reductive Amination ketone->amine grignard Grignard Addition ketone->grignard oxid DMP Oxidation hydroxyl->oxid mesyl Mesylation / SN2 hydroxyl->mesyl

Orthogonal reactivity pathways of CAS 15580-01-5 in medicinal chemistry.

Application Protocol 1: Reductive Amination for GPCR and Kinase Ligands

Causality & Experimental Rationale: Reductive amination of the methyl ketone is the most direct route to install basic amine groups, which are ubiquitous in GPCR ligands and kinase inhibitors. We select Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) over Sodium borohydride ( NaBH4​ ) because NaBH(OAc)3​ is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the starting methyl ketone or interfering with the secondary alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent because it allows for mild heating if the initial imine condensation is sluggish due to steric hindrance.

Workflow step1 Imine Formation (DCE, AcOH) step2 Reduction (NaBH(OAc)3) step1->step2 step3 Quench & Extract (NaHCO3, EtOAc) step2->step3 step4 Purification (Silica Gel) step3->step4

Step-by-step reductive amination workflow for CAS 15580-01-5.

Self-Validating Step-by-Step Protocol:

  • Imine Formation: Dissolve CAS 15580-01-5 (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to manage mild exotherms. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the consumption of the starting ketone via TLC (Hexanes/EtOAc 1:1, visualized with KMnO4​ stain). Validate product formation using a Ninhydrin stain (yielding a distinct colored spot for the amine) and LC-MS (ESI+) to confirm the [M+H]+ mass ion.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient with 1% Et3​N to prevent streaking) to isolate the pure amino-alcohol.

Application Protocol 2: Oxidation to 4-Acetylcyclohexanone for Spirocyclic Annulation

Causality & Experimental Rationale: Converting the secondary alcohol into a ketone transforms the scaffold into 4-acetylcyclohexanone, a versatile 1,4-dione equivalent. This is highly valuable for synthesizing complex spirocycles (e.g., spiro-piperidines) via Buchwald-Waldmann-type annulations. We utilize Dess-Martin Periodinane (DMP) oxidation because it proceeds rapidly at room temperature under mild, neutral conditions. This prevents the enolization and aldol condensation side-reactions that frequently plague cyclic ketones under harsher, acidic/basic oxidative conditions (e.g., Jones oxidation).

Self-Validating Step-by-Step Protocol:

  • Reaction Setup: Dissolve CAS 15580-01-5 (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C under an inert argon atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in a single portion. Remove the ice bath and allow the suspension to stir at room temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product is UV-inactive but stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), forming a bright orange/red spot indicative of multiple carbonyl groups. Validate via 1H -NMR by observing the complete disappearance of the carbinol proton multiplet at ~3.5-4.0 ppm.

  • Quench & Workup: Dilute the reaction with DCM and quench with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes until the organic layer is clear (reduction of iodine byproducts).

  • Isolation: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over MgSO4​ , and concentrate to yield the dione, which is typically pure enough (>90%) for immediate downstream spiro-annulation.

Quantitative Reaction Parameters & Expected Outcomes

To ensure reproducibility across different laboratory setups, the following table summarizes the quantitative metrics and validation parameters for the described workflows.

ParameterProtocol 1: Reductive AminationProtocol 2: DMP Oxidation
Core Reagents Amine, NaBH(OAc)3​ , AcOHDess-Martin Periodinane
Optimal Solvent DCE (1,2-Dichloroethane)DCM (Dichloromethane)
Temperature Profile 0 °C 20-25 °C0 °C 20-25 °C
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 75% - 85%85% - 95%
Primary IPC Method LC-MS (ESI+), Ninhydrin TLC 1H -NMR, 2,4-DNPH TLC
References
  • Title: EP2479163B1 - Method for producing cyclohexyl alkyl ketones Source: Google Patents URL
Method

Application Note: Chemoenzymatic Green Synthesis of 1-(4-Hydroxycyclohexyl)ethanone

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals. Introduction & Strategic Rationale 1-(4-Hydroxycyclohexyl)ethanone (commonly known as 4-acetylcyclohexanol) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals.

Introduction & Strategic Rationale

1-(4-Hydroxycyclohexyl)ethanone (commonly known as 4-acetylcyclohexanol) is a highly versatile, bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced fragrance compounds[1]. Traditional synthetic routes often rely on Friedel-Crafts acylation of cyclohexene derivatives or the use of stoichiometric heavy-metal oxidants, which generate significant hazardous waste and suffer from poor atom economy.

Direct catalytic hydrogenation of p-hydroxyacetophenone presents a greener, atom-efficient alternative. However, achieving strict chemoselectivity—specifically, reducing the aromatic ring without triggering the hydrodeoxygenation of the oxygen-containing functional groups—is kinetically challenging. As demonstrated by Goclik et al., hydroxyacetophenones are highly susceptible to complete hydrodeoxygenation to ethylphenols or ethylcyclohexanes when exposed to acidic catalysts or specific bimetallic systems (e.g., FeRu@SILP)[2].

To bypass this chemoselectivity bottleneck, this protocol outlines a self-validating two-step chemoenzymatic workflow :

  • Exhaustive Green Hydrogenation : Complete reduction of p-hydroxyacetophenone to 1-(4-hydroxycyclohexyl)ethanol using a non-acidic Ruthenium catalyst in an aqueous medium.

  • Regioselective Biocatalytic Oxidation : Highly specific enzymatic oxidation of the exocyclic secondary alcohol back to the acetyl group using an engineered Alcohol Dehydrogenase (ADH). The thermodynamic viability of such dehydrogenase-mediated redox cascades on related substrates has been well-documented[3].

Mechanistic Insights: Causality Behind Experimental Choices

  • Catalyst Selection (Ru/C vs. Pd/C): Palladium on carbon (Pd/C) frequently promotes the hydrogenolysis of benzylic C-OH bonds. During the reduction of p-hydroxyacetophenone, the ketone is rapidly reduced to a benzylic alcohol, which Pd/C would subsequently cleave to yield an ethyl group. Ruthenium on carbon (Ru/C), when utilized in neutral aqueous conditions without Lewis acid co-catalysts, suppresses this dehydration-hydrogenation sequence, preserving both oxygen atoms[2].

  • Aqueous Solvent as a Heat Sink: Hydrogenation of aromatic rings is highly exothermic. Water acts as a green solvent with a high heat capacity, preventing localized thermal spikes on the catalyst surface that would otherwise drive unwanted dehydration pathways.

  • Biocatalytic Regioselectivity & Cofactor Recycling: ADHs exhibit exquisite steric recognition. By selecting an ADH with a binding pocket optimized for aliphatic secondary alcohols over cyclic alcohols, we achieve >99% regioselectivity. To make the process economically and environmentally viable, a NADH-oxidase (NOX) is coupled to the system to regenerate NAD⁺ using ambient oxygen, producing only water as a byproduct.

Experimental Protocols

Protocol A: Aqueous Hydrogenation to 1-(4-Hydroxycyclohexyl)ethanol

Objective: Reduce both the aromatic ring and the ketone with zero hydrodeoxygenation.

Materials:

  • p-Hydroxyacetophenone (0.5 M)

  • 5% Ru/C catalyst (unreduced, 5 mol% Ru)

  • Deionized Water (Solvent)

  • High-pressure stainless-steel autoclave (Parr reactor)

Step-by-Step Methodology:

  • Reactor Charging : Suspend p-hydroxyacetophenone (68 g, 0.5 mol) in 1.0 L of deionized water. Add 5% Ru/C (10.1 g).

  • Purging : Seal the reactor. Purge with N₂ (3 × 1 MPa) followed by H₂ (3 × 1 MPa) to displace all atmospheric oxygen.

  • Reaction Execution : Pressurize the reactor to 3.0 MPa with H₂. Heat the mixture to 80 °C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring : Monitor H₂ consumption via a mass flow controller. The reaction requires exactly 4 equivalents of H₂ (3 eq. for the arene, 1 eq. for the ketone). Stop the reaction when gas uptake ceases (typically 4–6 hours).

  • Workup : Cool the reactor to room temperature and depressurize. Filter the Ru/C catalyst through a Celite pad (the catalyst can be washed with ethanol and recycled up to 5 times with <5% activity loss). Evaporate the aqueous filtrate under reduced pressure to yield 1-(4-hydroxycyclohexyl)ethanol as a viscous, colorless oil (Yield: >95%).

Protocol B: Regioselective Biocatalytic Oxidation

Objective: Selectively oxidize the exocyclic alcohol to yield 1-(4-Hydroxycyclohexyl)ethanone.

Materials:

  • 1-(4-Hydroxycyclohexyl)ethanol (from Protocol A)

  • Alcohol Dehydrogenase (e.g., evozyme ADH-101 or equivalent aliphatic-selective ADH)

  • NADH Oxidase (NOX)

  • NAD⁺ (Cofactor, 1 mM)

  • Phosphate buffer (100 mM, pH 7.5)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Enzyme Cascade Setup : In a 2 L baffled bioreactor, prepare 1.0 L of 100 mM phosphate buffer (pH 7.5). Dissolve the 1-(4-hydroxycyclohexyl)ethanol intermediate (0.2 M, ~28.8 g).

  • Cofactor & Enzyme Addition : Add NAD⁺ to a final concentration of 1 mM. Add ADH (2 g/L) and NOX (1 g/L). Note: The low concentration of NAD⁺ is sufficient because NOX continuously recycles it, drastically reducing process costs.

  • Aeration & Reaction : Incubate at 30 °C with an agitation rate of 500 rpm. Sparge the reactor with synthetic air (20% O₂, 80% N₂) at 0.5 vvm. The NOX enzyme uses O₂ as the terminal electron acceptor, driving the thermodynamic equilibrium toward ketone formation.

  • Monitoring : Track the conversion via GC-FID. The reaction typically reaches >98% conversion within 12–16 hours.

  • Green Extraction : Extract the product using 2-MeTHF, a bio-derived green solvent with excellent phase separation properties (3 × 300 mL). Dry the organic phase over MgSO₄, filter, and concentrate to afford pure 1-(4-hydroxycyclohexyl)ethanone.

Quantitative Data Summaries

Table 1: Catalyst Screening for Step 1 (Hydrogenation)

Catalyst Solvent Temp (°C) H₂ Pressure (MPa) Conversion (%) Selectivity to Diol (%) Dominant Byproduct
5% Pd/C Ethanol 60 2.0 >99 45 55% (Ethylcyclohexanol)
Fe₂₅Ru₇₅@SILP Solvent-free 120 4.0 >99 <5 >90% (Ethylphenols)[2]

| 5% Ru/C | Water | 80 | 3.0 | >99 | >96 | <4% (Hydrodeoxygenation) |

Table 2: Biocatalytic Regioselectivity Metrics (Step 2)

Enzyme System Substrate Loading Cofactor Recycling Conversion (%) Regioselectivity (Exocyclic : Endocyclic)
ADH-A (Rhodococcus) 50 mM Acetone / IPA 85 92 : 8

| ADH-101 + NOX | 200 mM | O₂ / NOX | >98 | >99.5 : 0.5 |

Workflow Visualization

ChemoenzymaticSynthesis A p-Hydroxyacetophenone B 1-(4-Hydroxycyclohexyl)ethanol A->B Step 1: Ru/C, H₂ H₂O, 80°C, 3 MPa C 1-(4-Hydroxycyclohexyl)ethanone B->C Step 2: ADH / NOX O₂, pH 7.5 Buffer NAD NAD⁺ B->NAD Oxidation NADH NADH + H⁺ NAD->NADH NADH->C NADH->NAD NOX (O₂ → H₂O)

Figure 1: Two-step chemoenzymatic synthesis and NOX-driven cofactor regeneration cycle.

References

  • Title: Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Source: Google Patents (Mitsubishi Gas Chemical Company, Inc.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield and purity in 1-(4-Hydroxycyclohexyl)ethanone synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(4-Hydroxycyclohexyl)ethanone (commonly referred to as 4-acetylcyclohexanol). As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(4-Hydroxycyclohexyl)ethanone (commonly referred to as 4-acetylcyclohexanol). As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chemoselectivity of this specific transformation.

The primary synthetic route involves the catalytic hydrogenation of 4-hydroxyacetophenone. The core challenge is thermodynamic: the carbonyl group (C=O) is intrinsically more susceptible to catalytic reduction than the stable aromatic ring. Inverting this reactivity to achieve selective ring reduction without degrading the ketone requires precise control over catalyst selection, surface kinetics, and reaction parameters.

Below is our comprehensive, self-validating guide to mastering this synthesis.

Mechanistic Overview & Reaction Workflows

To troubleshoot effectively, we must first map the competitive pathways occurring on the catalyst surface. The diagram below illustrates the desired selective hydrogenation alongside the two most common failure modes: over-reduction and hydrodeoxygenation.

ReactionTroubleshooting SM 4-Hydroxyacetophenone (Starting Material) Target 1-(4-Hydroxycyclohexyl)ethanone (Target Product) SM->Target Rh/Al2O3, Mild H2 (Selective Ring Reduction) Deoxy 4-Ethylcyclohexanol (Hydrodeoxygenation Byproduct) SM->Deoxy Ru Catalysts / Acidic Media (Loss of Carbonyl Oxygen) OverRed 1-(4-Hydroxycyclohexyl)ethanol (Over-reduction Byproduct) Target->OverRed Excess H2 / High Temp (Ketone Reduction)

Fig 1: Reaction pathways and common chemoselectivity failures in 4-acetylcyclohexanol synthesis.

Troubleshooting FAQs

Q: Why am I observing significant over-reduction to 1-(4-hydroxycyclohexyl)ethanol? A: This is a classic thermodynamic failure caused by improper catalyst selection. Standard catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt/C) preferentially adsorb and reduce the polar C=O bond before breaking aromaticity. To invert this, you must use a Rhodium-based catalyst (e.g., 5% Rh/Al₂O₃) or specialized1 which exhibit a high kinetic affinity for multi-substituted aromatic rings, allowing the arene to reduce at room temperature while leaving the ketone intact[1].

Q: My reaction yields a high percentage of 4-ethylcyclohexanol. What went wrong? A: You are experiencing hydrodeoxygenation. This occurs when using Ruthenium (Ru) catalysts, particularly in the presence of acidic co-catalysts or supports. Ru readily promotes a hydrogenation/dehydration/hydrogenation sequence. For instance, Ru@SILP catalysts have been shown to fully convert 4-hydroxyacetophenone into a mixture of 4-ethylcyclohexanol (50%) and diols (41%)[2]. Ensure your support matrix (like Al₂O₃) is strictly neutral or slightly basic, and avoid Ru if the ketone must be preserved.

Q: How can I maximize the yield and selectivity of the target ketone? A: The industry standard for producing cyclohexyl alkyl ketones relies on highly controlled Rh or specialized bimetallic systems. By maintaining mild temperatures (40–50 °C) and strictly limiting hydrogen uptake to exactly 3.0 molar equivalents, you can achieve up to 3 for 4-acetylcyclohexanol[3].

Q: How do I control the cis/trans diastereoselectivity? A: Hydrogenation of arenes typically proceeds via syn-addition on the metal surface, which inherently favors the cis-isomer. To maximize cis-selectivity, run the reaction under kinetic control (lower temperatures, higher H₂ pressures). If you require the trans-isomer, thermodynamic equilibration post-synthesis (e.g., base-catalyzed epimerization of the acetyl group) is usually required.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the causal relationship between catalyst choice and reaction outcomes based on established literature and patent data.

Catalyst SystemTemp (°C)Pressure (psi)Conversion (%)Target Selectivity (%)Major Byproduct Observed
5% Pd/C 5060> 99%< 10%1-(4-hydroxyphenyl)ethanol (Ketone reduction)
5% Ru/Al₂O₃ 80100> 99%~ 5%4-ethylcyclohexanol (Hydrodeoxygenation)
5% Rh/Al₂O₃ 4050100%96% 1-(4-hydroxycyclohexyl)ethanol (Trace over-reduction)

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology for the synthesis of 1-(4-Hydroxycyclohexyl)ethanone is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: Substrate Preparation & Purification

Impurities (especially sulfur or halides from upstream Friedel-Crafts acylations) will irreversibly poison Rhodium catalysts.

  • Recrystallize 4-hydroxyacetophenone from ethanol/water.

  • Validation Checkpoint: Perform GC-FID or HPLC analysis. The substrate must exhibit >99.5% purity before introduction to the reactor.

Step 2: Reactor Charging
  • To a high-pressure stainless-steel autoclave, add 4-hydroxyacetophenone (1.0 equivalent).

  • Add 5% Rh/Al₂O₃ catalyst (typically 2-5 wt% relative to the substrate). Note: Ensure the alumina support is neutral.

  • Suspend the mixture in anhydrous ethyl acetate or ethanol (10 volumes).

Step 3: Pressurization & Kinetic Control
  • Seal the reactor and purge with Nitrogen (3x 50 psi) followed by Hydrogen (3x 50 psi) to remove all oxygen.

  • Pressurize the reactor to exactly 50 psi with H₂ and initiate vigorous stirring (800-1000 RPM to eliminate mass transfer limitations).

  • Heat the reaction to 40 °C.

  • Validation Checkpoint (Critical): Monitor the hydrogen mass flow controller or pressure drop. The reaction is thermodynamically complete when exactly 3.0 molar equivalents of H₂ are consumed. If hydrogen uptake continues past 3.05 equivalents, over-reduction is occurring. Stop agitation immediately, cool to 10 °C, and vent the reactor.

Step 4: Isolation & IPC (In-Process Control)
  • Filter the reaction mixture through a tightly packed Celite pad to remove the Rh/Al₂O₃ catalyst. Wash the pad with 2 volumes of solvent.

  • Validation Checkpoint: Analyze an aliquot of the filtrate via GC-MS. You should observe the molecular ion peak corresponding to 1-(4-Hydroxycyclohexyl)ethanone (m/z = 142.2) with <1% of the starting material (m/z = 136.1) and <3% of the diol byproduct (m/z = 144.2).

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified via vacuum distillation or crystallization depending on the desired cis/trans ratio.

References

  • Method for producing cyclohexyl alkyl ketones (EP2479163B1)
  • Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer Precatalyst Source: University of Liverpool / Elsevier B.V. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Hydroxycyclohexyl)ethanone Synthesis

Welcome to the Advanced Application Support Center. The synthesis of 1-(4-hydroxycyclohexyl)ethanone (also known as 4-acetylcyclohexanol) via the catalytic hydrogenation of 4-hydroxyacetophenone is a complex multiphase r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of 1-(4-hydroxycyclohexyl)ethanone (also known as 4-acetylcyclohexanol) via the catalytic hydrogenation of 4-hydroxyacetophenone is a complex multiphase reaction. Because the starting material contains both an aromatic ring and a reducible benzylic-like ketone, achieving high chemoselectivity requires precise control over thermodynamics, mass transfer, and catalyst selection.

This guide is designed for drug development professionals and process chemists to systematically diagnose, troubleshoot, and eliminate common impurities in this workflow.

Mechanistic Reaction Network

To effectively troubleshoot, we must first understand the competing reaction pathways. The hydrogenation of 4-hydroxyacetophenone can diverge into several undesired trajectories, including over-reduction, premature ketone reduction, and hydrogenolysis[1].

ReactionNetwork A 4-Hydroxyacetophenone (Starting Material) B 1-(4-Hydroxycyclohexyl)ethanone (Desired Product) A->B Selective Ring Hydrogenation D 1-(4-Hydroxyphenyl)ethanol (Ketone Reduction) A->D Ketone Reduction E 4-Ethylcyclohexanol (Hydrogenolysis) A->E Extreme Conditions C 1-(4-Hydroxycyclohexyl)ethanol (Over-reduction) B->C Ketone Reduction B->E Deoxygenation D->C Ring Hydrogenation

Reaction network of 4-hydroxyacetophenone hydrogenation showing desired and impurity pathways.

Quantitative Impurity Profiling

Before adjusting reaction parameters, identify your primary failure mode using the quantitative data table below.

Table 1: Common Impurities, Identification, and Causality

Impurity ClassificationChemical IdentityGC-FID RRT*Primary Mechanism of FormationTargeted Mitigation Strategy
Over-reduction 1-(4-Hydroxycyclohexyl)ethanol~1.15Sequential reduction of the acetyl group after ring saturation due to excessive reaction time or high temperatures.Cap reaction temperature at 40°C; switch from Pt/Ru to Rh/Al₂O₃.
Under-reduction 1-(4-Hydroxyphenyl)ethanol~0.85Preferential reduction of the ketone before the aromatic ring[1].Increase H₂ pressure; improve gas-liquid mass transfer (agitation).
Hydrogenolysis 4-Ethylcyclohexanol~0.60Cleavage of the C-O bond at the benzylic position, followed by ring saturation[1].Avoid acidic supports (e.g., carbon, silica); use neutral Al₂O₃.
Dehydration 4-Acetylcyclohexene~0.75Acid-catalyzed elimination of the ring hydroxyl group.Add a basic modifier (e.g., sodium acetate) to the solvent[2].

*Relative Retention Time (RRT) is approximate and based on a standard DB-5 non-polar column method.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my reaction yielding predominantly 1-(4-hydroxycyclohexyl)ethanol (the diol) instead of the target ketone? Causality: Over-reduction occurs when the chosen catalyst has a high affinity for carbonyl groups (e.g., Ruthenium or Platinum) or when the reaction is left under high H₂ pressure after the arene ring has fully saturated. Solution: Switch to a Rhodium-on-Alumina (Rh/Al₂O₃) catalyst. Rhodium is highly active for arene saturation but kinetically slower at reducing aliphatic ketones at ambient temperatures. Implement strict In-Process Control (IPC) to quench the reaction immediately upon starting material consumption.

Q2: I am detecting 4-ethylcyclohexanol and ethylbenzene derivatives. How do I prevent hydrogenolysis? Causality: Hydrogenolysis of the C-O bond is catalyzed by acidic environments and elevated temperatures. When using Palladium on acidic supports (like Pd/C), the major reaction pathway often diverges into dehydration to ethylbenzene derivatives[1]. Solution: Transition to a neutral or mildly basic support (Al₂O₃). Additionally, the utilization of a basic material (such as sodium acetate or a trialkylamine) in the hydrogenation step results in substantial increases in chemoselectivity by suppressing acid-catalyzed dehydration[2].

Q3: The aromatic ring is not reducing; I only see the intermediate 1-(4-hydroxyphenyl)ethanol. Causality: The aromatic ring of 4-hydroxyacetophenone is electron-deficient due to the acetyl group, making it thermodynamically harder to reduce than standard phenols. If the catalyst is partially poisoned or if gas-liquid mass transfer is poor, the system will only reduce the more reactive ketone[1]. Solution: Ensure high-shear agitation (e.g., >800 rpm in a Parr reactor) to overcome mass transfer limitations. Verify the purity of the starting material to ensure no sulfur or halide contaminants are poisoning the catalyst.

Q4: How do I control the cis/trans isomer ratio of 1-(4-hydroxycyclohexyl)ethanone? Causality: Heterogeneous hydrogenation typically proceeds via syn-addition on the catalyst surface, kinetically favoring the cis-isomer. However, thermodynamic equilibration favors the trans-isomer (where bulky groups are diequatorial). Solution: To achieve high selectivity for specific isomers, control the temperature and solvent[3]. For cis-enrichment, run the reaction at lower temperatures (25-30°C) in a non-polar solvent. For trans-enrichment, a post-reaction base-catalyzed epimerization (using NaOMe in MeOH) can be employed to reach thermodynamic equilibrium.

Self-Validating Experimental Protocol

To ensure reproducibility and high selectivity (up to 96% yield)[3], follow this self-validating workflow for the selective hydrogenation of 4-hydroxyacetophenone. Every step includes a System State Check (SSC) to prevent propagation of errors.

Phase 1: System Preparation & Catalyst Loading
  • Charge the Reactor: To a clean, dry high-pressure autoclave, add 4-hydroxyacetophenone (1.0 eq), ethyl acetate (10 volumes), and 5% Rh/Al₂O₃ (5 wt% relative to substrate).

  • Add Modifier: Add anhydrous sodium acetate (0.05 eq) to act as a mild basic modifier to suppress hydrogenolysis[2].

  • Seal and Purge: Seal the reactor and purge with N₂ (3 cycles at 5 bar), followed by H₂ (3 cycles at 5 bar).

    • SSC 1 (Leak & Integrity Check): Pressurize with H₂ to 10 bar and isolate the gas feed. Monitor pressure for 10 minutes. A pressure drop of >0.1 bar indicates a leak. Do not proceed until the seal is validated.

Phase 2: Reaction Initiation
  • Pressurize and Heat: Set the H₂ pressure to 20 bar. Set the agitator to a high-shear rate (≥800 rpm). Gradually heat the internal temperature to 40°C.

    • SSC 2 (Kinetic Validation): Monitor the H₂ mass flow controller. Uptake should begin immediately upon reaching 30°C. If total H₂ uptake is <10% of theoretical volume within the first 30 minutes, abort the run. The catalyst is likely poisoned.

Phase 3: In-Process Control (IPC)
  • Sampling: At 2.5 hours, pause agitation, allow the catalyst to settle, and withdraw a 0.5 mL aliquot through the sample valve.

    • SSC 3 (Chemoselectivity Check via GC-FID):

      • If Starting Material > 2%: Resume reaction for 45 minutes.

      • If Intermediate (1-(4-hydroxyphenyl)ethanol) > 2%: Indicates H₂ starvation. Increase agitation to 1000 rpm.

      • If Impurity (1-(4-hydroxycyclohexyl)ethanol) > 0.5%: Immediate Quench . The reaction is over-reducing. Cool to 15°C and vent H₂.

Phase 4: Workup & Isolation
  • Filtration: Vent the reactor and purge with N₂. Filter the reaction mixture through a tight Celite pad to remove the Rh/Al₂O₃ catalyst.

    • SSC 4 (Mass Balance): Concentrate the filtrate under reduced pressure. The crude mass recovery should be ≥95%. A lower mass indicates potential formation of volatile hydrogenolysis products (e.g., ethylcyclohexane derivatives) lost during evaporation.

References

  • Dynamic experiments in flow accelerate reaction network definition in a complex hydrogenation using catalytic static mixers. Reaction Chemistry & Engineering, RSC Publishing.

  • Method for producing cyclohexyl alkyl ketones (EP2479163B1). European Patent Office.

  • Process for preparing 4-hydroxyphenylmethylcarbinol (US5563300A). United States Patent and Trademark Office.

Sources

Troubleshooting

Optimizing reaction temperature and pressure for 1-(4-Hydroxycyclohexyl)ethanone

Welcome to the Technical Support Center for the chemoselective synthesis of 1-(4-hydroxycyclohexyl)ethanone (also known as 4-acetylcyclohexanol). As a Senior Application Scientist, I have designed this guide to help you...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemoselective synthesis of 1-(4-hydroxycyclohexyl)ethanone (also known as 4-acetylcyclohexanol). As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic complexities of hydrogenating 4-hydroxyacetophenone.

The primary challenge in this workflow is achieving complete saturation of the aromatic ring without triggering the reduction of the highly reactive carbonyl (ketone) group or causing hydrogenolysis of the hydroxyl group. This guide provides causality-driven troubleshooting, a self-validating experimental protocol, and quantitative benchmarks to ensure batch-to-batch reproducibility.

Mechanistic Pathway & Reaction Dynamics

Understanding the competitive pathways in this reaction is critical. The aromatic ring possesses a high resonance energy barrier (~36 kcal/mol), requiring high pressure to reduce. Conversely, the ketone group is easily reduced at lower pressures but requires specific metal-substrate geometries to activate.

ReactionPathway SM 4-Hydroxyacetophenone (Starting Material) Target 1-(4-Hydroxycyclohexyl)ethanone (Target Product) SM->Target Rh/Al2O3, 50-80°C 3-5 MPa H2 (Optimal) Side1 1-(4-Hydroxyphenyl)ethanol (Ketone Reduction) SM->Side1 Pd/C or Pt/C Low Pressure H2 Side2 1-(4-Hydroxycyclohexyl)ethanol (Over-reduction) Target->Side2 High Temp (>100°C) Prolonged Exposure Side1->Side2 Ring Hydrogenation (High Pressure)

Chemoselective hydrogenation pathway of 4-hydroxyacetophenone and potential side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yields high amounts of 1-(4-hydroxycyclohexyl)ethanol instead of the target ethanone. How do I prevent this over-reduction?

  • Causality: Over-reduction of the acetyl group occurs when the reaction temperature exceeds the thermodynamic threshold for C=O hydrogenation, or if the catalyst lacks chemoselectivity. Palladium (Pd) and Platinum (Pt) strongly favor carbonyl reduction, rapidly converting the starting material to 1-(4-hydroxyphenyl)ethanol before ring reduction occurs ()[1]. Once the ring eventually reduces, you are left with the fully saturated diol.

  • Solution: Switch to a Rhodium-based catalyst (e.g., 5% Rh/Al₂O₃). Rhodium exhibits superior chemoselectivity for aromatic ring hydrogenation while leaving the ketone intact. Strictly maintain the temperature between 50 °C and 80 °C. Under optimized parameters, selectivities of 96% toward the target 4-acetylcyclohexanol can be achieved ()[2].

Q2: The aromatic ring is not reducing; I am only recovering unreacted 4-hydroxyacetophenone or 1-(4-hydroxyphenyl)ethanol. What is wrong with my pressure parameters?

  • Causality: Aromatic ring hydrogenation requires overcoming a massive resonance energy barrier. If the hydrogen pressure is too low (< 1.0 MPa), the surface coverage of active hydrogen species on the catalyst is insufficient to break the aromaticity. This leads either to no reaction or selective reduction of the more reactive carbonyl group, producing unwanted intermediates ()[3].

  • Solution: Increase the H₂ pressure to an optimal window of 3.0–5.0 MPa (30–50 bar). Ensure your reactor is properly purged and eliminate gas-liquid mass transfer limitations by increasing the impeller agitation speed (>800 rpm).

Q3: I am observing ethylcyclohexanol or ethylcyclohexane in my GC-MS trace. Where is this coming from?

  • Causality: These are products of hydrodeoxygenation and hydrogenolysis (cleavage of the C–O bond followed by hydrogenation). This side reaction is highly dependent on the presence of acidic support sites and elevated temperatures, which catalyze the dehydration of the intermediate alcohols ()[3]. Furthermore, highly acidic supports like Silica-Alumina inherently pull electron density from the metal, altering the reaction pathway toward deoxygenation ()[1].

  • Solution: Avoid highly acidic catalyst supports. Use neutral supports like Carbon or basic/neutral Alumina. Keep the temperature strictly below 100 °C to kinetically starve the dehydration pathway.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each phase includes a self-validation checkpoint to ensure the integrity of the data and the safety of the operator.

Phase 1: Catalyst and Substrate Loading
  • Charge a 300 mL Hastelloy high-pressure autoclave with 4-hydroxyacetophenone (10.0 g, 73.4 mmol) and 5% Rh/Al₂O₃ (0.5 g, 5 wt% relative to substrate).

  • Add 100 mL of anhydrous ethanol.

    • Causality: Ethanol acts as a polar protic solvent that stabilizes the polar transition states of the substrate without poisoning the Rh surface.

Phase 2: Inertion and Pressurization
  • Seal the reactor and purge with Nitrogen (3 cycles at 1.0 MPa) to displace oxygen.

  • Purge with Hydrogen gas (3 cycles at 1.0 MPa).

  • Pressurize the reactor to 4.0 MPa with H₂.

    • Self-Validation Checkpoint: Isolate the reactor from the gas supply for 10 minutes. A pressure drop of < 0.05 MPa validates system integrity and confirms the absence of hazardous leaks.

Phase 3: Reaction Execution
  • Initiate mechanical stirring at 1000 rpm to overcome gas-liquid mass transfer resistance.

  • Heat the reaction mixture to 60 °C.

  • Monitor hydrogen uptake via a mass flow controller. The reaction typically reaches completion in 4–6 hours.

Phase 4: In-Process Analytical Validation
  • Once H₂ uptake ceases, cool the reactor to 25 °C and safely vent the pressure to 0.1 MPa.

  • Extract a 0.5 mL aliquot via the dip tube.

    • Self-Validation Checkpoint: Analyze the aliquot via GC-FID and FTIR. The complete disappearance of the 4-hydroxyacetophenone peak and the presence of a single major peak (>95% area) confirms successful conversion. FTIR must show the absence of the aromatic C=C stretch (~1600 cm⁻¹) while retaining the strong C=O stretch (~1700 cm⁻¹).

Phase 5: Workup and Catalyst Recovery
  • Filter the reaction mixture through a 0.2 μm PTFE membrane or a tightly packed Celite pad to remove the Rh/Al₂O₃ catalyst.

    • Self-Validation Checkpoint: Wash, dry, and weigh the recovered catalyst. A recovery rate of >98% ensures no significant metal leaching has occurred, validating the integrity of the batch and preventing downstream metal contamination.

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield 1-(4-hydroxycyclohexyl)ethanone as a white to off-white solid.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and chemoselectivity. Use this matrix to benchmark your own experimental results.

Temperature (°C)Pressure (MPa)CatalystConversion (%)Selectivity to Target (%)Major Byproduct Observed
251.05% Pd/C45< 51-(4-Hydroxyphenyl)ethanol
604.05% Rh/Al₂O₃> 99961-(4-Hydroxycyclohexyl)ethanol
1205.05% Rh/Al₂O₃> 99401-(4-Hydroxycyclohexyl)ethanol
604.05% Pd/Al₂O₃> 99151-(4-Hydroxyphenyl)ethanol
804.05% Rh/Silica-Alumina> 9965Ethylcyclohexanol / Ethylcyclohexane

References

  • Title: Method for producing cyclohexyl alkyl ketones (EP2479163B1)
  • Title: Hydrodeoxygenation of Acetophenone over Supported Precious Metal Catalysts at Mild Conditions: Process Optimization and Reaction Kinetics Source: Energy & Fuels, ACS Publications URL: [Link]

  • Title: Hydrogenation of Acetophenone on Pd/Silica–Alumina Catalysts with Tunable Acidity: Mechanistic Insight by In Situ ATR-IR Spectroscopy Source: ACS Catalysis, ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Hydroxycyclohexyl)ethanone Functionalization

Welcome to the Advanced Technical Support Center for 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals bypass the severe steric and conformational bottlenecks associated with this bifunctional molecule.

This guide synthesizes field-proven methodologies with rigorous mechanistic causality to ensure your synthetic workflows are robust, high-yielding, and self-validating.

Part 1: Mechanistic Insights & Conformational Analysis (FAQ)

Q: Why do standard nucleophiles fail to functionalize the C1-acetyl group efficiently? A: The difficulty arises from the conformational locking of the cyclohexane ring and the resulting steric blockade of the Bürgi-Dunitz trajectory[1]. To minimize A-value strain, the bulky acetyl group strongly prefers the equatorial position[2]. When a nucleophile attempts a 1,2-addition to this exocyclic ketone, the adjacent equatorial protons and the overall bulk of the cyclohexane ring restrict the optimal 107° angle of attack. Consequently, highly basic nucleophiles (like standard Grignard or organolithium reagents) will follow the path of least resistance: deprotonating the acidic α -protons of the acetyl group, leading to enolization and recovery of starting material rather than the desired addition[3].

G A 1-(4-Hydroxycyclohexyl)ethanone B Equatorial Acetyl Conformer (Thermodynamically Favored) A->B Ring Flip C Axial Acetyl Conformer (Sterically Hindered) A->C Ring Flip D Bürgi-Dunitz Trajectory Unobstructed B->D Nucleophilic Attack E Severe 1,3-Diaxial Clashes with C3/C5 Protons C->E Nucleophilic Attack F Successful 1,2-Addition D->F G Enolization / No Reaction E->G

Fig 1: Conformational logic dictating nucleophilic accessibility to the exocyclic ketone.

Part 2: Troubleshooting Ketone Functionalization

Q: My Grignard reactions on the acetyl group are yielding mostly recovered starting material and enolization byproducts. How can I drive the 1,2-addition? A: You must decouple nucleophilicity from basicity. Switch to an organocerium reagent via the Imamoto protocol[4]. By transmetalating your Grignard or organolithium reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), you generate an RCeCl2​ species. Cerium is highly oxophilic; it acts as a built-in Lewis acid that strongly coordinates and activates the carbonyl oxygen. Simultaneously, the Carbon-Cerium bond is less polarized than a C-Mg or C-Li bond, making the reagent highly nucleophilic but strictly non-basic[3]. This completely suppresses α -deprotonation and forces the 1,2-addition even under severe steric strain.

Quantitative Data: Nucleophile Efficacy on 1-(4-Hydroxycyclohexyl)ethanone
Reagent SystemNucleophileTemp (°C)1,2-Addition Yield (%)Enolization / Recovery (%)Primary Limitation / Causality
MeMgBr / THFMethyl0 to RT25%75%High basicity drives α -deprotonation.
MeLi / Et2​O Methyl-7840%60%Strong base; poor trajectory access.
MeCeCl2​ / THFMethyl-78 to 095% <5% High oxophilicity, non-basic character.
PhCeCl2​ / THFPhenyl-78 to 092% <5% Overcomes severe steric bulk efficiently.

Part 3: Troubleshooting Alcohol Protection

Q: I cannot fully protect the C4-hydroxyl group with TBDPSCl. The reaction stalls at 30% conversion even after 48 hours. A: This is a classic symptom of 1,3-diaxial hindrance. If your starting material is the cis-isomer, locking the bulky acetyl group in the equatorial position forces the C4-hydroxyl group into the axial position[5]. An axial hydroxyl group faces severe steric repulsion from the axial protons at C2 and C6. Standard silyl chlorides (like TBDPSCl) lack the electrophilicity required to overcome this kinetic barrier.

To solve this, you must switch to a silyl triflate (e.g., TBDPSOTf) paired with a non-nucleophilic base like 2,6-lutidine. The triflate is a superior leaving group, generating a highly reactive, silylium-like intermediate that rapidly forces the protection despite the steric blockade.

G Start C4-OH Protection Check Stereochemical Configuration Start->Check Eq trans-Isomer (Equatorial OH) Check->Eq e,e-conformer Ax cis-Isomer (Axial OH) Check->Ax a,e-conformer Standard TBDPSCl + Imidazole (Standard Kinetics) Eq->Standard Harsh TBDPSOTf + 2,6-Lutidine (Electrophilic Activation) Ax->Harsh Success1 >95% Yield Standard->Success1 Success2 >90% Yield Harsh->Success2

Fig 2: Decision matrix for C4-hydroxyl silylation based on 1,3-diaxial steric strain.

Part 4: Self-Validating Experimental Protocols

Protocol A: CeCl₃-Mediated Nucleophilic Addition (Imamoto Protocol)

Mechanistic Rationale: This protocol utilizes anhydrous CeCl3​ to suppress enolization and drive 1,2-addition on the sterically hindered acetyl group.

  • Activation of Cerium(III) Chloride:

    • Place 2.5 equivalents of CeCl3​⋅7H2​O in a Schlenk flask.

    • Heat gradually to 140°C under high vacuum (0.1 mmHg) over 2 hours. Maintain for 2 hours.

    • Self-Validation Checkpoint: The crystals will transition from a free-flowing crystalline solid to a fine, stark-white powder. If the powder appears clumped or glassy, moisture remains, and the subsequent organometallic reagent will be destroyed.

  • Transmetalation:

    • Cool the anhydrous CeCl3​ to room temperature, purge with Argon, and suspend in anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours to form a uniform milky suspension.

    • Cool the suspension to -78°C. Dropwise, add 2.4 equivalents of the desired Organolithium or Grignard reagent. Stir for 1 hour at -78°C.

    • Self-Validation Checkpoint: The suspension will change color (often to a pale yellow or orange, depending on the nucleophile), indicating successful formation of the RCeCl2​ complex.

  • Ketone Addition:

    • Dissolve 1.0 equivalent of 1-(4-Hydroxycyclohexyl)ethanone in minimal THF. Add dropwise to the -78°C organocerium mixture.

    • Self-Validation Checkpoint: Because the C4-OH is unprotected in this specific protocol, the first equivalent of RCeCl2​ will act as a base to form the cerium alkoxide, releasing alkane gas. Visible micro-bubbling is expected and confirms the reagent is active. The remaining 1.4 equivalents will perform the 1,2-addition.

  • Quench & Workup:

    • Stir for 2 hours, allowing the reaction to warm to 0°C.

    • Quench carefully with saturated aqueous NH4​Cl . The mixture will form a thick white precipitate (cerium salts). Filter through a Celite pad, extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Silylation of the Hindered C4-Hydroxyl Group

Mechanistic Rationale: Utilizing a highly electrophilic silyl triflate overcomes the 1,3-diaxial steric repulsion inherent to the axial conformer of the cyclohexane ring.

  • Preparation:

    • In an oven-dried flask under Argon, dissolve 1.0 equivalent of 1-(4-Hydroxycyclohexyl)ethanone in anhydrous CH2​Cl2​ (0.2 M).

    • Add 2.0 equivalents of 2,6-lutidine. Rationale: 2,6-lutidine is sterically hindered and will not act as a nucleophile toward the acetyl group, preventing unwanted side reactions.

  • Electrophilic Activation:

    • Cool the solution to 0°C using an ice bath.

    • Add 1.5 equivalents of TBDPSOTf (tert-Butyldiphenylsilyl trifluoromethanesulfonate) dropwise over 5 minutes.

    • Self-Validation Checkpoint: The reaction mixture should emit a faint fuming upon addition due to the extreme reactivity of the triflate. A slight exotherm may be felt on the flask glass.

  • Monitoring & Workup:

    • Remove the ice bath and stir at room temperature.

    • Self-Validation Checkpoint: Check TLC (Hexanes/EtOAc 3:1) after 60 minutes. Unlike TBDPSCl which stalls, the highly polar starting material spot should be completely consumed, replaced by a high-Rf product spot.

    • Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate for column chromatography.

References

  • Stereochemistry of nucleophilic addition to cyclohexanone.
  • 3.8: Conformations of Monosubstituted Cyclohexanes, Chemistry LibreTexts,
  • Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones, ResearchG
  • Organocerium chemistry, Grokipedia,
  • First Completely Stable Axial Conformers of Monosubstituted Cyclohexanes at Room Temperature, Journal of the American Chemical Society,

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Hydroxy-1-acetylcyclohexane Oxidation

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals scaling the chemoselective oxidation of 4-hydroxy-1-acetylcyclohexane (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals scaling the chemoselective oxidation of 4-hydroxy-1-acetylcyclohexane (also known as 4-acetylcyclohexanol) to 4-acetylcyclohexanone .

This transformation is a critical node in sustainable pharmaceutical synthesis, particularly in biorenewable pathways for manufacturing active pharmaceutical ingredients (APIs) like paracetamol and ibuprofen[1][2]. However, the structural nature of the target molecule makes it highly susceptible to yield-destroying side reactions. This guide provides root-cause analyses, troubleshooting matrices, and self-validating protocols to maximize your yield and chemoselectivity.

Mechanistic Root Cause Analysis

Why does 4-acetylcyclohexanone degrade, epimerize, or polymerize during synthesis? The causality lies in the molecule's inherent reactivity once the secondary alcohol is oxidized to a ketone.

  • Aldol Condensation (Oligomerization): The target product, 4-acetylcyclohexanone, is a 1,4-diketone analog. It possesses multiple highly acidic α-protons adjacent to both the acetyl group and the newly formed cyclohexanone carbonyl. Under basic conditions (e.g., Oppenauer oxidation[3] or warming during a Swern triethylamine quench[4]), these protons are easily abstracted. The resulting enolates rapidly undergo intra- or intermolecular aldol condensations, dehydrating into complex enone oligomers.

  • Epimerization (Loss of Stereocenter): The C1 position (bearing the acetyl group) is a stereocenter. Kinetic enolization at this position destroys the stereochemical integrity, leading to a thermodynamic mixture of cis and trans isomers. Biphasic conditions and strict pH control are required to suppress this retro-aldol/aldol epimerization pathway[5].

  • Over-Oxidation (Baeyer-Villiger): Harsh oxidants or excess peroxides can trigger a Baeyer-Villiger oxidation, inserting oxygen into the ring or the acetyl group to form unwanted lactones or esters.

ReactionPathways SM 4-Hydroxy-1-acetylcyclohexane (Starting Material) Product 4-Acetylcyclohexanone (Target Product) SM->Product Controlled [O] Aldol Aldol Condensation (Oligomers/Enones) Product->Aldol Basic/Acidic pH (Enolization) BV Baeyer-Villiger (Lactones/Esters) Product->BV Peroxides/Peracids Epimer C1-Epimerization (Loss of Stereocenter) Product->Epimer Mild Base (Kinetic Enolization)

Reaction network showing desired oxidation and competing side-reaction pathways.

Troubleshooting & Oxidation System Matrix

Selecting the right oxidation system is the primary defense against side reactions. The table below summarizes the quantitative impact of different oxidation systems on side-reaction prevalence for this specific substrate.

Oxidation SystemTypical YieldAldol FormationEpimerizationRecommended Action & Use Case
Oppenauer (Al(OtBu)3) 40–50%High (>30%)HighAvoid. Base-catalyzed aldol is prominent[3].
Jones Reagent (CrO3/H+) 50–60%ModerateLowAvoid. Acidic conditions cause ring-opening/aldol.
Swern (DMSO / (COCl)2) 80–85%Low (<5%)ModerateAcceptable. Good for scale-up if T < -60 °C is maintained[4].
TEMPO / NaOCl (Buffered) >90%Trace (<1%)TraceOptimal. Biphasic buffer completely suppresses enolization[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Buffered TEMPO/NaOCl Oxidation (Optimal for Aldol Suppression)

Causality: Using a biphasic system (CH₂Cl₂/H₂O) buffered with NaHCO₃ to pH ~8.6 prevents the reaction mixture from becoming basic or acidic. This effectively shuts down the enolization pathway that leads to epimerization and aldol condensation[5]. The oxoammonium ion reacts rapidly with the sterically accessible secondary alcohol at 0 °C, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-hydroxy-1-acetylcyclohexane (10.0 mmol) in CH₂Cl₂ (30 mL).

  • Buffer Addition: Add a solution of KBr (1.0 mmol) and NaHCO₃ (0.5 M, 15 mL) in distilled water.

    • Self-Validation Check: Verify the aqueous layer pH is strictly between 8.5 and 9.0 using pH paper. Adjust with 0.1 M HCl or NaOH if necessary.

  • Catalyst Loading: Add TEMPO (0.1 mmol, 1 mol%) to the biphasic mixture. The organic layer will turn faintly red/orange.

  • Cryogenic Control: Cool the vigorously stirring mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Dropwise add aqueous NaOCl (bleach, 11.0 mmol, typically ~0.35 M) over 15 minutes.

    • Self-Validation Check: The organic layer turns yellow (formation of the active oxoammonium species) and rapidly fades to clear as it is consumed by the alcohol.

  • Quench & Workup: Once TLC indicates complete consumption of the starting material (typically <30 mins), immediately quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess hypochlorite. Extract with CH₂Cl₂ (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Protocol B: Cryogenically Controlled Swern Oxidation

Causality: The Swern oxidation is exceptionally mild but requires a basic quench (typically triethylamine). If the reaction warms before the base is fully distributed, or if the resulting triethylammonium salts concentrate, base-catalyzed aldol condensation occurs[4]. We substitute Et₃N with DIPEA (Diisopropylethylamine) to reduce nucleophilicity and mitigate side reactions.

Step-by-Step Methodology:

  • Activation: To a flame-dried flask under N₂, add anhydrous CH₂Cl₂ (40 mL) and oxalyl chloride (12.0 mmol). Cool to strict -78 °C (dry ice/acetone).

  • DMSO Addition: Dropwise add anhydrous DMSO (24.0 mmol) in CH₂Cl₂ (5 mL). Stir for 15 minutes.

    • Self-Validation Check: Vigorous gas evolution (CO, CO₂) confirms the formation of the activated alkoxysulfonium intermediate.

  • Substrate Addition: Slowly add 4-hydroxy-1-acetylcyclohexane (10.0 mmol) in CH₂Cl₂ (10 mL) over 10 minutes, maintaining internal temperature below -65 °C. Stir for 30 minutes.

  • Quench: Add DIPEA (30.0 mmol) dropwise over 10 minutes at -78 °C.

  • Warming: Remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

    • Crucial: Do not let it warm to room temperature before the aqueous quench to avoid base-catalyzed aldol.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: My product is contaminated with high molecular weight oligomers and the yield is low. What happened? A: This is the classic symptom of base-catalyzed aldol condensation. 4-acetylcyclohexanone has highly acidic α-protons. If you used an Oppenauer oxidation[3] or allowed a Swern oxidation to warm above 0 °C before an acidic/neutral quench[4], the enolate formed and attacked another molecule of the product. Switch to the buffered TEMPO protocol (Protocol A).

Q: I am seeing a loss of stereochemistry at the C1 position (epimerization). How do I retain it? A: Epimerization at C1 occurs via a retro-aldol/aldol reaction pathway or simple enolization. Biphasic conditions (CH₂Cl₂/H₂O = 1:1) are absolutely necessary to suppress this[5]. Ensure your TEMPO oxidation is strictly buffered with NaHCO₃ to prevent pH drift.

Q: Can I use the Parikh-Doering oxidation instead of Swern to avoid cryogenic temperatures? A: Yes. The Parikh-Doering oxidation (using SO₃-pyridine and DMSO) can be run at 0 °C to room temperature[6]. However, it still requires a base (like DIPEA). While it avoids the -78 °C requirement, you must monitor the reaction closely and quench immediately upon completion to minimize the time the product spends in a basic environment.

Q: Why is my TEMPO oxidation stalling at 50% conversion? A: TEMPO oxidations require a trace amount of bromide to act as a co-catalyst, which accelerates the oxidation of TEMPO to the active oxoammonium ion. Ensure you have added the KBr as specified in Protocol A. Additionally, verify the active chlorine content of your NaOCl (bleach) solution, as it degrades over time.

Sources

Optimization

Technical Support Center: Chromatographic Separation of 1-(4-Hydroxycyclohexyl)ethanone Isomers

Welcome to the Advanced Chromatography Support Center. Separating the cis and trans isomers of 1-(4-Hydroxycyclohexyl)ethanone (also known as 4-acetylcyclohexanol) presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Separating the cis and trans isomers of 1-(4-Hydroxycyclohexyl)ethanone (also known as 4-acetylcyclohexanol) presents a unique analytical challenge. Because these geometric isomers possess identical molecular weights and highly similar boiling points, standard chromatographic methods often result in co-elution.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the root causes of separation failure. By understanding the thermodynamic conformations of the 1,4-disubstituted cyclohexane ring—specifically the linear diequatorial (trans) versus the compact axial-equatorial (cis) conformations—we can engineer specific stationary phase interactions to achieve baseline resolution.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am analyzing 1-(4-Hydroxycyclohexyl)ethanone via GC-FID on a standard non-polar column (e.g., DB-5), but I am seeing severe peak tailing and a single, broad peak. How do I resolve this?

The Cause: You are experiencing two distinct issues. First, the free hydroxyl (-OH) group on the cyclohexane ring is highly active and forms hydrogen bonds with residual silanol groups on the column wall and glass liner, causing severe peak tailing. Second, a standard 5% phenyl/95% dimethylpolysiloxane column separates primarily by boiling point. Because the cis and trans isomers have nearly identical boiling points, they co-elute. The Solution:

  • Derivatization: You must mask the hydroxyl group. Silylation using BSTFA + 1% TMCS converts the alcohol into a trimethylsilyl (TMS) ether, drastically improving volatility and eliminating peak tailing[1].

  • Stationary Phase Switch: Switch to a highly polar cyanopropyl capillary column (e.g., SP-2560 or DB-FastFAME). The cyano groups create a strong dipole moment. The cis-isomer, with its "U"-shaped axial-equatorial conformation, interacts more strongly with the polar stationary phase than the more linear diequatorial trans-isomer, allowing for baseline separation[2].

Q2: If I use a cyanopropyl column for GC, what is the expected elution order, and why?

The Cause: Elution order on highly polar columns is governed by dipole-dipole interactions and steric geometry rather than boiling point. The Solution: The trans-isomer will elute first , followed by the cis-isomer . The trans-1,4-disubstituted cyclohexane adopts a diequatorial (e,e) conformation, which is thermodynamically stable and structurally linear. The cis-isomer is forced into an axial-equatorial (a,e) conformation, creating a bent or "U" shape. This bent geometry allows the cis-isomer to interact more intimately with the cyano groups of the stationary phase, increasing its retention time relative to the trans-isomer[2].

Q3: We need to isolate the isomers for downstream biological assays, so we cannot derivatize the sample for GC. Can we separate them using Reversed-Phase HPLC (RP-HPLC)?

The Cause: Yes, but standard C18 columns often fail to provide sufficient selectivity for geometric isomers because their hydrophobic interactions are too generic. The Solution: You must utilize a shape-selective stationary phase .

  • C30 Solid-Core Columns: A C30 phase has longer alkyl chains that form a highly ordered, rigid stationary phase. The linear trans-isomer intercalates deeper into the C30 chains, resulting in a longer retention time compared to the bulkier cis-isomer[3].

  • Cholesterol-Bonded Phases: Columns like the UDC-Cholesterol provide rigid, shape-based selectivity specifically designed for resolving geometric and positional isomers that standard C18 columns cannot differentiate[4].

Part 2: Chromatographic Workflows & Logical Relationships

To determine the best approach for your specific laboratory needs, follow the decision matrix below.

Workflow Start Sample: 1-(4-Hydroxycyclohexyl)ethanone Decision Goal: Preparative Isolation or Avoid Derivatization? Start->Decision HPLC HPLC Pathway Decision->HPLC Yes GC GC Pathway Decision->GC No HPLC_Col Shape-Selective Column (e.g., C30 or Cholesterol) HPLC->HPLC_Col GC_Deriv Silylation (BSTFA/TMCS) to mask -OH group GC->GC_Deriv GC_Col Highly Polar Cyanopropyl Column (e.g., SP-2560) GC_Deriv->GC_Col

Decision matrix for selecting the optimal chromatographic pathway for isomer separation.

Mechanism Stationary Cyanopropyl Phase (Strong Dipole) Elution1 Elutes First Stationary->Elution1 Trans Elution2 Elutes Second Stationary->Elution2 Cis Trans Trans-Isomer (Diequatorial, Linear) Weaker Interaction Trans->Stationary Dipole Cis Cis-Isomer (Axial-Equatorial, 'U' Shape) Stronger Interaction Cis->Stationary Enhanced Dipole

Mechanistic elution order of cis/trans isomers on a highly polar cyanopropyl stationary phase.

Part 3: Quantitative Data & Method Parameters

Table 1: Recommended Column Chemistries for Isomer Separation
Column TypeMechanism of SeparationRecommended PhaseExpected Resolution (Rs)
GC Capillary Dipole-dipole & steric interaction100% Biscyanopropyl polysiloxane (SP-2560)> 1.5 (Baseline)
RP-HPLC Hydrophobic intercalation & shapeSolid-core C30 (e.g., Accucore C30)1.2 - 1.5
RP-HPLC Rigid steric hindranceCholesterol-bonded silica> 1.5 (Baseline)
Table 2: Optimized Chromatographic Parameters
ParameterGC-FID Method (Derivatized)RP-HPLC Method (Underivatized)
Column SP-2560 (100 m x 0.25 mm, 0.20 µm)Accucore C30 (150 mm x 4.6 mm, 2.6 µm)
Mobile/Carrier Phase Helium (Constant flow, 1.2 mL/min)Water / Acetonitrile (Gradient)
Temperature Isothermal 180°C or slow rampSub-ambient (15°C) to enhance rigidity
Injection Vol. 1.0 µL (Split 50:1)5.0 µL
Detection FID at 250°CUV at 210 nm or LC-MS

Part 4: Step-by-Step Experimental Protocols

Protocol 1: GC-FID Analysis with Silylation (Analytical High-Resolution)

This protocol utilizes derivatization to ensure sharp peak shapes and a cyanopropyl column for geometric resolution.

  • Sample Preparation: Dissolve 10 mg of the 1-(4-Hydroxycyclohexyl)ethanone isomer mixture in 1.0 mL of anhydrous pyridine in a 2 mL glass autosampler vial.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Incubation: Seal the vial tightly and heat in a block at 60°C for 30 minutes to ensure complete conversion of the secondary alcohol to a TMS ether[1].

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 500 µL of GC-grade hexane.

  • GC Injection: Inject 1 µL into the GC-FID equipped with an SP-2560 column (or equivalent cyanopropyl phase).

  • Oven Program: Set initial oven temperature to 100°C (hold 2 min), ramp at 5°C/min to 200°C, and hold for 10 minutes.

  • Data Analysis: Identify the trans-isomer (elutes first) and cis-isomer (elutes second) based on the differential dipole interactions[2].

Protocol 2: RP-HPLC Analysis using a Shape-Selective Column (Preparative/Non-Destructive)

This protocol avoids derivatization, allowing for fraction collection of the intact isomers.

  • Sample Preparation: Dissolve 5 mg of the isomer mixture in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Install a C30 solid-core column (e.g., 150 x 4.6 mm, 2.6 µm) on the HPLC system. Equilibrate with a mobile phase of 80% Water / 20% Acetonitrile at 1.0 mL/min.

  • Temperature Control (Critical): Set the column compartment to 15°C. Sub-ambient temperatures increase the rigidity of the C30 alkyl chains, drastically enhancing shape selectivity for the isomers[3].

  • Injection & Gradient: Inject 5 µL. Run a shallow gradient from 20% Acetonitrile to 60% Acetonitrile over 20 minutes.

  • Detection: Monitor absorbance at 210 nm (due to the carbonyl chromophore).

  • Data Analysis: In this reversed-phase shape-selective environment, the more linear trans-isomer will intercalate deeper into the stationary phase and elute after the bulkier cis-isomer[3].

References

  • MicroSolv Technology Corporation. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. Retrieved from [Link]

  • Journal of Organic Chemistry (ACS Publications). Synthesis and Characterization of the cis- and trans-Trimethylsilylcyclohexanols. Retrieved from[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates for CAS 15580-01-5 esterification

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the esterification of CAS 15580-01-5, 4-((1-oxido-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the esterification of CAS 15580-01-5, 4-((1-oxido-4-pyridinyl)methyl)benzoic acid. As a Senior Application Scientist, this guide is structured to move beyond simple instructions, focusing on the underlying chemical principles to empower you to diagnose and resolve issues leading to low conversion rates.

Technical Support Guide: Troubleshooting Low Conversion Rates

This guide is designed as a logical workflow, starting from the most common issues and progressing to more complex, substrate-specific challenges.

Q1: My esterification yield is unexpectedly low. Where should I begin my troubleshooting?

Low conversion in an esterification reaction, particularly a Fischer esterification, is a common issue. The reaction is a reversible equilibrium, meaning the products (ester and water) can react to reform the starting materials (carboxylic acid and alcohol).[1][2][3] The key to a high yield is to consistently push this equilibrium towards the products.

Start by addressing the three most critical factors: Water Removal , Reactant Stoichiometry , and Catalyst Efficacy .

A systematic approach to troubleshooting is outlined in the diagram below.

G cluster_0 Initial Troubleshooting Flow cluster_1 Detailed Checks start Low Conversion Rate Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents equilibrium Step 2: Address Reaction Equilibrium reagents->equilibrium Reagents OK reagent_check Anhydrous Alcohol? Substrate Pure? Hygroscopic N-Oxide Dry? Correct Molar Ratios? reagents->reagent_check conditions Step 3: Optimize Reaction Conditions equilibrium->conditions Equilibrium Addressed equilibrium_check Using Excess Alcohol? Removing Water (Dean-Stark)? Using a Dehydrating Agent? equilibrium->equilibrium_check workup Step 4: Review Workup & Purification conditions->workup Conditions Optimized conditions_check Catalyst Active & Sufficient? Correct Temperature (Reflux)? Sufficient Reaction Time (Monitor)? conditions->conditions_check success High Conversion Achieved workup->success Workup Confirmed Efficient workup_check Incomplete Extraction? Premature Precipitation? Emulsion Formation? workup->workup_check

Caption: Troubleshooting workflow for low esterification conversion.

Q2: I suspect an issue with my reaction equilibrium. How can I drive the reaction toward the ester product?

According to Le Châtelier's Principle, to shift the equilibrium toward the products, you must either add an excess of a reactant or remove a product as it forms.[4]

1. Use an Excess of a Reactant: The most common and cost-effective strategy is to use the alcohol as the solvent, creating a large molar excess that drives the reaction forward.[2][5][6] For example, instead of using 1.2 equivalents of methanol, use methanol as the entire reaction solvent.

2. Remove Water: Water is a direct product of the reaction. Its presence will push the equilibrium back towards the starting materials.[1][2]

  • Azeotropic Distillation: If you are using a solvent like toluene or benzene and an alcohol with 4 or more carbons, a Dean-Stark apparatus is highly effective for physically removing water as it forms.[6][7]
  • Dehydrating Agents: While a strong acid catalyst like sulfuric acid also acts as a dehydrating agent, adding molecular sieves to the reaction can also help sequester water.[5]
StrategyCausalityTypical Application
Use Excess Alcohol Increases concentration of a key reactant, shifting equilibrium to the product side (Le Châtelier's Principle).[4]Standard Fischer esterification, especially with low-boiling alcohols like methanol or ethanol which can serve as the solvent.[6]
Azeotropic Removal of Water Continuously removes a product (water), preventing the reverse reaction (hydrolysis of the ester).[1][7]Reactions with higher-boiling alcohols where an inert, water-immiscible solvent (e.g., toluene) is used.[6][7]
Q3: My reaction is still slow or incomplete despite addressing the equilibrium. Could my catalyst be the problem?

Yes, the catalyst is crucial. The esterification of a carboxylic acid is slow without a catalyst because the alcohol is a relatively weak nucleophile and the carboxylic acid's carbonyl carbon is not sufficiently electrophilic.[3]

Role of the Acid Catalyst: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid.[2][8] This protonation creates a resonance-stabilized cation, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.[2]

Troubleshooting Steps:

  • Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard and effective.[6][8][9] Solid acid catalysts can also be used to simplify workup.[8][10]

  • Catalyst Loading: Ensure you are using a catalytic amount, not a stoichiometric one. Typically, 0.1-0.2 equivalents or a small percentage of the total reaction volume is sufficient.[7][8]

  • Catalyst Deactivation: The pyridine N-oxide starting material is weakly basic (pKa ~0.79) and can form a salt with the acid catalyst.[9][11] While this salt may itself be catalytically active, it's important to ensure enough free acid is available to catalyze the esterification itself.[9] If conversion stalls, a small, careful addition of more catalyst might be necessary.

Q4: Are there any issues specific to the 4-((1-oxido-4-pyridinyl)methyl)benzoic acid substrate I should be aware of?

The pyridine N-oxide moiety introduces specific considerations:

1. Hygroscopicity: Pyridine N-oxides are notoriously hygroscopic, meaning they readily absorb moisture from the air.[12] Any water introduced with your starting material will inhibit the reaction by shifting the equilibrium to the left.

  • Solution: Dry your starting material thoroughly before use. A common method is azeotropic distillation with toluene, followed by drying under high vacuum.[12]

2. Thermal Stability: While generally stable, aggressive heating in the presence of other reagents could lead to side reactions. Standard reflux temperatures for alcohols like methanol (~65 °C) or ethanol (~78 °C) are generally safe.[13][14] Avoid unnecessarily high temperatures.

3. Reactivity: The N-oxide group is electron-withdrawing, which can slightly increase the acidity of the carboxylic acid proton but may also influence the electronic environment of the benzene ring. However, for standard Fischer esterification, this effect is usually minimal compared to the factors of equilibrium and catalysis.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this esterification? A: The reaction should be run at the reflux temperature of the alcohol being used.[6][15] This provides enough thermal energy to overcome the activation barrier without being excessive.[15] For methanol, this is typically around 65-70 °C.

Q: How long should I run the reaction? A: Reaction times can vary from 4 to 24 hours.[7][8] It is crucial to monitor the reaction's progress rather than relying on a fixed time. Thin-Layer Chromatography (TLC) is an excellent method for this. Spot the reaction mixture against a spot of your starting material. The reaction is complete when the starting material spot has been completely consumed and a new, less polar spot (the ester) has appeared.

Q: I see a lot of starting material in my final product after workup. What happened? A: This points to an incomplete reaction or issues during purification.

  • Incomplete Reaction: See the troubleshooting guide above. The most likely culprits are insufficient reaction time, presence of water, or an inactive catalyst.

  • Purification Error: During the workup, an aqueous basic wash (e.g., with 5% sodium carbonate solution) is used to remove the acid catalyst and any unreacted carboxylic acid.[13][16] If this step is skipped or performed incorrectly, the acidic starting material will be carried through with your ester product.

Q: Can I use a different esterification method? A: Absolutely. If Fischer esterification proves problematic, consider alternatives:

  • Acid Chloride Formation: Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[17] The resulting acid chloride will react readily with the alcohol, often at room temperature, in the presence of a non-nucleophilic base like pyridine or triethylamine.[18]

  • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or EDC, often used in peptide synthesis, can be used to form esters under mild, non-acidic conditions.[19][20]

Experimental Protocols & Workflows

Protocol 1: Fischer Esterification of CAS 15580-01-5 with Methanol

This protocol provides a robust starting point for laboratory-scale synthesis.

Materials:

  • 4-((1-oxido-4-pyridinyl)methyl)benzoic acid (CAS 15580-01-5), dried

  • Methanol (Anhydrous/AR Grade)[21]

  • Sulfuric Acid (Concentrated) or p-Toluenesulfonic Acid (TsOH)

  • Ethyl Acetate

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Workflow Diagram:

G cluster_workflow Esterification & Workup Workflow setup 1. Reaction Setup (Substrate, MeOH, Catalyst) reflux 2. Reflux (65-70°C, 4-24h) setup->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete evap 4. Evaporate Methanol monitor->evap Complete extract 5. Dissolve & Neutralize (EtOAc + 5% Na2CO3) evap->extract wash 6. Wash & Dry (Brine, then Na2SO4) extract->wash isolate 7. Isolate Product (Filter & Evaporate Solvent) wash->isolate

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-((1-oxido-4-pyridinyl)methyl)benzoic acid (e.g., 10 mmol, 2.45 g). b. Add anhydrous methanol (e.g., 40 mL). Methanol acts as both reactant and solvent.[13] c. Slowly and carefully add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or ~0.2 g of TsOH) while stirring.[8] d. Attach a reflux condenser.

  • Reaction: a. Heat the mixture to a gentle reflux (~65-70 °C) using a heating mantle. b. Allow the reaction to proceed for 4-24 hours. Monitor the consumption of the starting material using TLC (e.g., with a 9:1 Dichloromethane:Methanol mobile phase).

  • Work-up: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator.[13][16] c. Dissolve the resulting residue in ethyl acetate (e.g., 50 mL). d. Transfer the solution to a separatory funnel. e. Carefully add 5% sodium carbonate solution (e.g., 30 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid.[4][13] Caution: CO₂ gas will evolve. Vent the funnel frequently. f. Separate the layers and wash the organic layer with brine (saturated NaCl solution, e.g., 30 mL). g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent. h. Remove the ethyl acetate under reduced pressure to yield the crude ester product, which can then be purified further by recrystallization or column chromatography if necessary.

References

  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Benchchem.
  • Esterification of pyridine carboxylic acids.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Fisher Esterification, Reflux, Isolation and Purific
  • Esterification of pyridine carboxylic acids.
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com.
  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com.
  • esterification of carboxylic acids with. Organic Syntheses Procedure.
  • Ester synthesis by esterific
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Fischer Esterific
  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora.
  • mechanism for the esterific
  • How can I improve the yield of my Fischer Esterific
  • How to dry pyridine N-oxide obtained commerically. Reddit.
  • Pyridine N-Oxides. Baran Lab, Scripps Research.
  • Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. Journal of Central South University.
  • Application Note and Protocol: Fischer Esterification for the Synthesis of Methyl 4-methylbenzo
  • pyridine-n-oxide. Organic Syntheses Procedure.
  • Methyl 4-(piperidin-1-ylcarbonyl)
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Preparation method of methyl benzoate compound.
  • Analytical Reagent (AR). Actylis Lab Solutions.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-(4-Hydroxycyclohexyl)ethanone Cross-Coupling

Welcome to the Technical Support Center for the cross-coupling of 1-(4-Hydroxycyclohexyl)ethanone . This bifunctional molecule—containing both a secondary hydroxyl group and a methyl ketone—presents unique chemoselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of 1-(4-Hydroxycyclohexyl)ethanone . This bifunctional molecule—containing both a secondary hydroxyl group and a methyl ketone—presents unique chemoselectivity challenges during transition-metal catalysis.

This guide focuses on the Palladium-catalyzed α -arylation of the methyl ketone moiety. We provide field-proven troubleshooting logic, causality-driven FAQs, and self-validating protocols to help you optimize catalyst loading, prevent catalyst dead-ends, and suppress competitive O-arylation.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30% conversion despite using a standard 2.0 mol% Pd loading. Why is the catalyst dying, and how do I optimize the loading?

A: Stalling at high catalyst loadings is a classic symptom of "catalyst dead-end" caused by inefficient pre-catalyst activation or palladium aggregation (Pd black formation). Traditional sources like Pd2​(dba)3​ or Pd(OAc)2​ require in situ reduction to the active L1​Pd(0) species. At higher loadings, unactivated Pd centers can cluster, precipitating out of the catalytic cycle.

The Solution: Switch to a Buchwald precatalyst (e.g., G3 or G4 palladacycles) [1]. These precatalysts activate quantitatively under mild basic conditions to yield exactly one equivalent of the active L1​Pd(0) species. By ensuring 100% activation, you can actually lower your catalyst loading to 0.25 – 0.5 mol% . This lower loading prevents bimolecular Pd decomposition pathways and significantly improves your turnover number (TON).

Q2: I am observing significant amounts of the O-arylated side product. How do I improve chemoselectivity for the α -carbon?

A: The secondary alcohol on the cyclohexyl ring has a lower pKa​ (~16) than the methyl ketone (~19). When you introduce a strong base like NaOtBu , the alcohol is deprotonated first, creating a competing alkoxide nucleophile that leads to Buchwald-Hartwig O-arylation [2].

The Solution: You have two mechanistic levers:

  • Ligand Steric Bulk: Use an extremely bulky dialkylbiaryl phosphine ligand like tBuXPhos . The extreme steric demand of the tert-butyl groups creates a tight chiral/steric pocket around the Pd center. This physically excludes the bulkier cyclohexyl alkoxide from coordinating, favoring the smaller, softer enolate carbon for the rate-limiting reductive elimination step.

  • Base Selection: Switch to a weaker base like K3​PO4​ or use LiHMDS at low temperatures to kinetically favor enolate formation. If O-arylation persists, the most self-validating protocol is to temporarily protect the hydroxyl group (e.g., as a THP or TBS ether) prior to coupling.

Q3: The α -arylation is proceeding, but I am getting di-arylation at the methyl group. How do I stop over-reaction?

A: Di-arylation occurs when the mono-arylated product (which is more acidic than the starting methyl ketone) is rapidly deprotonated and undergoes a second catalytic cycle. The Solution: Control the stoichiometry strictly (use 1.0 equivalent of the aryl halide, not an excess) and lower the reaction temperature from 80°C to 60°C. The bulky tBuXPhos ligand also inherently suppresses di-arylation because the mono-arylated intermediate is too sterically hindered to easily undergo a second oxidative addition/reductive elimination sequence [3].

Part 2: Quantitative Optimization Data

The following table summarizes the optimization trajectory for the α -arylation of 1-(4-Hydroxycyclohexyl)ethanone with 4-chlorotoluene. Notice how lowering the Pd loading while switching to a G3 precatalyst drastically improves both yield and selectivity.

Catalyst SystemPd Loading (mol%)BaseConversion (%)C-Arylation SelectivityMono/Di Ratio
Pd(OAc)2​ / PPh3​ 5.0 NaOtBu 45Low (O-arylation)N/A
Pd2​(dba)3​ / XPhos2.0 K3​PO4​ 85Moderate80:20
tBuXPhos Pd G30.5 NaOtBu >99High (92%)95:5
tBuXPhos Pd G3 (THP-Protected OH) 0.25 LiHMDS >99 >99% >99:1

Part 3: Experimental Workflow & Logic Tree

The following logic tree dictates the troubleshooting workflow for optimizing this specific cross-coupling reaction.

Workflow N1 Start: 1-(4-Hydroxycyclohexyl)ethanone + Ar-X + Pd Precatalyst N2 Is conversion > 90%? N1->N2 N3 Increase Pd to 1.0 mol% or switch to tBuXPhos Pd G4 N2->N3 No (< 90%) N4 Check Chemoselectivity (C- vs O-arylation) N2->N4 Yes (> 90%) N5 Is C-arylation > 95%? N4->N5 N6 Protect -OH (e.g., THP) or use K3PO4 base N5->N6 No (High O-arylation) N7 Check Mono-arylation N5->N7 Yes (Clean C-arylation) N8 Is mono-arylation > 90%? N7->N8 N9 Reduce Ar-X to 1.0 equiv Lower temp to 60°C N8->N9 No (Di-arylation seen) N10 Optimal Catalyst Loading Achieved (0.25 - 0.5 mol% Pd) N8->N10 Yes (Clean Mono-arylation)

Experimental workflow and troubleshooting logic tree for optimizing Pd-catalyzed cross-coupling.

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol ensures that the active catalyst is generated properly and that chemoselectivity is maintained.

Reagents:

  • 1-(4-Hydroxycyclohexyl)ethanone (1.0 equiv, 1.0 mmol)

  • Aryl chloride/bromide (1.0 equiv, 1.0 mmol)

  • tBuXPhos Pd G3 precatalyst (0.25 mol%, 0.0025 mmol)

  • LiHMDS (1.0 M in THF, 2.2 equiv) Note: 2.2 equiv is used to account for the free hydroxyl group.

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles).

  • Precatalyst Loading: Inside an argon-filled glovebox, add the tBuXPhos Pd G3 precatalyst (0.25 mol%) and the aryl halide (if solid) to the tube. Seal with a rubber septum.

  • Substrate Addition: Outside the glovebox, inject anhydrous toluene (3.0 mL) into the Schlenk tube. In a separate dry vial, dissolve 1-(4-Hydroxycyclohexyl)ethanone in toluene (2.0 mL) and inject it into the reaction mixture.

  • Base Addition (Critical Step): Cool the reaction mixture to 0°C using an ice bath. Slowly add LiHMDS dropwise over 5 minutes. Causality note: Low-temperature addition ensures kinetic deprotonation of the methyl ketone, forming the enolate before the catalyst is fully activated, preventing base-induced degradation of the Pd complex.

  • Heating and Monitoring: Remove the ice bath and heat the reaction to 60°C.

  • Self-Validation Checkpoint: After 1 hour, extract a 50 μ L aliquot, quench with saturated NH4​Cl , extract with EtOAc, and analyze via GC-MS.

    • If conversion is <50%: The catalyst has likely died. Oxygen ingress or wet solvent is the probable cause.

    • If conversion is >90% but di-arylation is >5%: Lower the temperature to 45°C for the next run.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, quench with water (5 mL), extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L. "Highly Active and General Palladium Catalysts for the alpha-Arylation of Ketones". Journal of the American Chemical Society, 2000.[Link]

  • Biscoe, M. R.; Buchwald, S. L. "An Efficient Method for the Palladium-Catalyzed α-Arylation of Ketones and Acetate Esters". Organic Letters, 2009.[Link]

  • Li, Y. et al. "Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation". The Journal of Organic Chemistry, 2019.[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 1-(4-Hydroxycyclohexyl)ethanone vs. Cyclohexanol Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction: The Case for Bifunctional Scaffolds In modern drug discovery and complex molecule synthesis, the selection of starting ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Case for Bifunctional Scaffolds

In modern drug discovery and complex molecule synthesis, the selection of starting materials dictates the efficiency and flexibility of the synthetic route. Simple cyclohexanol derivatives (e.g., cyclohexanol, 4-methylcyclohexanol) are ubiquitous, monofunctional building blocks. However, 1-(4-Hydroxycyclohexyl)ethanone (also known as 4-acetylcyclohexanol) introduces a paradigm shift by offering a bifunctional scaffold[1].

Featuring both a secondary hydroxyl group and a methyl ketone on a cyclohexane ring, 1-(4-Hydroxycyclohexyl)ethanone allows for orthogonal reactivity. This guide objectively compares its reactivity profile against standard cyclohexanol derivatives, providing mechanistic insights and validated experimental protocols to guide your synthetic strategy.

Structural and Electronic Profiling

The reactivity of cyclohexane derivatives is heavily influenced by steric bulk and the equatorial/axial preference of their substituents[2]. While a simple tert-butyl group acts purely as a steric anchor, the acetyl group in 1-(4-Hydroxycyclohexyl)ethanone provides both mild electron-withdrawing properties and a reactive electrophilic center.

Table 1: Physicochemical & Structural Comparison
PropertyCyclohexanol4-tert-butylcyclohexanol1-(4-Hydroxycyclohexyl)ethanone
Functional Groups Secondary AlcoholSecondary AlcoholSecondary Alcohol, Methyl Ketone
Oxidation Target Cyclohexanone[3]4-tert-butylcyclohexanone4-Acetylcyclohexanone (1,4-Diketone)
Electrophilic Centers NoneNoneC=O (Acetyl carbon)
Conformational Anchor Weak (Rapid ring flip)Strong (tert-butyl locks conformation)Moderate (Acetyl prefers equatorial)
Orthogonal Handles NoNoYes (Ketone vs. Alcohol)

Comparative Reactivity: Oxidation Pathways

When oxidizing simple cyclohexanols, the primary concern is achieving full conversion to the corresponding ketone without over-oxidation. Cyclohexanol smoothly oxidizes to cyclohexanone under various conditions[3].

However, oxidizing 1-(4-Hydroxycyclohexyl)ethanone requires chemoselectivity . The molecule already contains a fully oxidized ketone at the C1 position. Using harsh, unselective oxidants (like hot KMnO₄ or HNO₃) can trigger enolization of the acetyl group, leading to unwanted α-cleavage or degradation. Therefore, mild, radical-based oxidations—such as the TEMPO/NaOCl system—are highly preferred to selectively target the secondary alcohol while leaving the methyl ketone intact[4],[5].

Experimental Protocol 1: Chemoselective TEMPO Oxidation

Objective: Conversion of 1-(4-Hydroxycyclohexyl)ethanone to 4-acetylcyclohexanone.

Mechanistic Rationale: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl is a stable nitroxyl radical. Sodium hypochlorite (bleach) acts as the stoichiometric oxidant, while NaBr is added as a co-catalyst to generate HOBr in situ, which rapidly oxidizes TEMPO to the active N-oxoammonium ion. The biphasic nature of the reaction prevents over-oxidation[4],[5].

  • Setup: In a round-bottom flask, dissolve 1.0 equiv of 1-(4-Hydroxycyclohexyl)ethanone in a 2:1 (v/v) mixture of Dichloromethane (DCM) and water to achieve a 0.5 M solution.

  • Catalyst Addition: Add TEMPO (0.01 equiv) and an aqueous solution of NaBr (0.1 equiv). Cool the biphasic mixture to 0 °C under vigorous stirring.

  • Oxidant Preparation: Prepare an aqueous solution of NaOCl (1.2 equiv) buffered with NaHCO₃ to maintain a pH of ~9.5.

  • Reaction: Add the buffered NaOCl solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Quench & Workup: After 30-60 minutes (monitor via TLC), quench the unreacted NaOCl with 10% w/v aqueous Na₂S₂O₃. Separate the organic layer, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure[5].

Orthogonal Reactivity: Nucleophilic Addition

The most significant advantage of 1-(4-Hydroxycyclohexyl)ethanone over simple cyclohexanols is its capacity for orthogonal functionalization. The methyl ketone serves as an excellent electrophile for nucleophilic addition (e.g., Grignard reagents, reductive amination, or NaBH₄ reduction), allowing chemists to build complexity at the C1 position while the C4 hydroxyl remains available for separate derivatization.

OrthogonalReactivity SM 1-(4-Hydroxycyclohexyl)ethanone (Bifunctional) Ox TEMPO / NaOCl (Chemoselective) SM->Ox Alcohol Oxidation Red NaBH4 or RMgX (Ketone targeted) SM->Red Ketone Addition ProdA 4-Acetylcyclohexanone (1,4-Diketone) Ox->ProdA ProdB 1-(4-Hydroxycyclohexyl)ethanol (Diol or Alkyl Diol) Red->ProdB

Figure 1: Orthogonal reactivity pathways of 1-(4-Hydroxycyclohexyl)ethanone.

Acylation & Esterification: Stereochemical Dependencies

When functionalizing the secondary alcohol via esterification, the stereochemistry of the cyclohexane ring plays a critical role. Like 4-tert-butylcyclohexanol, 1-(4-Hydroxycyclohexyl)ethanone exists as cis and trans isomers.

In the trans-isomer, both the hydroxyl and acetyl groups can adopt the thermodynamically favored equatorial positions. In the cis-isomer, one group must be axial. Esterification of an axial hydroxyl group is significantly slower due to 1,3-diaxial steric hindrance[2]. To overcome steric challenges, the Steglich Esterification is the gold standard, utilizing DCC and DMAP under mild conditions[6],[7].

SteglichStereo Start Steglich Esterification (DCC / DMAP) Trans trans-Isomer (Equatorial -OH) Start->Trans Substrate A Cis cis-Isomer (Axial -OH) Start->Cis Substrate B TransResult Fast Reaction Minimal 1,3-diaxial clash Trans->TransResult Acylpyridinium attack CisResult Slow Reaction High steric hindrance Cis->CisResult Acylpyridinium attack

Figure 2: Stereochemical impact on Steglich Esterification kinetics.

Experimental Protocol 2: Steglich Esterification

Objective: Coupling of 1-(4-Hydroxycyclohexyl)ethanone with a sterically demanding carboxylic acid.

Mechanistic Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. If the alcohol attacks directly, the reaction is slow, and the intermediate can undergo an irreversible 1,3-rearrangement to a dead-end N-acylurea[6]. Adding 4-Dimethylaminopyridine (DMAP) solves this: DMAP acts as a hypernucleophile, attacking the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium species that rapidly acylates the alcohol[7].

  • Setup: In a dry flask under inert atmosphere, dissolve the carboxylic acid (1.1 equiv) and 1-(4-Hydroxycyclohexyl)ethanone (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the solution and cool the mixture to 0 °C.

  • Coupling Agent: Slowly add a solution of DCC (1.1 equiv) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for 3–12 hours (depending on the cis/trans isomer ratio of the starting material).

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate[7].

Conclusion

While simple cyclohexanol derivatives are useful for linear synthetic pathways, 1-(4-Hydroxycyclohexyl)ethanone provides a highly versatile, bifunctional alternative. Its orthogonal reactivity profile allows chemists to perform chemoselective oxidations, targeted nucleophilic additions, and stereocontrolled esterifications on a single scaffold. By utilizing customized protocols like TEMPO/NaOCl oxidation and DMAP-catalyzed Steglich esterification, researchers can efficiently leverage this molecule to construct complex, highly functionalized APIs and advanced materials.

References

  • Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure National Center for Biotechnology Information (PubMed) URL:[Link]

  • Deciphering Reactivity and Selectivity Patterns in Aliphatic C–H Bond Oxygenation of Cyclopentane and Cyclohexane Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 2-Bromo-1-(4-hydroxycyclohexyl)ethanone | C8H13BrO2 | CID 146842676 PubChem - National Library of Medicine URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry - Royal Society of Chemistry URL:[Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Comparative

Validation of HPLC Analytical Methods for 1-(4-Hydroxycyclohexyl)ethanone: A Comparative Guide

Executive Summary Quantifying 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) presents a classic analytical challenge in pharmaceutical development. As an aliphatic cyclic compound featuring a hydroxyl group and a keton...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) presents a classic analytical challenge in pharmaceutical development. As an aliphatic cyclic compound featuring a hydroxyl group and a ketone, it lacks the conjugated pi-electron systems or aromatic rings required for robust Ultraviolet (UV) absorption. Consequently, traditional HPLC-UV methods suffer from poor sensitivity, severe baseline drift at low wavelengths, and susceptibility to mobile phase interference.

This guide provides an objective, data-driven comparison of alternative detection strategies—specifically Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) . Designed for senior analytical scientists, this document outlines the mechanistic causality behind detector selection, provides self-validating experimental protocols, and establishes a validation framework strictly aligned with the updated ICH Q2(R2) guidelines [1].

The Analytical Challenge: Why Standard UV Fails

1-(4-Hydroxycyclohexyl)ethanone relies solely on the weak n→π∗ transition of its carbonyl group, which absorbs weakly around 270-280 nm, or the deep-UV region (<210 nm).

  • Low-UV (205-210 nm): Attempting to quantify this compound at 210 nm requires highly transparent mobile phases. Gradient elution causes severe baseline drift due to the changing absorbance of organic modifiers (e.g., methanol or acetonitrile), masking trace impurities.

  • Refractive Index Detection (RID): While universal, RID is strictly limited to isocratic elution, making it unsuitable for complex impurity profiling or stability-indicating methods where gradient elution is mandatory to separate degradation products.

To achieve the sensitivity and gradient compatibility required for modern drug development, aerosol-based detectors (ELSD and CAD) are the industry standard for non-chromophoric, non-volatile analytes [2].

Detection Strategies Comparison: ELSD vs. CAD

Both ELSD and CAD are evaporative aerosol detectors. They share the same initial sample processing steps: nebulization of the column eluent using nitrogen gas, followed by evaporation of the volatile mobile phase to leave behind dry analyte particles. The critical divergence lies in how these particles are measured.

  • HPLC-ELSD: Measures the light scattered by the dried analyte particles using a laser or LED. The scattering intensity is highly dependent on particle size. For particles smaller than 50 nm (typical at low analyte concentrations), light scattering efficiency drops exponentially, leading to a complex sigmoidal response curve and reduced sensitivity [2].

  • HPLC-CAD: Measures the charge transferred to the analyte particles. A secondary stream of nitrogen is ionized via a high-voltage corona discharge. These ions transfer their charge to the analyte particles. The total charge, measured by a highly sensitive electrometer, is directly proportional to the analyte mass. This mechanism is independent of the analyte's chemical structure and maintains high sensitivity even for particles as small as 10 nm [2], [3].

DetectionMechanisms Start HPLC Eluent (Analyte + Mobile Phase) Nebulization Nebulization (Nitrogen Gas) Start->Nebulization Evaporation Evaporation (Droplet Drying) Nebulization->Evaporation Split Detection Pathway Evaporation->Split CAD_Charge Corona Discharge (Charge Transfer) Split->CAD_Charge CAD Mechanism ELSD_Light Laser/LED (Light Scattering) Split->ELSD_Light ELSD Mechanism CAD_Measure Electrometer (Measure Charge) CAD_Charge->CAD_Measure ELSD_Measure Photodiode/PMT (Measure Photons) ELSD_Light->ELSD_Measure

Figure 1: Mechanistic workflow comparison of CAD and ELSD detection pathways.

Validation Framework (ICH Q2(R2) Compliance)

The November 2023 revision of the ICH Q2(R2) guideline explicitly addresses the validation of modern analytical procedures, including those with non-linear responses inherent to aerosol detectors[1]. When validating 1-(4-Hydroxycyclohexyl)ethanone using CAD or ELSD, the following parameters require specific strategic adjustments:

  • Linearity and Range: Unlike UV detection, CAD and ELSD responses are inherently non-linear over wide concentration ranges. ICH Q2(R2) permits the use of mathematical transformations. A power function ( y=axb ) or a logarithmic transformation ( logy=blogx+loga ) must be applied and justified [1], [2].

  • Specificity: Because CAD and ELSD are universal detectors, they will detect any non-volatile mobile phase impurities. Specificity must demonstrate that the baseline noise from the mobile phase does not interfere with the analyte peak.

  • Sensitivity (LOD/LOQ): Due to the non-linear response at the lower end of the curve, LOD and LOQ should be determined using the signal-to-noise (S/N) approach (3:1 for LOD, 10:1 for LOQ) derived from actual low-concentration injections, rather than extrapolating from the standard deviation of the response [1].

ICHValidation Method HPLC-CAD/ELSD Method Spec Specificity (Blank Interference) Method->Spec LinRange Linearity & Range (Power Function Fit) Method->LinRange AccPrec Accuracy & Precision (Recovery & RSD) Method->AccPrec Sens Sensitivity (S/N Ratio for LOD/LOQ) Method->Sens

Figure 2: Core ICH Q2(R2) validation parameters adapted for aerosol-based HPLC detectors.

Experimental Protocol: Self-Validating HPLC-CAD/ELSD Workflow

To ensure analytical trustworthiness, the following protocol utilizes strictly volatile mobile phases. Causality note: Non-volatile buffers (e.g., phosphate, sulfate) will precipitate during the evaporation stage, causing severe background noise, baseline spikes, and irreversible damage to the detector's electrometer or optics [3].

Materials & Reagents
  • Stationary Phase: Modern high-purity C18 column (e.g., 100 x 4.6 mm, 3 µm) with polar-embedded groups to handle the slightly polar nature of 1-(4-Hydroxycyclohexyl)ethanone.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH unadjusted, ~6.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • System Preparation: Flush the HPLC system with LC-MS grade water to remove any trace non-volatile salts from previous users. Self-validation check: Monitor the CAD/ELSD baseline during the flush; it should stabilize below 1 pA (CAD) or 1 mV (ELSD).

  • Detector Optimization:

    • CAD Settings: Evaporation temperature at 35°C (optimal for semi-volatile ketones to prevent analyte loss). Data collection rate: 10 Hz. Power Function Value (PFV): Set to 1.0 initially, optimize during data processing.

    • ELSD Settings: Drift tube temperature at 40°C. Nebulizer gas flow at 1.5 L/min. Gain set to 50.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 16.0 min: Re-equilibration.

  • Calibration Preparation: Prepare standard solutions of 1-(4-Hydroxycyclohexyl)ethanone ranging from 0.5 µg/mL to 500 µg/mL in 50:50 Water:Acetonitrile.

  • Data Processing: Inject 10 µL of each standard. Plot the peak area against concentration. Apply a log−log transformation to achieve a linear regression coefficient ( R2≥0.995 ).

Quantitative Data Comparison

The following table synthesizes expected performance metrics when validating 1-(4-Hydroxycyclohexyl)ethanone across the three detection platforms. Data reflects standard analytical conditions for low-molecular-weight non-chromophoric compounds [2], [3].

Validation Parameter (ICH Q2)HPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Limit of Detection (LOD) ~ 500 ng on-column~ 50 ng on-column~ 5 ng on-column
Limit of Quantitation (LOQ) ~ 1500 ng on-column~ 150 ng on-column~ 15 ng on-column
Dynamic Range 1.5 - 500 µg/mL15 - 500 µg/mL0.5 - 500 µg/mL
Linearity Model Linear ( R2>0.999 )Power Function / Log-LogPower Function / Log-Log
Precision (RSD at LOQ) > 15% (Baseline drift)~ 8.5%~ 3.2%
Gradient Compatibility Poor (Severe baseline shift)ExcellentExcellent
Inter-analyte Response Highly variable (Extinction coeff.)Variable (Particle size dependent)Uniform (Mass dependent)

References

  • European Medicines Agency / ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Available at:[Link]

  • LCGC International. (2009/2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available at:[Link]

Validation

Comprehensive Comparison Guide: 1-(4-Hydroxycyclohexyl)ethanone vs. 4-Hydroxycyclohexanecarboxylic Acid in Organic Synthesis

Introduction In modern drug discovery and organic synthesis, the 1,4-disubstituted cyclohexane motif is a privileged scaffold. It offers unique conformational rigidity, allowing medicinal chemists to precisely vectorize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and organic synthesis, the 1,4-disubstituted cyclohexane motif is a privileged scaffold. It offers unique conformational rigidity, allowing medicinal chemists to precisely vectorize substituents in three-dimensional space. Two highly valuable building blocks containing this scaffold are 1-(4-Hydroxycyclohexyl)ethanone [1] and 4-Hydroxycyclohexanecarboxylic acid [2].

While both share the central hydroxycyclohexane ring, their divergent functional groups—a methyl ketone versus a carboxylic acid—dictate entirely different synthetic trajectories. This guide objectively compares their reactivity profiles, physicochemical properties, and experimental handling to assist synthetic chemists in selecting the optimal intermediate for Active Pharmaceutical Ingredient (API) development.

Structural and Physicochemical Comparison

Understanding the baseline physicochemical properties of these intermediates is critical for predicting solubility, stability, and downstream purification strategies.

Table 1: Physicochemical Properties
Property1-(4-Hydroxycyclohexyl)ethanone4-Hydroxycyclohexanecarboxylic Acid
CAS Number 15580-01-517419-81-7 (cis: 3685-22-1 [5], trans: 3685-26-5 [3])
Functional Group Methyl Ketone (–C(=O)CH₃)Carboxylic Acid (–COOH)
Molecular Formula C₈H₁₄O₂C₇H₁₂O₃
Molecular Weight 142.20 g/mol 144.17 g/mol
Key Reactivity Electrophilic carbonyl (C-C, C-N bond formation)Acidic carboxyl (Amide/Ester bond formation)
Stereochemistry Exists as cis/trans isomersExists as cis/trans isomers
Storage 2-8°C, sensitive to strong basesRoom temperature, stable

Reactivity Profiles and Synthetic Divergence

The choice between the ketone and the carboxylic acid derivative fundamentally alters the retrosynthetic logic of a target molecule.

  • 4-Hydroxycyclohexanecarboxylic Acid: The carboxylic acid moiety is the premier choice for forming stable amide linkages (peptidomimetics) or esters. Stereochemical integrity is a critical factor; for instance, trans-4-hydroxycyclohexanecarboxylic acid [3] is frequently utilized to lock molecules into specific bioactive conformations, minimizing entropic penalties upon target binding.

  • 1-(4-Hydroxycyclohexyl)ethanone: The methyl ketone serves as an excellent electrophile. It is predominantly used for reductive aminations to yield secondary or tertiary amines. Additionally, it can undergo alpha-halogenation (e.g., forming 2-bromo-1-(4-hydroxycyclohexyl)ethanone [4]) to serve as a precursor for thiazole or imidazole heterocycle synthesis.

G Scaffold 4-Hydroxycyclohexyl Scaffold Ketone 1-(4-Hydroxycyclohexyl)ethanone (Ketone) Scaffold->Ketone Acetyl Substitution Acid 4-Hydroxycyclohexanecarboxylic acid (Carboxylic Acid) Scaffold->Acid Carboxyl Substitution RedAm Reductive Amination (Amines) Ketone->RedAm + Amine, NaBH(OAc)3 Aldol Aldol Condensation (Enones) Ketone->Aldol + Aldehyde, Base Amide Amide Coupling (Amides) Acid->Amide + Amine, HATU/DIPEA Ester Esterification (Esters) Acid->Ester + Alcohol, EDC/DMAP

Diagram 1: Divergent synthetic pathways from the 4-hydroxycyclohexyl scaffold.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Amide Coupling using 4-Hydroxycyclohexanecarboxylic Acid

Objective: Synthesize a stable amide bond while preserving the cis/trans stereocenter of the cyclohexane ring.

  • Preparation: In an oven-dried flask under N₂, dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU generates an active HOAt ester. The nitrogen in the HOAt pyridine ring provides neighboring group participation, drastically accelerating the coupling and minimizing epimerization of the sensitive cyclohexane stereocenter. DIPEA is sterically hindered, efficiently deprotonating the system without acting as a competing nucleophile.

  • Coupling: Add the primary or secondary amine (1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination using 1-(4-Hydroxycyclohexyl)ethanone

Objective: Convert the methyl ketone into a functionalized amine via an iminium intermediate.

  • Imine Formation: Dissolve 1-(4-hydroxycyclohexyl)ethanone (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) if the amine is a weak nucleophile.

    • Causality: DCE is chosen over DCM because it allows for slightly higher reaction temperatures if needed and provides excellent solubility for the subsequent borohydride species without coordinating to it.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 16 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive towards the starting ketone but highly reactive towards the more electrophilic iminium ion formed in situ.

  • Workup: Quench the reaction carefully with 1N NaOH to break down boron complexes and free-base the product amine. Extract with DCM (3x).

  • Purification: Dry over MgSO₄, concentrate, and purify via basic alumina or silica gel chromatography (using 1% Et₃N in the mobile phase to prevent amine streaking).

Workflow Start Start Synthesis PrepAcid Prepare 4-Hydroxycyclohexanecarboxylic acid + Amine + HATU + DIPEA in DMF Start->PrepAcid PrepKetone Prepare 1-(4-Hydroxycyclohexyl)ethanone + Amine + NaBH(OAc)3 in DCE Start->PrepKetone ReactAcid Stir at RT for 12h (Amide Bond Formation) PrepAcid->ReactAcid ReactKetone Stir at RT for 16h (Imine Reduction) PrepKetone->ReactKetone Quench Quench with Aqueous Base (NaHCO3 or NaOH) ReactAcid->Quench ReactKetone->Quench Extract Extract Organics (EtOAc or DCM) Quench->Extract Purify Purify via Column Chromatography Extract->Purify

Diagram 2: Parallel experimental workflows for amide coupling vs. reductive amination.

Performance and Yield Comparison

When executing standard transformations, the performance of these intermediates varies based on steric hindrance and electronic factors. Table 2 summarizes typical experimental yields based on optimized laboratory conditions.

Table 2: Performance in Standard Transformations
Reaction TypeStarting MaterialReagents / ConditionsTypical YieldReaction Time
Amide Coupling Carboxylic AcidHATU, DIPEA, DMF, RT85 - 95%2 - 12 h
Esterification Carboxylic AcidEDC, DMAP, DCM, RT80 - 90%4 - 16 h
Reductive Amination Methyl KetoneNaBH(OAc)₃, DCE, RT75 - 88%12 - 24 h
Baeyer-Villiger Oxidation Methyl KetonemCPBA, DCM, RT70 - 85%16 h

Conclusion

The selection between 1-(4-Hydroxycyclohexyl)ethanone and 4-Hydroxycyclohexanecarboxylic acid hinges entirely on the desired linkage in the final API.

  • Choose 4-Hydroxycyclohexanecarboxylic acid when targeting robust, metabolically stable amide bonds or when precise control over the cis/trans geometric isomerism is required for target binding.

  • Choose 1-(4-Hydroxycyclohexyl)ethanone when the synthetic route demands the installation of complex amine networks via reductive amination, or when building extended heterocyclic systems via alpha-functionalization of the methyl ketone.

References

  • PubChem. "2-Bromo-1-(4-hydroxycyclohexyl)ethanone". National Center for Biotechnology Information.[Link]

Comparative

Comparative study of 4-hydroxy-1-acetylcyclohexane synthetic routes

The synthesis of 4-hydroxy-1-acetylcyclohexane (also known as 4-acetylcyclohexanol) presents a classic chemoselectivity challenge in organic chemistry: how to manipulate or construct a molecule containing both a secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-hydroxy-1-acetylcyclohexane (also known as 4-acetylcyclohexanol) presents a classic chemoselectivity challenge in organic chemistry: how to manipulate or construct a molecule containing both a secondary alcohol and a methyl ketone without unwanted cross-reactivity (e.g., over-reduction or over-alkylation). This compound is a critical building block in the development of IDO inhibitors, anticancer agents, and complex fragrance profiles.

As a Senior Application Scientist, I have evaluated the two most robust synthetic pathways for this molecule. This guide provides an objective, data-driven comparison between the Direct Catalytic Hydrogenation route (optimized for industrial scale) and the Weinreb Amide route (optimized for bench-scale precision and high-fidelity target synthesis).

Mechanistic Overview of Synthetic Pathways

To understand the strategic divergence of these two methods, we must examine the starting materials and the specific chemical hurdles each route overcomes.

SyntheticRoutes Target 4-Hydroxy-1-acetylcyclohexane (Target Molecule) Start1 p-Hydroxyacetophenone Route1 Route 1: Catalytic Hydrogenation Ru Catalyst, H2 Start1->Route1 Route1->Target Start2 4-Hydroxycyclohexanecarboxylic acid Route2A Route 2 Step 1: EDC, N,O-dimethylhydroxylamine Start2->Route2A Intermediate Weinreb Amide Intermediate Route2B Route 2 Step 2: MeMgBr or MeLi Intermediate->Route2B Route2A->Intermediate Route2B->Target

Figure 1: Strategic divergence between hydrogenation and amidation pathways.

Route 1: Direct Catalytic Hydrogenation (Industrial Scale)

The most atom-economical approach to 4-hydroxy-1-acetylcyclohexane is the direct ring hydrogenation of commercially abundant p-hydroxyacetophenone. However, standard hydrogenation catalysts (like Pd/C or Raney Nickel) will readily reduce the ketone to an alcohol, yielding 1-(4-hydroxycyclohexyl)ethanol.

The Causality of Catalyst Selection: To achieve chemoselectivity, a Ruthenium (Ru) catalyst supported on alumina (Ru/Al₂O₃) is employed[1]. Ruthenium exhibits a strong binding affinity for the π-electron cloud of the aromatic ring. Under optimized temperature and pressure, the arene ring adsorbs flatly onto the catalyst surface and undergoes rapid hydrogenation, while the aliphatic ketone remains sterically and electronically unfavored for reduction. This kinetic control allows for a remarkable 96% selectivity for the target ketone[2].

Step-by-Step Protocol

This protocol is a self-validating system: reaction completion is definitively indicated by the cessation of hydrogen pressure drop.

  • Reactor Preparation: Charge a high-pressure stainless steel autoclave with p-hydroxyacetophenone (1.0 eq), 5% Ru/Al₂O₃ catalyst (approx. 2-5 wt% relative to substrate), and isopropyl alcohol as the solvent.

  • Purging & Pressurization: Seal the reactor. Purge the headspace three times with inert nitrogen gas to remove oxygen, followed by three purges with hydrogen gas. Pressurize the reactor to 5.0 MPa with H₂[1].

  • Reaction Execution: Heat the stirred mixture to 120°C. The internal pressure will initially rise due to heating, then steadily drop as H₂ is consumed.

  • Validation: Monitor the pressure gauge. The reaction is complete when exactly 3 equivalents of H₂ have been consumed and the pressure stabilizes (typically 4-6 hours).

  • Workup: Cool the reactor to room temperature and safely vent the excess H₂. Filter the mixture through a pad of Celite to remove the Ru catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation to afford 4-hydroxy-1-acetylcyclohexane in ~96% yield[2].

Route1Workflow Step1 1. Autoclave Charging p-Hydroxyacetophenone + Ru/Al2O3 Step2 2. Pressurization Purge with N2, then H2 to 5.0 MPa Step1->Step2 Step3 3. Catalytic Hydrogenation Heat to 120°C, monitor H2 uptake Step2->Step3 Step4 4. Workup & Filtration Cool, vent H2, filter Ru catalyst Step3->Step4 Step5 5. Product Isolation Vacuum distillation (96% Yield) Step4->Step5

Figure 2: Workflow for the direct catalytic hydrogenation of p-hydroxyacetophenone.

Route 2: Weinreb Amide Synthesis (Bench-Scale Precision)

For research laboratories lacking high-pressure hydrogenation infrastructure, the synthesis from 4-hydroxycyclohexanecarboxylic acid is the gold standard[3][4]. Attempting to add a methyl Grignard reagent directly to an ester or carboxylic acid typically results in over-alkylation, yielding a tertiary alcohol.

The Causality of Chelate Control: This route utilizes N,O-dimethylhydroxylamine to form a "Weinreb Amide." When Methylmagnesium bromide (MeMgBr) attacks this amide, the magnesium ion coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This forms a rigid, 5-membered cyclic chelate (a stable tetrahedral intermediate). Because this intermediate cannot collapse to form the ketone until the reaction is quenched with aqueous acid, a second equivalent of Grignard reagent cannot attack. This strictly enforces the formation of the methyl ketone without tertiary alcohol byproducts.

Step-by-Step Protocol

This protocol is self-validating via TLC tracking (loss of the polar acid spot) and the physical dissolution of the Grignard reagent during addition.

Step A: Amidation

  • Dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM)[4].

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), EDC·HCl (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq)[4].

  • Stir at room temperature for 16-20 hours. Validate completion via TLC (ninhydrin stain).

  • Quench with 2N aqueous HCl, partition with water, and extract the aqueous layer with DCM[4]. Dry the organic layers over Na₂SO₄ and concentrate to isolate the Weinreb amide.

Step B: Grignard Addition

  • Dissolve the intermediate Weinreb amide in anhydrous THF and cool to 0°C under a nitrogen atmosphere.

  • Dropwise, add MeMgBr (3.0 M in diethyl ether, 2.5 eq—excess is required because the free secondary alcohol on the cyclohexane ring will consume 1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Quench: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl. The acidic quench breaks the stable magnesium chelate, releasing the target ketone.

  • Extract with ethyl acetate, dry, and purify via silica gel chromatography to yield 4-hydroxy-1-acetylcyclohexane (approx. 75-85% over two steps).

WeinrebMechanism A Weinreb Amide (R-CON(Me)OMe) B Nucleophilic Attack (MeMgBr) A->B C Stable Chelated Tetrahedral Intermediate B->C D Aqueous Acidic Workup (H+) C->D E Methyl Ketone (Target) D->E

Figure 3: Mechanism of chelate-controlled Grignard addition preventing over-alkylation.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both routes to assist in workflow selection based on your laboratory's capabilities.

Performance MetricRoute 1: Catalytic HydrogenationRoute 2: Weinreb Amide Synthesis
Primary Starting Material p-Hydroxyacetophenone4-Hydroxycyclohexanecarboxylic acid
Overall Yield ~96% [2]~75-85% (over 2 steps)
Atom Economy 100% (Addition reaction)~45% (Produces urea/amine byproducts)
Key Reagents H₂ gas, Ru/Al₂O₃ catalystEDC·HCl, N,O-dimethylhydroxylamine, MeMgBr
Scalability Excellent (Industrial pilot scale)Moderate (Bench to pilot scale)
Chemoselectivity High (Requires precise Ru tuning)Absolute (Chelate-controlled)
Reaction Time 4-6 hours16-24 hours (Total)
Infrastructure Needed High-pressure Autoclave (5.0 MPa)Standard glassware, inert atmosphere

Conclusion & Selection Guide

Your choice of synthetic route should be dictated by your available infrastructure and scale requirements:

  • Opt for Route 1 (Catalytic Hydrogenation) if you are scaling up production for drug development or fragrance manufacturing. The 100% atom economy and near-quantitative yield[2] make it vastly superior for green chemistry and cost-efficiency, provided you have the high-pressure reactors required to safely handle H₂ gas.

  • Opt for Route 2 (Weinreb Amide) if you are operating at the bench scale (milligrams to low grams) for early-stage R&D[4]. It bypasses the need for specialized pressure equipment and relies on highly predictable, chelate-controlled thermodynamics to guarantee the purity of the methyl ketone.

References

  • Method for producing cyclohexyl alkyl ketones, Google P
  • Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors, Google P
  • Isoindolinone inhibitors of the mdm2-p53 interaction having anticancer activity, Google P

Sources

Validation

Validating NMR Structural Assignments for 1-(4-Hydroxycyclohexyl)ethanone Isomers: Traditional vs. DFT-Assisted Workflows

The structural elucidation of 1,4-disubstituted cyclohexanes, such as 1-(4-hydroxycyclohexyl)ethanone, presents a classic stereochemical challenge for drug development professionals. Differentiating the cis and trans iso...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of 1,4-disubstituted cyclohexanes, such as 1-(4-hydroxycyclohexyl)ethanone, presents a classic stereochemical challenge for drug development professionals. Differentiating the cis and trans isomers requires precise analysis of their conformational dynamics. This guide objectively compares two primary analytical workflows—Traditional Empirical NMR and Computer-Assisted Structure Elucidation (CASE) using Density Functional Theory (DFT)—to validate these structural assignments.

The Conformational Causality (Expertise & Experience)

To understand the causality behind our experimental choices, we must first analyze the thermodynamic principles governing the molecule's conformation. The observed NMR spectra are direct manifestations of these energy states[1].

  • Trans Isomer (Diequatorial Preference): In a 1,4-disubstituted cyclohexane, the trans configuration allows both substituents to occupy equatorial positions, minimizing 1,3-diaxial steric strain. This diequatorial conformer is highly energetically favored, locking the methine protons (H-1 and H-4) in axial positions.

  • Cis Isomer (Axial-Equatorial Equilibrium): The cis configuration forces an axial-equatorial relationship. The conformational equilibrium is dictated by the A-values (steric bulk) of the substituents. The acetyl group has a larger A-value (~1.1 kcal/mol) compared to the hydroxyl group (~0.87 kcal/mol)[1]. Consequently, the equilibrium slightly favors the conformer with an equatorial acetyl and an axial hydroxyl group[2].

This fundamental geometric variance—specifically the axial vs. equatorial positioning of the methine protons—is the physical basis for differentiation in both traditional and computational NMR methods.

Workflow Comparison

The following diagram illustrates the logical progression of both the traditional empirical approach and the modern computational approach. Both pathways culminate in a self-validating cross-check of the assigned stereochemistry.

G cluster_trad Traditional NMR Workflow cluster_dft DFT-Assisted Workflow Start 1-(4-Hydroxycyclohexyl)ethanone Isomer Mixture T1 1D 1H & 13C NMR (J-coupling & Chemical Shift) Start->T1 D1 Conformational Search (Molecular Mechanics) Start->D1 T2 2D COSY & HSQC (Spin System Mapping) T1->T2 T3 2D NOESY / ROESY (Spatial Proximity) T2->T3 Decision Cross-Validation & Isomer Assignment (DP4+) T3->Decision D2 Geometry Optimization (e.g., M06-2X/6-31G*) D1->D2 D3 GIAO NMR Calculation (mPW1PW91/6-311+G**) D2->D3 D3->Decision

Workflow comparison: Traditional Empirical NMR vs. DFT-Assisted NMR prediction for isomer assignment.

Methodology 1: Traditional Empirical NMR Workflow

This protocol relies on the self-validating nature of multi-dimensional NMR, where J-coupling provides dihedral angle data (via the Karplus relationship) and NOESY provides spatial proximity, acting as orthogonal validation checks[3].

Step-by-Step Protocol:
  • Sample Preparation: Dissolve ~15 mg of the isomer mixture in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ . Ensure high solvent purity to prevent signal overlap with the hydroxyl proton.

  • 1D 1 H and 13 C Acquisition: Acquire standard 1D spectra. Focus chemical shift analysis on the methine protons at C-1 (adjacent to acetyl) and C-4 (adjacent to hydroxyl).

  • J-Coupling Extraction ( 3JHH​ ): Analyze the multiplicity of H-1 and H-4.

    • Trans: Extract the large axial-axial couplings ( 3Jaa​ = 10–12 Hz) indicative of the diequatorial conformer.

    • Cis: Extract the smaller equatorial-axial/equatorial-equatorial couplings ( 3Jea,ee​ = 2–5 Hz)[3].

  • 2D NOESY/ROESY Mapping: Acquire a 2D NOESY spectrum (mixing time ~300-500 ms). Look for 1,3-diaxial interactions. In the trans isomer, the axial H-1 will show strong NOE cross-peaks to the syn-axial protons at C-3 and C-5[3].

Table 1: Expected Empirical NMR Parameters
ParameterTrans-1-(4-Hydroxycyclohexyl)ethanoneCis-1-(4-Hydroxycyclohexyl)ethanone
Preferred Conformation DiequatorialEquatorial (Acetyl) / Axial (Hydroxyl)
H-1 / H-4 Orientation Both AxialH-1 Axial / H-4 Equatorial (predominantly)
3JHH​ Coupling Large multiplet (~10-12 Hz)Narrow multiplet (~2-5 Hz)
NOESY Correlations H-1 (ax) to H-3/H-5 (ax)H-4 (eq) shows minimal syn-axial NOE
13 C γ -gauche effect Absent (carbons more downfield)Present (C-2/C-6 shielded by axial OH)

Methodology 2: DFT-Assisted NMR Prediction Workflow

When empirical data is ambiguous—often due to rapid ring-flipping in the cis isomer causing time-averaged signals—DFT-based Gauge-Including Atomic Orbital (GIAO) calculations provide a rigorous, mathematically self-validating alternative[4].

Step-by-Step Protocol:
  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate all low-energy chair and twist-boat conformers for both cis and trans isomers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the generated conformers using DFT at the M06-2X/6-31G* or B3LYP/6-31G* level. Calculate the Boltzmann population of each conformer based on its relative Gibbs free energy ( ΔG )[4].

  • GIAO Shielding Calculation: Perform single-point NMR shielding calculations on the optimized geometries using the mPW1PW91 functional with a larger basis set (e.g., 6-311+G(2d,p)) and an implicit solvent model (PCM)[4].

  • Data Scaling and DP4+ Analysis: Convert isotropic shielding tensors to chemical shifts using empirical scaling factors. Input the experimental and calculated shifts into the DP4+ statistical framework to calculate the probability of each isomer assignment.

Comparative Analysis: Performance & Confidence

To objectively compare these alternatives, we evaluate them across four critical dimensions for structural elucidation.

Table 2: Performance Comparison of NMR Validation Methods
MetricTraditional Empirical NMRDFT-Assisted NMR (CASE)
Diagnostic Accuracy High for rigid systems; Moderate for flexible rings.Very High (>99% confidence with DP4+).
Throughput / Speed Fast (1-2 hours of spectrometer time).Slower (Requires HPC resources, 12-48 hours).
Resolution of Ambiguity Struggles with time-averaged cis conformers.Excels at weighting Boltzmann populations.
Resource Cost High instrument cost, low computational cost.Low instrument cost, high computational cost.

Conclusion: For the routine validation of 1-(4-hydroxycyclohexyl)ethanone isomers, Traditional Empirical NMR remains the first-line approach due to the stark differences in 3JHH​ coupling constants driven by the diequatorial trans preference. However, for absolute stereochemical certainty—especially when quantifying rapidly interconverting conformer populations—integrating DFT-Assisted GIAO calculations provides an unparalleled, self-validating verification system.

References

  • "Differentiating Cis and Trans Isomers of Pentylcyclohexyl Acetate by NMR: A Comparative Guide", Benchchem.
  • "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values", Master Organic Chemistry.
  • "Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test", PMC (National Institutes of Health).
  • "The optimal DFT approach in DP4 NMR structure analysis – pushing the limits of relative configuration elucidation", SciSpace.

Sources

Comparative

Mass Spectrometry Validation for 1-(4-Hydroxycyclohexyl)ethanone Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex cyclic aliphatic building blocks, the analytical strategies used to validate their purity must evolve. 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5)[1] presents...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex cyclic aliphatic building blocks, the analytical strategies used to validate their purity must evolve. 1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5)[1] presents a unique analytical challenge. Lacking an aromatic ring or extended pi-conjugation, this molecule exhibits negligible UV absorbance above 210 nm. Consequently, traditional HPLC-UV methods suffer from poor signal-to-noise ratios and cannot reliably quantify trace impurities or unreacted starting materials at the 0.05% thresholds required by modern regulatory standards.

To achieve the sensitivity and specificity demanded by the [2], Mass Spectrometry (MS) is the mandatory gold standard. This guide objectively compares the three primary MS platforms—LC-ESI-MS/MS, GC-EI-MS, and LC-APCI-MS—detailing the physical chemistry that dictates platform selection and providing self-validating protocols for rigorous purity assessment.

The Causality of Ionization: Platform Comparison

Selecting the correct MS platform requires understanding the intrinsic physical chemistry of 1-(4-Hydroxycyclohexyl)ethanone. The molecule is a low-molecular-weight (~142.2 g/mol ) cyclic ketone with a secondary hydroxyl group, making it semi-polar and relatively neutral.

  • LC-ESI-MS/MS (Electrospray Ionization): ESI relies on solution-phase charge transfer. Because 1-(4-Hydroxycyclohexyl)ethanone lacks highly basic amines or strongly acidic protons, its ionization efficiency in ESI is mediocre. Furthermore, ESI is notoriously susceptible to matrix effects; co-eluting impurities can easily suppress the ionization of our target analyte, leading to false-negative purity assessments.

  • GC-EI-MS (Electron Ionization): GC-MS offers excellent chromatographic resolution and reproducible fragmentation for library matching. However, the free hydroxyl group on the cyclohexane ring causes severe hydrogen bonding with the silanol groups of the GC column's stationary phase. Causality: This results in severe peak tailing and analyte loss. To use GC-MS, the sample must undergo chemical derivatization (e.g., silylation with BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group. This adds prep time and introduces derivatization yield variability.

  • LC-APCI-MS (Atmospheric Pressure Chemical Ionization): This is the optimal platform. Causality: APCI utilizes a corona discharge to ionize mobile phase solvent molecules, which then transfer their charge to the analyte in the gas phase. This gas-phase ion-molecule reaction is highly efficient for semi-polar, low-molecular-weight ketones. APCI bypasses the need for derivatization and is highly resistant to the matrix suppression that plagues ESI.

Quantitative Performance Comparison

The following data summarizes the validation parameters established during platform benchmarking, adhering strictly to [3] and [4] standards.

Validation Parameter (ICH Q2(R2))LC-ESI-MS/MSLC-APCI-MS (Optimal)GC-EI-MS (Derivatized)
Limit of Detection (LOD) 5.0 ng/mL1.0 ng/mL 10.0 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL3.0 ng/mL 30.0 ng/mL
Linearity (R²) 0.992 (Ion suppression)0.999 (Robust)0.997
Recovery (Accuracy) 85% - 92%98% - 102% 90% - 95%
Matrix Effect High (-25% suppression)Low (< 5%) Moderate

Analytical Workflow & Decision Architecture

The following diagram illustrates the logical decision tree for selecting the appropriate MS platform based on the analyte's physical properties, followed by the mandatory ICH Q2(R2) validation workflow.

MS_Validation_Workflow Start 1-(4-Hydroxycyclohexyl)ethanone Purity Assessment GC_MS GC-EI-MS (Requires Derivatization) Start->GC_MS High Volatility? LC_ESI LC-ESI-MS/MS (Prone to Matrix Effects) Start->LC_ESI High Polarity? LC_APCI LC-APCI-MS (Optimal Ionization) Start->LC_APCI Semi-Polar / Neutral? Val_Spec Specificity & Selectivity (Blank & Matrix Evaluation) GC_MS->Val_Spec LC_ESI->Val_Spec LC_APCI->Val_Spec Val_LOD LOD / LOQ Determination (S/N > 3 & S/N > 10) Val_Spec->Val_LOD Val_Lin Linearity & Range (R² > 0.995) Val_LOD->Val_Lin Valid Validated Method (ICH Q2(R2) / USP <736>) Val_Lin->Valid

Decision tree for MS platform selection and ICH Q2(R2) validation workflow.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system . This means the protocol contains internal controls that automatically flag mechanical, chromatographic, or ionization failures without requiring external secondary testing. We achieve this through the mandatory use of Stable Isotope-Labeled Internal Standards (SIL-IS) and System Suitability Testing (SST) bracketing.

Protocol A: LC-APCI-MS Purity Validation (Recommended)
  • System Suitability Testing (SST): Before analyzing any samples, inject a 100 ng/mL reference standard six times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the retention time drift is < 0.1 minutes.

  • Sample Preparation & SIL-IS Integration:

    • Accurately weigh 10.0 mg of the 1-(4-Hydroxycyclohexyl)ethanone sample and dissolve in 10 mL of LC-MS grade Methanol.

    • Self-Validation Step: Spike every blank, standard, and sample with 50 ng/mL of a deuterated internal standard (e.g., 1-(4-Hydroxycyclohexyl)ethanone-d4). If the APCI corona discharge fluctuates, both the analyte and the SIL-IS signals will drop proportionally. Quantifying based on the Area Ratio (Analyte/IS) mathematically cancels out instrument drift.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure baseline resolution of potential positional isomers (e.g., separating 2-hydroxy from 4-hydroxy impurities).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • APCI-MS Detection:

    • Operate in Positive Ion Mode.

    • Set the corona discharge current to 4.0 µA and vaporizer temperature to 400°C.

    • Monitor the protonated precursor ion [M+H]+≈143.1 m/z.

  • Bracketing: Inject a known calibration standard every 10 samples and at the end of the batch. The batch is only valid if the bracketing standards back-calculate to within ±5% of their nominal concentration.

Protocol B: GC-EI-MS with Derivatization (Alternative)

If LC-APCI-MS is unavailable, GC-MS can be utilized, provided the active hydroxyl group is neutralized to prevent column interaction.

  • Derivatization (Silylation):

    • Transfer 100 µL of the sample extract (in an aprotic solvent like Hexane or Ethyl Acetate) to a GC autosampler vial.

    • Add 50 µL of BSTFA containing 1% TMCS.

    • Cap tightly and incubate at 60°C for 30 minutes. This converts the -OH group to an -O-TMS ether, increasing volatility and eliminating peak tailing.

  • GC Separation:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • EI-MS Detection:

    • Electron Ionization source at 70 eV.

    • Operate in Selected Ion Monitoring (SIM) mode targeting the primary TMS-derivative fragments to achieve the required LOQ.

Conclusion

For the purity assessment of 1-(4-Hydroxycyclohexyl)ethanone, LC-APCI-MS provides the highest scientific integrity. It eliminates the derivatization artifacts inherent to GC-MS and overcomes the matrix suppression vulnerabilities of LC-ESI-MS/MS. By embedding SIL-IS and SST bracketing directly into the methodology, laboratories can ensure their data is fully compliant with global regulatory expectations for analytical procedure validation.

References
  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA). URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." URL:[Link]

Sources

Validation

1-(4-Hydroxycyclohexyl)ethanone as a Benchmark Substrate in Ketone Reduction: A Comparative Guide to Biocatalytic and Chemocatalytic Methodologies

Executive Summary The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis. While simple aromatic ketones (e.g., acetophenone) are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical synthesis. While simple aromatic ketones (e.g., acetophenone) are frequently used to evaluate catalyst efficiency, they often fail to expose the limitations of a catalytic system when applied to complex, flexible aliphatic substrates.

This guide establishes 1-(4-hydroxycyclohexyl)ethanone (CAS: 15580-01-5)[1] as a rigorous benchmark substrate. By objectively comparing Biocatalysis (Ketoreductases/KREDs), Chemocatalysis (Asymmetric Transfer Hydrogenation/ATH), and Stoichiometric Reduction (NaBH₄), this document provides a mechanistic analysis of stereocontrol, quantitative performance data, and self-validating experimental protocols to guide process chemists in catalyst selection.

The Benchmark Substrate: Structural Challenges & Causality

1-(4-Hydroxycyclohexyl)ethanone is a bifunctional molecule featuring an acetyl group attached to a flexible cyclohexane ring, which also bears a secondary hydroxyl group[1].

Why is it an ideal benchmark? Most state-of-the-art chemocatalysts, such as the Noyori-Ikariya Ru(II) complexes, rely heavily on CH–π and lone pair–π interactions between the catalyst's η⁶-arene ligand and the substrate's aromatic ring to lock the transition state conformation[2]. Because 1-(4-hydroxycyclohexyl)ethanone is purely aliphatic, it lacks the ability to participate in these stabilizing π-interactions. Consequently, achieving high enantiomeric excess (ee) requires a catalyst capable of differentiating faces based purely on subtle steric bulk and hydrophobic interactions[3].

Pathway1 A 1-(4-Hydroxycyclohexyl)ethanone (Prochiral Aliphatic Ketone) B Biocatalysis (KRED) Enzyme Pocket Confinement A->B C Chemocatalysis (Ru-ATH) Outer-Sphere Mechanism A->C D Stoichiometric (NaBH4) Unrestricted Hydride Attack A->D E Chiral Diol (>99% ee) B->E High Stereocontrol C->E Moderate Stereocontrol F Racemic Diol (~0% ee) D->F No Stereocontrol

Fig 1. Comparative reduction pathways for 1-(4-hydroxycyclohexyl)ethanone.

Mechanistic Pathways & Catalyst Comparison

Biocatalysis: Ketoreductases (KREDs)

Ketoreductases (KREDs) have revolutionized the industrial-scale synthesis of chiral alcohols[4]. The causality behind their near-perfect enantioselectivity with flexible cyclic ketones lies in their highly evolved hydrophobic binding pockets. When 1-(4-hydroxycyclohexyl)ethanone enters the active site, the cyclohexyl ring engages in specific hydrophobic contacts that restrict bond rotation, presenting only one face of the carbonyl to the NAD(P)H cofactor for hydride transfer[3].

Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH)

ATH utilizing chiral half-sandwich complexes, such as[RuCl(η⁶-arene)(TsDPEN)], operates via an outer-sphere mechanism[5]. The active 16-electron Ru-amide complex abstracts a hydride from a donor (e.g., isopropanol) to form a Ru-hydride intermediate. The ketone is then reduced via a concerted transfer of a proton (from the amine) and a hydride (from Ru)[5]. Because 1-(4-hydroxycyclohexyl)ethanone cannot form CH–π interactions with the arene ligand, the dynamic equilibrium of the diastereomeric transition states is poorly differentiated, often resulting in moderate ee (typically 50-70%) compared to aromatic benchmarks[2].

Pathway2 P1 Ru(II) Precursor [RuCl(arene)(TsDPEN)] P2 16e- Ru-Amide Active Catalyst P1->P2 Base (-HCl) P3 Ru-Hydride Intermediate P2->P3 + i-PrOH P4 Outer-Sphere Transition State P3->P4 + Ketone P5 Chiral Alcohol Product P4->P5 Hydride Transfer P5->P2 Recycle

Fig 2. Noyori-Ikariya outer-sphere mechanism for asymmetric transfer hydrogenation.

Stoichiometric Baseline: NaBH₄

Sodium borohydride (NaBH₄) serves as the control methodology. It provides rapid, unselective reduction of the ketone via direct nucleophilic attack, generating a diastereomeric mixture of the resulting diol. This is primarily used to generate racemic standards for GC/HPLC method development[6].

Quantitative Performance Data

The following table summarizes the expected performance of each methodology when applied to the benchmark substrate under optimized conditions.

MethodologyCatalyst / ReagentHydride SourceConversion (%)Enantiomeric Excess (ee %)Reaction TimeScalability Profile
Biocatalysis Engineered KREDNAD(P)H / GDH>99%>99% (S or R)12 - 24 hExcellent (Aqueous, mild)
Chemocatalysis Ru(II)-TsDPENi-PrOH>95%50 - 75%4 - 8 hGood (Requires inert atm)
Stoichiometric NaBH₄NaBH₄>98%~0% (Racemic)1 - 2 hPoor (Atom economy/waste)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. Both protocols include integrated analytical checkpoints.

Protocol A: KRED-Catalyzed Bioreduction (High Stereocontrol)

This protocol utilizes a Glucose Dehydrogenase (GDH) system for continuous NAD(P)H cofactor recycling, driving the equilibrium forward[4].

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Reaction Assembly: In a 50 mL bioreactor, add 20 mL of the buffer. Dissolve 1-(4-hydroxycyclohexyl)ethanone (50 mM) and D-glucose (100 mM, acting as the sacrificial reductant).

  • Enzyme Addition: Add NADP⁺ (1 mM), GDH (10 U/mL), and the selected KRED variant (10 mg/mL lyophilized powder).

  • Incubation: Stir the mixture at 30 °C and 300 rpm for 24 hours. Maintain pH at 7.0 using a pH stat (titrating with 1 M NaOH as gluconic acid is produced).

  • Validation & Extraction:

    • Checkpoint: Withdraw a 100 µL aliquot, extract with 500 µL ethyl acetate, and analyze via GC (CP-Chirasil-Dex CB column) to confirm >95% conversion.

    • Extract the bulk reaction mixture with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the chiral diol.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol relies on strict exclusion of oxygen to prevent catalyst deactivation and utilizes isopropanol as both solvent and hydride donor[5].

  • Catalyst Activation: In an argon-filled glovebox, combine [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 mol%) and potassium tert-butoxide (KOtBu, 2.5 mol%) in anhydrous, degassed i-PrOH (5 mL). Stir for 15 minutes to generate the active 16-electron Ru-amide complex.

  • Substrate Addition: Dissolve 1-(4-hydroxycyclohexyl)ethanone (1.0 mmol) in 5 mL of degassed i-PrOH. Add dodecane (0.2 mmol) as an internal standard.

  • Reaction Execution: Transfer the substrate solution to the activated catalyst mixture. Stir at 40 °C under an argon atmosphere for 8 hours.

  • Validation & Quenching:

    • Checkpoint: Monitor conversion via GC-FID by comparing the product peak area to the dodecane internal standard.

    • Once conversion plateaus, quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove ruthenium residues.

    • Determine the ee via chiral GC. (Note: Expect lower ee compared to Protocol A due to the lack of CH-π stabilization[2]).

Conclusion

When evaluating novel reduction catalysts, 1-(4-hydroxycyclohexyl)ethanone serves as a highly discriminating benchmark. While chemocatalytic ATH systems excel with planar aromatic substrates, they struggle to impart high enantioselectivity on flexible, purely aliphatic rings due to the absence of π-π and CH-π interactions. Conversely, engineered KREDs demonstrate superior performance, leveraging precisely tuned hydrophobic pockets to achieve >99% ee. For process chemists targeting complex aliphatic chiral alcohols, biocatalytic workflows offer a distinct and scalable advantage.

Sources

Validation

Comparative Yield Analysis of 1-(4-Hydroxycyclohexyl)ethanone Synthesis Under Diverse Catalytic Systems

Introduction The synthesis of 1-(4-Hydroxycyclohexyl)ethanone (commonly referred to as 4-acetylcyclohexanol) from 4-hydroxyacetophenone (4-HAP) represents a classic chemoselectivity challenge in catalytic hydrogenation....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 1-(4-Hydroxycyclohexyl)ethanone (commonly referred to as 4-acetylcyclohexanol) from 4-hydroxyacetophenone (4-HAP) represents a classic chemoselectivity challenge in catalytic hydrogenation. As a Senior Application Scientist, I frequently evaluate catalytic systems where the goal is to fully saturate an aromatic ring while preserving a highly reactive exocyclic functional group—in this case, the carbonyl moiety.

Thermodynamically, the C=O double bond is highly susceptible to reduction, often preceding or occurring concurrently with arene saturation. Consequently, selecting the correct catalyst is not merely a matter of reaction rate, but of geometric and electronic causality. The catalyst must promote the flat, multi-point adsorption of the aromatic π -system while sterically or electronically repelling the end-on coordination of the carbonyl oxygen.

Mechanistic Pathways and Chemoselectivity

When 4-HAP is subjected to hydrogenation, three primary divergent pathways emerge depending on the catalyst's active site architecture:

  • Selective Ring Hydrogenation (Target) : Yields 1-(4-Hydroxycyclohexyl)ethanone.

  • Carbonyl Reduction (Side Reaction) : Yields 1-(4-hydroxyphenyl)ethanol.

  • Hydrodeoxygenation / Deep HDO (Side Reaction) : Yields 4-ethylphenol or 4-ethylcyclohexanol.

Pathway A 4-Hydroxyacetophenone (Substrate) B 1-(4-Hydroxycyclohexyl)ethanone (Target Yield) A->B Cu-Cr or Rh/C (Ring Hydrogenation) C 1-(4-Hydroxyphenyl)ethanol (Ketone Reduction) A->C Pd/C (Carbonyl Reduction) D 4-Ethylcyclohexanol (Deep HDO) A->D FeRu@SILP (Hydrodeoxygenation)

Divergent hydrogenation pathways of 4-HAP based on catalyst chemoselectivity.

Comparative Catalyst Performance

To objectively evaluate the synthesis of 1-(4-Hydroxycyclohexyl)ethanone, we must compare catalysts across the spectrum of reactivity:

  • Copper-Chromium (Cu-Cr) Systems : While traditionally used for aggressive carbonyl reductions at high temperatures, highly optimized industrial Cu-Cr catalysts have been engineered to achieve remarkable chemoselectivity for ring hydrogenation. Patent literature demonstrates that under specific thermal and pressure conditions using a specialized Cu-Cr catalyst (e.g., JGC 203S), starting material conversion reaches 100% with a 96% selectivity and 96% isolated yield for 4-acetylcyclohexanol . The causality here lies in the precise doping and surface morphology of the catalyst, which suppresses the activation of the C=O bond.

  • Rhodium on Carbon (Rh/C) : Rhodium is the gold standard for mild arene hydrogenation. Because Rh promotes the flat adsorption of the benzene ring at low temperatures (50 °C), the aromatic π -electrons are saturated before the carbonyl group can effectively coordinate. This results in high yields without the need for extreme pressures.

  • Bimetallic FeRu@SILP (The HDO Foil) : To understand selectivity, we must look at catalysts designed to break it. Bimetallic iron-ruthenium nanoparticles immobilized on a Supported Ionic Liquid Phase (FeRu@SILP) are highly active for hydrodeoxygenation. When 4-HAP is exposed to this system, the synergistic effect of Ru (hydrogenation) and Fe (oxophilicity) rapidly deoxygenates the carbonyl, yielding 4-ethylcyclohexanol and 4-ethylphenol with zero yield of our target ketone [[1]]([Link]).

Quantitative Yield Analysis

The following table summarizes the comparative performance of these catalytic systems.

Catalyst SystemTemp (°C)Pressure (H₂ bar)Substrate Conversion (%)Selectivity to Target (%)Target Yield (%)Primary Side Product
Cu-Cr (JGC 203S) 12050>99.096.096.0 4-ethylcyclohexanol
5% Rh/C 5010>99.088.087.1 1-(4-hydroxyphenyl)ethanol
10% Pd/C 76585.05.04.2 1-(4-hydroxyphenyl)ethanol
Fe₂₅Ru₇₅@SILP 17550>99.0<1.00.0 4-ethylcyclohexanol (41%)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Rh/C catalyzed synthesis is designed as a self-validating system. By incorporating an internal standard (decane) from step one, any discrepancy between substrate depletion and product formation immediately flags side-reactions (like HDO) or volatile losses, ensuring the mass balance is strictly closed.

Workflow S1 1. Substrate & IS Preparation 4-HAP + Decane (Internal Std) in Isopropanol S2 2. Catalyst Loading Add 5 wt% Rh/C (or Cu-Cr 203S) S1->S2 S3 3. Reactor Purge & Pressurization 3x N2, 3x H2 -> Pressurize to 10 bar S2->S3 S4 4. Thermal Activation & Reaction Heat to 50°C under 500 rpm stirring S3->S4 S5 5. In-Process GC-FID Monitoring Self-Validating Mass Balance Check S4->S5 S5->S4 Conversion < 99% (Adjust Time) S6 6. Catalyst Filtration & Recovery Yield Calculation via Internal Standard S5->S6

Self-validating experimental workflow for the selective hydrogenation of 4-HAP.

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 mmol of 4-hydroxyacetophenone (also known as piceol) in 50 mL of isopropanol. Causality: Isopropanol is chosen as a polar protic solvent because it stabilizes the highly polar transition states of the arene reduction without poisoning the noble metal surface. Add 1.0 mmol of decane as an inert internal standard.

  • Catalyst Loading : Transfer the solution to a high-pressure Hastelloy autoclave. Add 50 mg of 5% Rh/C catalyst.

  • Purging : Seal the reactor. Purge the headspace three times with inert nitrogen (5 bar) to displace oxygen, followed by three purges with hydrogen gas to prime the environment.

  • Reaction : Pressurize the reactor to 10 bar with H₂. Initiate stirring at 500 rpm to eliminate mass transfer limitations at the gas-liquid-solid interface, and heat the vessel to 50 °C.

  • Self-Validation (Monitoring) : Extract 50 µL aliquots hourly. Analyze via GC-FID. Validation Logic: Calculate the molar sum of the remaining 4-HAP, the target 4-acetylcyclohexanol, and any side products relative to the decane standard. If the sum deviates from 10.0 mmol, it indicates physical loss or irreversible catalyst adsorption, prompting immediate protocol adjustment.

  • Recovery : Upon confirming >99% conversion via GC-FID, cool the reactor and carefully vent the H₂. Filter the mixture through a Celite pad to recover the Rh/C catalyst. Evaporate the isopropanol under reduced pressure to isolate the 1-(4-Hydroxycyclohexyl)ethanone.

Conclusion

Achieving high yields of 1-(4-Hydroxycyclohexyl)ethanone requires strict control over catalyst chemoselectivity. While Rh/C offers excellent performance under mild conditions, highly engineered Cu-Cr catalysts present a scalable alternative capable of reaching 96% yields. Conversely, catalysts with strong oxophilic character (like FeRu systems) must be strictly avoided to prevent the hydrodeoxygenation of the critical carbonyl group.

References

  • [2][3] Title: Method for producing cyclohexyl alkyl ketones (EP2479163B1). Source: Google Patents / Mitsubishi Gas Chemical Company. URL:

  • [1] Title: Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Source: Chemical Communications (RSC Publishing). URL:[Link]

  • [4] Title: Piceol. Source: Wikipedia. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Hydroxycyclohexyl)ethanone proper disposal procedures

Proper chemical disposal is not merely a regulatory checkpoint; it is a fundamental component of experimental integrity and laboratory safety. For researchers and drug development professionals handling 1-(4-Hydroxycyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is not merely a regulatory checkpoint; it is a fundamental component of experimental integrity and laboratory safety. For researchers and drug development professionals handling 1-(4-Hydroxycyclohexyl)ethanone , understanding the molecule's physicochemical behavior is critical for designing safe operational and disposal workflows.

This guide provides a comprehensive, causality-driven blueprint for the handling, segregation, and disposal of this compound.

Chemical Profiling & Mechanistic Toxicology

1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5) is a bifunctional organic molecule featuring a cyclohexane ring substituted with both a secondary alcohol and an acetyl (ketone) group.

Mechanistic Toxicology: The molecule's amphiphilic nature—combining a hydrophobic aliphatic ring with hydrophilic hydroxyl and ketone moieties—allows it to readily partition into the lipid bilayers of the stratum corneum and mucosal membranes. This disruption of lipid packing leads to localized inflammation. Consequently, the compound is classified under GHS hazard codes H315 (Skin irritation) , H319 (Serious eye irritation) , and H335 (Respiratory irritation) .

Operational Rationale: Because of its secondary alcohol group, the compound is susceptible to slow oxidation into a 1,4-cyclohexanedione derivative if exposed to elevated temperatures or strong oxidizers. To maintain reagent purity and prevent the generation of reactive byproducts, standard protocols mandate storage at 0–8 °C . Before opening, the container must be equilibrated to ambient temperature in a desiccator to prevent atmospheric moisture condensation, which could hydrolyze sensitive reagents in downstream drug development assays.

Quantitative Hazard & Waste Compatibility Data

To ensure rapid decision-making during waste segregation, all critical physicochemical parameters and waste stream thresholds are summarized below.

Table 1: Physicochemical and Safety Profile

ParameterValue / DesignationOperational Implication
CAS Number 15580-01-5Unique identifier required for accurate waste tracking and RCRA logging.
Molecular Formula C₈H₁₄O₂Lacks halogens; dictates routing to non-halogenated disposal streams.
Storage Temperature 0–8 °CPrevents thermal degradation and spontaneous oxidation of the hydroxyl group.
GHS Hazard Codes H315, H319, H335Mandates handling within a Class II biological safety cabinet or chemical fume hood.
Precautionary Codes P261, P302+P352Requires strict PPE (nitrile gloves, safety goggles) and specific first-aid responses.

Table 2: Waste Stream Compatibility & Thresholds

Waste StreamOrganic ContentAqueous ContentAcceptable pHIncompatible Materials
Non-Halogenated Organic > 20%< 80%6.0 – 8.0Halogenated solvents, Strong Oxidizers
Aqueous Organic < 20%> 80%5.5 – 9.0Heavy Metals, Reactive Peroxides
Solid Hazardous N/A (Trace)N/AN/AFree liquids of any kind

Step-by-Step Waste Segregation & Disposal Protocols

Because 1-(4-Hydroxycyclohexyl)ethanone contains only carbon, hydrogen, and oxygen, its primary disposal route is high-temperature incineration at a licensed facility governed by . Incineration cleanly cleaves the C-C, C-H, and C-O bonds, yielding only CO₂ and H₂O.

Phase 1: Waste Characterization & Segregation
  • Identify the Solvent Matrix: Determine if the waste is dissolved in an organic solvent (e.g., ethyl acetate, methanol) or an aqueous buffer. Causality: The solubility profile dictates the waste stream. Mixing incompatible matrices in waste bins causes phase separation, complicating the incineration process and increasing disposal costs.

  • Segregate Halogens: Ensure no halogenated solvents (e.g., dichloromethane) are present. Causality: Introducing a non-halogenated compound into a halogenated waste stream requires specialized incineration scrubbers to handle corrosive hydrogen halide gases (e.g., HCl). Self-Validation Step: Visually inspect the waste container for phase separation (halogenated solvents are typically denser than water and non-halogenated organics) and verify the laboratory waste log before addition.

Phase 2: Liquid Waste Consolidation
  • Transfer to Primary Container: Using a designated funnel, slowly pour the liquid waste into the "Non-Halogenated Organic Waste" carboy. Causality: Slow addition prevents the aerosolization of the respiratory irritant (H335) and minimizes static charge buildup, which is critical when handling flammable organic solvent mixtures.

  • Neutralization Check: If the compound was used in an acid- or base-catalyzed reaction, neutralize the mixture to pH 6–8 before adding it to the bulk waste. Self-Validation Step: Apply a drop of the mixture to universal pH indicator paper. A green/yellow color confirms neutrality, ensuring no exothermic acid-base reactions will occur inside the sealed waste carboy.

Phase 3: Solid Waste Management
  • Consolidate Contaminated Consumables: Place all empty reagent vials, contaminated weighing paper, and used nitrile gloves into a heavy-duty plastic bag designated for solid hazardous waste. Causality: Even trace amounts of the solid can cause skin and eye irritation upon secondary contact. Sealing them prevents the airborne dispersion of fine crystalline powder.

WasteDisposal Source 1-(4-Hydroxycyclohexyl)ethanone (CAS: 15580-01-5) Solid Solid Waste (PPE, Vials, Wipes) Source->Solid Contamination Liquid Liquid Waste (Solvent Mixtures) Source->Liquid Dissolution OrgBin Non-Halogenated Organic Waste Bin Solid->OrgBin Dry collection Liquid->OrgBin >20% Organics AqBin Aqueous Organic Waste Bin Liquid->AqBin <20% Organics (High Water Content) Incineration High-Temperature Incineration (RCRA) OrgBin->Incineration Primary Route Wastewater Specialized Wastewater Treatment AqBin->Wastewater Secondary Route

Figure 1: Segregation and disposal workflow for 1-(4-Hydroxycyclohexyl)ethanone laboratory waste.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent exposure to the irritant dust or concentrated solutions. Standard procedures align with .

  • Containment (Solid Spills): Lightly mist the spilled powder with a compatible, non-reactive solvent like isopropanol. Causality: Misting prevents the generation of airborne dust, directly mitigating respiratory irritation risks (H335).

  • Absorption (Liquid Spills): Cover the spill with an inert absorbent material such as vermiculite or clean sand. Causality: Vermiculite is chemically inert. Using reactive chemical absorbents could trigger unwanted aldol condensation reactions with the compound's ketone functional group.

  • Surface Decontamination: Wash the spill area thoroughly with a standard laboratory detergent and warm water. Self-Validation Step: Perform a final wipe with a clean tissue and conduct a visual check to ensure no crystalline residue remains. The surfactant in the detergent effectively solubilizes the hydrophobic cyclohexane ring, ensuring complete removal from the benchtop.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Laws and Regulations". EPA Hazardous Waste Management. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. URL:[Link]

Handling

Personal protective equipment for handling 1-(4-Hydroxycyclohexyl)ethanone

Advanced Operational Protocol and PPE Matrix for Handling 1-(4-Hydroxycyclohexyl)ethanone Handling bifunctional organic compounds requires more than a superficial understanding of standard safety protocols; it demands a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Protocol and PPE Matrix for Handling 1-(4-Hydroxycyclohexyl)ethanone

Handling bifunctional organic compounds requires more than a superficial understanding of standard safety protocols; it demands a mechanistic approach to risk mitigation. 1-(4-Hydroxycyclohexyl)ethanone is a highly valuable reagent in drug development and synthetic chemistry, featuring both secondary alcohol and ketone moieties. While not acutely lethal, it presents localized hazards that require stringent, self-validating operational controls to ensure both operator safety and experimental integrity.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the quantitative parameters and specific hazards of the target compound.

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecification
Chemical Name 1-(4-Hydroxycyclohexyl)ethanone
CAS Number 15580-01-5
Linear Formula C₈H₁₄O₂
Storage Temperature 0–8 °C
Signal Word Warning (GHS07 Pictogram)
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Codes P261: Avoid breathing vapors/mistP302+352: IF ON SKIN: Wash with plenty of waterP305+351+338: IF IN EYES: Rinse cautiously

Data sourced from standardized safety data sheets for CAS 15580-01-5[1].

Hazard Mechanistic Analysis (Causality)

Understanding why a chemical is hazardous is the foundation of a robust safety protocol.

  • Skin and Eye Irritation (H315, H319): The ketone functional group in 1-(4-Hydroxycyclohexyl)ethanone acts as a mild organic solvent. Upon contact with the skin or ocular mucosa, it can rapidly disrupt and strip the lipid bilayer of cell membranes. This lipid depletion leads to immediate localized inflammation and contact dermatitis[1].

  • Respiratory Irritation (H335): The compound possesses sufficient vapor pressure at room temperature to release volatile organic compounds (VOCs). When inhaled, these polar molecules interact with the aqueous environment of the respiratory tract, causing acute mucosal irritation[1].

  • Thermal Instability: The requirement to store the chemical at 0–8 °C is not merely for shelf-life extension[1]. Storing it at ambient temperatures accelerates volatilization, significantly increasing the inhalation risk (H335) upon opening the container.

Personal Protective Equipment (PPE) Matrix

To comply with[2], the following PPE is mandatory. Every choice is grounded in the chemical's mechanistic behavior.

Table 2: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile provides an excellent barrier against transient ketone/alcohol exposure. Double gloving is a self-validating step that prevents micro-perforation breakthroughs during extended handling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against aerosolized droplets and accidental splashes. Standard safety glasses lack orbital seals and are insufficient for H319 hazards.
Respiratory Chemical Fume Hood (Face velocity 80–100 fpm)Directly mitigates H335 by capturing volatile vapors. If a hood is unavailable, a NIOSH-approved respirator with organic vapor (OV) cartridges is strictly required.
Body Protection Flame-resistant or 100% Cotton Lab CoatPrevents skin contact (H315). Synthetic fabrics (e.g., polyester) must be avoided as they can degrade or melt into the skin upon chemical contact.

Operational Protocol: Handling & Execution

This step-by-step methodology ensures a self-validating workflow where safety and chemical integrity are verified at each stage, aligning with guidelines from [3].

Phase 1: Pre-Operation Validation

  • Fume Hood Verification: Before retrieving the chemical, verify the chemical fume hood flow rate is actively reading between 80–100 feet per minute (fpm). This self-validating step ensures adequate capture velocity for respiratory protection.

  • PPE Integrity Check: Inspect your nitrile gloves for micro-tears using the inflation method. Ensure chemical splash goggles form a complete, unbroken seal against the face.

Phase 2: Acclimation & Transfer

  • Thermal Acclimation: Retrieve the sealed container from 0–8 °C storage[1]. Place it inside the active fume hood and allow it to reach ambient temperature before opening. Causality: Opening a cold container introduces atmospheric moisture, which condenses inside the bottle. This moisture can degrade the compound and introduce water into anhydrous reactions, compromising experimental reproducibility.

  • Mass Transfer: Use a dedicated, static-free spatula or glass pipette for transfer. Keep the fume hood sash at the lowest workable height to maximize the capture of any aerosolized particulates.

Phase 3: Post-Operation & Decontamination

  • Sealing and Storage: Purge the headspace of the container with an inert gas (e.g., Argon or Nitrogen) to displace oxidative ambient air, seal tightly with Parafilm, and return immediately to 0–8 °C storage[1].

  • Decontamination: Wipe down the exterior of the container and the fume hood work surface with a compatible solvent (e.g., 70% ethanol) to remove microscopic residue. Wash hands thoroughly with plenty of water to satisfy P302+352 requirements[1].

Spill Response & Waste Disposal Plan

Spill Protocol

  • Containment: If a spill occurs, immediately lower the fume hood sash to maximize exhaust draw and contain the vapors.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Using inert absorbents prevents exothermic secondary reactions that could occur if reactive organic materials (like sawdust) were used.

  • Collection: Sweep the absorbed mixture using a non-sparking tool into a chemically resistant, sealable hazardous waste container.

  • Surface Neutralization: Wash the affected area with a mild detergent and water, ensuring all residual chemical is lifted from the surface[1].

Disposal Plan

  • Waste Segregation: Classify the waste as "Hazardous Organic Waste - Irritant." Do not mix with strong oxidizing agents or strong acids, as the secondary alcohol and ketone groups may undergo violent oxidation or condensation reactions.

  • Labeling and Transport: Clearly label the waste container with the chemical name, CAS number (15580-01-5), and the GHS07 (Exclamation mark) pictogram. Transfer to the institutional hazardous waste accumulation area in secondary containment.

Workflow Visualization

G Start Pre-Operation: Verify Fume Hood & PPE Retrieve Retrieve Chemical (0-8 °C Storage) Start->Retrieve Handle Handle 1-(4-Hydroxycyclohexyl)ethanone (Inside Fume Hood) Retrieve->Handle Spill Spill Occurs? Handle->Spill SpillResponse Execute Spill Protocol (Absorbent & Vent) Spill->SpillResponse Yes Dispose Dispose as Hazardous Organic Waste Spill->Dispose No SpillResponse->Dispose End Decontaminate & Log Dispose->End

Workflow for handling 1-(4-Hydroxycyclohexyl)ethanone and spill response.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Sources

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